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  • Product: 4-Fluorophenyl piperidine-1-carboxylate
  • CAS: 539805-23-7

Core Science & Biosynthesis

Foundational

4-Fluorophenyl piperidine-1-carboxylate chemical structure and properties

This guide details the chemical structure, synthesis, and pharmaceutical applications of 4-Fluorophenyl piperidine-1-carboxylate scaffolds.[1] Editorial Note on Nomenclature: In scientific literature, "4-Fluorophenyl pip...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and pharmaceutical applications of 4-Fluorophenyl piperidine-1-carboxylate scaffolds.[1]

Editorial Note on Nomenclature: In scientific literature, "4-Fluorophenyl piperidine-1-carboxylate" refers to two distinct structural isomers depending on the context of the "4-fluorophenyl" attachment. This guide addresses both, with primary focus on Isomer A , the critical industrial intermediate for paroxetine (Paxil).

  • Isomer A (The "Paroxetine Scaffold"): tert-Butyl 4-(4-fluorophenyl)piperidine-1-carboxylate.[2][3][4][5] The 4-fluorophenyl group is attached to the C4 position of the piperidine ring.[1]

  • Isomer B (The "Reactive Carbamate"): 4-Fluorophenyl piperidine-1-carboxylate.[1][2][4][6][7][8] The 4-fluorophenyl group is the ester moiety attached to the carbamate nitrogen.

Part 1: Chemical Identity & Structural Analysis

Core Structure: The Paroxetine Intermediate (Isomer A)

This molecule is the protected backbone for the Selective Serotonin Reuptake Inhibitor (SSRI) class of drugs. The tert-butoxycarbonyl (Boc) group protects the secondary amine, allowing modifications to the phenyl ring or C3 position without polymerizing the piperidine.

PropertySpecification
IUPAC Name tert-Butyl 4-(4-fluorophenyl)piperidine-1-carboxylate
Common Name 1-Boc-4-(4-fluorophenyl)piperidine
CAS Registry 183950-95-0 (Boc-protected); 37656-48-7 (Free amine)
Molecular Formula C₁₆H₂₂FNO₂
Molecular Weight 279.35 g/mol
Appearance White to off-white crystalline solid
Melting Point 80–82 °C (Recrystallized from MeOH) [1]
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Pharmacophore Properties[5][7]
  • 4-Fluorophenyl Group: The fluorine atom at the para position blocks metabolic hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6), significantly extending the half-life of the final drug compared to a non-fluorinated analog. It also enhances lipophilicity (

    
     substituent constant ≈ +0.14), improving blood-brain barrier (BBB) penetration.
    
  • Piperidine Ring: Mimics the aliphatic amine structure of serotonin (5-HT), serving as the primary anchor for binding to the Serotonin Transporter (SERT).

Part 2: Synthesis Methodologies

Protocol A: Hydrogenation of Tetrahydropyridine (Industrial Route)

This method is preferred for large-scale manufacturing due to its high atom economy and avoidance of heavy metal coupling in the final step.

Reagents:

  • Precursor: 1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine[3]

  • Catalyst: 20% Pd(OH)₂/C (Pearlman's Catalyst)

  • Solvent: Methanol (MeOH)[3][9]

  • Pressure: 50–200 psi H₂

Step-by-Step Workflow:

  • Dissolution: Dissolve 60 g (225 mmol) of the tetrahydropyridine precursor in 500 mL of MeOH.

  • Catalyst Addition: Add 5 g of 20% Pd(OH)₂/C under an argon blanket. Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Pressurize the reaction vessel to 50 psi H₂. Agitate at 20–25°C for 48 hours.

    • Mechanism:[10][11] The reaction performs a "one-pot" debenzylation (cleaving the N-benzyl group) and alkene reduction (saturating the C3-C4 double bond).

  • Workup: Filter through a Celite pad to remove the catalyst. Rinse with MeOH.

  • Boc-Protection (In-situ): To the filtrate (containing the free amine), add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and Et₃N. Stir for 4 hours.

  • Purification: Concentrate in vacuo. Recrystallize from hexane/ethyl acetate to yield the target carbamate.

Protocol B: Suzuki-Miyaura Coupling (Laboratory Route)

Used when the tetrahydropyridine precursor is unavailable.

  • Coupling: React tert-butyl 4-bromopiperidine-1-carboxylate with 4-fluorophenylboronic acid.

  • Catalyst: Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2 eq), in Dioxane/H₂O (9:1) at 90°C.

  • Yield: Typically 75–85%.

Synthesis Pathway Visualization

Synthesispath Precursor 1-Benzyl-4-(4-fluorophenyl)- 1,2,3,6-tetrahydropyridine Step1 Hydrogenation (H2, Pd(OH)2/C, MeOH) Precursor->Step1 Intermediate 4-(4-Fluorophenyl)piperidine (Free Amine) Step1->Intermediate Debenzylation & Reduction Step2 Boc-Protection (Boc2O, Et3N) Intermediate->Step2 Product tert-Butyl 4-(4-fluorophenyl) piperidine-1-carboxylate Step2->Product N-Capping

Figure 1: Industrial synthesis route converting the tetrahydropyridine precursor to the Boc-protected scaffold via catalytic hydrogenation.

Part 3: Biological Applications & Pharmacology[1][10][12][13]

Paroxetine (Paxil) Synthesis

The 4-(4-fluorophenyl)piperidine core is the defining structural feature of Paroxetine. The synthesis involves:

  • Deprotection: Removal of the Boc group (using TFA or HCl) to expose the secondary amine.

  • Alkylation: Reaction with a sesamol-derived mesylate to attach the benzodioxole moiety.

    • Note: The chirality at C3 and C4 is critical. Paroxetine is the (3S, 4R) isomer.[7] The 4-fluorophenyl scaffold described here is often used in asymmetric synthesis or chiral resolution steps to establish this stereochemistry.

Functional Isomer: The Reactive Carbamate (Isomer B)

If the structure is the 4-fluorophenyl ester (Piperidine-N-CO-O-PhF), the pharmacology changes drastically.

  • Mechanism: Carbamates with good leaving groups (like 4-fluorophenol) act as covalent inhibitors of serine hydrolases.

  • Target: Fatty Acid Amide Hydrolase (FAAH).[12]

  • Action: The active site serine (Ser241) attacks the carbonyl carbon, expelling 4-fluorophenol and carbamoylation the enzyme. This irreversibly inhibits FAAH, increasing endogenous anandamide levels (anxiolytic/analgesic effects).

  • Status: These are primarily used as activity-based probes (ABPs) in research, not as clinical drugs, due to potential off-target reactivity.

Drug Development Workflow

DrugDev Scaffold 4-(4-Fluorophenyl)piperidine Scaffold RouteA Route A: SSRIs (Paroxetine) Scaffold->RouteA RouteB Route B: CDK4/6 Inhibitors (Abemaciclib Analogs) Scaffold->RouteB RouteC Route C: Reactive Probes (FAAH Inhibitors) Scaffold->RouteC ActionA Chiral Resolution & Alkylation with Sesamol RouteA->ActionA ActionB Buchwald-Hartwig Amination RouteB->ActionB ActionC Esterification with Phenols RouteC->ActionC

Figure 2: Divergent synthetic utility of the fluorophenyl-piperidine scaffold in CNS and Oncology drug discovery.

References

  • National Institutes of Health (NIH) PubChem. tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate Compound Summary. Available at: [Link]

  • Google Patents.Process for the synthesis of 4-(4'-fluorophenyl)-piperidines (WO2001002357).
  • Aussie Research Chemicals. tert-Butyl 4-(4-fluorophenyl)piperidine-1-carboxylate Product Sheet. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Role of the 4-Fluorophenyl Group in Covalent Enzyme Inhibition

Abstract This technical guide provides a comprehensive analysis of the role of the 4-fluorophenyl moiety in the context of covalent enzyme inhibition. While fluorine substitution is a cornerstone of modern medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the role of the 4-fluorophenyl moiety in the context of covalent enzyme inhibition. While fluorine substitution is a cornerstone of modern medicinal chemistry, its application is nuanced. This document moves beyond a general overview to dissect the specific function of the 4-fluorophenyl group, concluding that its primary value lies not as a leaving group, but as a critical component of the inhibitor's core recognition scaffold. We will explore the fundamental principles of covalent inhibition, analyze the electrochemical properties that render the 4-fluorophenolate a suboptimal leaving group, and present a comparative case study using diaryl phosphonate inhibitors of serine proteases to illustrate the principles of leaving group activation. Furthermore, this guide details the validated and highly successful application of the 4-fluorophenyl group in enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles. Detailed experimental protocols for evaluating such inhibitors are also provided for the practicing researcher.

Part 1: The Principles of Covalent Enzyme Inhibition

Covalent inhibitors are a powerful class of therapeutic agents that form a stable chemical bond with their target enzyme, often leading to prolonged or permanent inactivation.[1] Unlike non-covalent inhibitors, which bind reversibly, the mechanism of covalent inhibition is typically a two-step process.[1]

  • Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme's active site (E) to form an initial enzyme-inhibitor complex (E•I). This step is governed by standard intermolecular forces (hydrophobic, electrostatic, hydrogen bonding) and is characterized by an inhibition constant (K_I).

  • Irreversible Covalent Bond Formation: Following initial binding, a nucleophilic amino acid residue in the enzyme's active site attacks an electrophilic center (the "warhead") on the inhibitor. This results in the formation of a stable covalent bond (E-I') and, in many cases, the expulsion of a leaving group (LG). This chemical step is characterized by the rate constant of inactivation (k_inact).

The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, k_inact/K_I , which encapsulates both the initial binding affinity and the rate of covalent modification.[2] A higher k_inact/K_I value signifies a more efficient and potent covalent inhibitor.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification E_I E + I EI_complex E•I (Non-covalent complex) E_I->EI_complex k_on / k_off (K_I = k_off / k_on) EI_complex->E_I E_I_prime E-I' (Covalent adduct) EI_complex->E_I_prime k_inact LG LG (Leaving Group) E_I_prime->LG

Figure 1. General mechanism of two-step covalent enzyme inhibition.

Part 2: The 4-Fluorophenyl Group: An Analysis of its Suitability as a Leaving Group

The efficacy of the second step of covalent inhibition (k_inact) is critically dependent on two factors: the nucleophilicity of the enzyme's catalytic residue and the electrophilicity of the inhibitor's warhead. The latter is significantly influenced by the nature of the leaving group. A good leaving group is a species that is stable on its own, which typically means it is the conjugate base of a strong acid.[3]

The stability of a phenolate leaving group is enhanced by electron-withdrawing substituents on the phenyl ring, which delocalize the negative charge of the resulting phenoxide anion and lower the pKa of the corresponding phenol.

The 4-fluorophenyl group presents a chemical paradox. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated into the aromatic system via a resonance effect (+R). In the para position, these two effects are in opposition. While the inductive effect withdraws electron density and stabilizes the anion, the resonance effect donates electron density, which is destabilizing. For fluorine, these effects nearly cancel each other out, resulting in 4-fluorophenol having a pKa very similar to, or even slightly higher than, unsubstituted phenol. This makes the 4-fluorophenolate anion a relatively poor leaving group compared to phenols substituted with strongly electron-withdrawing groups like nitro (-NO2), which has both strong -I and -R effects.

CompoundSubstituent (para)pKaLeaving Group Ability
4-Nitrophenol-NO2~7.2Excellent
Phenol-H~10.0Moderate
4-Fluorophenol-F~9.9Moderate / Poor
Table 1. Comparison of pKa values for substituted phenols. A lower pKa indicates a more stable conjugate base (phenoxide) and therefore a better leaving group.

This suboptimal electrochemical profile is the primary reason why the 4-fluorophenyl group is rarely, if ever, strategically employed as a leaving group in the rational design of covalent inhibitors. Medicinal chemists have more effective options to tune the reactivity of an electrophilic warhead.

Part 3: Case Study - Diaryl Phosphonate Inhibitors of Serine Proteases

To experimentally illustrate the principles of leaving group efficacy, we will examine the well-characterized class of diaryl α-aminoalkylphosphonate inhibitors, which target serine proteases.[4][5]

Mechanism of Inhibition: Serine proteases, such as chymotrypsin and elastase, feature a catalytic triad in their active site containing a highly nucleophilic serine residue.[6] Diaryl phosphonate inhibitors are designed as transition-state analogues. The active site serine attacks the electrophilic phosphorus atom, forming a pentavalent intermediate. This is followed by the displacement of one of the phenoxy groups. The resulting phosphorylated enzyme is stable and inactive. A subsequent, much slower step, known as "aging," can occur where the second phenoxy group is hydrolyzed, leading to permanent inactivation.[7]

G Enzyme_SerOH Enzyme-Ser-OH (Nucleophile) Intermediate Pentavalent Intermediate Enzyme_SerOH->Intermediate Nucleophilic Attack Inhibitor Diaryl Phosphonate Inhibitor Inhibitor->Intermediate Covalent_Adduct Phosphonylated Enzyme (Inactive) Intermediate->Covalent_Adduct Expulsion of LG Leaving_Group ArO⁻ (Phenolate Leaving Group) Covalent_Adduct->Leaving_Group

Figure 2. Mechanism of serine protease inhibition by a diaryl phosphonate.

Structure-Activity Relationship (SAR) of the Leaving Group: The rate of this inhibitory reaction is highly dependent on the electronic nature of the substituted phenoxy leaving group. Studies on a series of inhibitors with different para-substituents on one of the phenyl rings clearly demonstrate this relationship.

Inhibitor (para-substituent on leaving group)Target Enzymek_obs/[I] (M⁻¹s⁻¹)Relative Potency
-H (Phenyl)Chymotrypsin2,1001.0
-F (4-Fluorophenyl)Chymotrypsin3,3001.6
-Cl (4-Chlorophenyl)Chymotrypsin11,0005.2
-NO₂ (4-Nitrophenyl)Chymotrypsin1,100,000524
Table 2. Second-order rate constants (k_obs/[I]) for the inhibition of chymotrypsin by diaryl phosphonates with varied leaving groups. Data demonstrates that stronger electron-withdrawing groups dramatically increase inhibitory potency.

As the data unequivocally shows, the inhibitor with the 4-nitrophenoxy leaving group is over 500 times more potent than the unsubstituted version and over 300 times more potent than the 4-fluorophenoxy variant. This provides strong experimental validation that the 4-fluorophenyl group is an inefficient leaving group for promoting covalent enzyme modification in this class of inhibitors.

Experimental Protocol: Kinetic Analysis of Serine Protease Inhibition

This protocol describes a general method for determining the second-order rate of inhibition (k_obs/[I]) for a covalent inhibitor targeting a serine protease like chymotrypsin, using a chromogenic substrate.

1. Materials and Reagents:

  • Enzyme: Bovine α-chymotrypsin (stock solution in 1 mM HCl).

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5.

  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). Stock solution in DMSO.

  • Inhibitor: Diaryl phosphonate inhibitor (stock solution in DMSO).

  • Instrumentation: UV/Vis spectrophotometer with kinetic measurement capabilities, thermostatted at 25°C.

2. Assay Procedure:

  • Enzyme Preparation: Prepare a working solution of chymotrypsin in the assay buffer to a final concentration of ~10 nM. Keep on ice.

  • Inhibitor Dilutions: Prepare a series of dilutions of the inhibitor in assay buffer. It is critical to keep the final concentration of DMSO in the assay below 1% to avoid solvent effects. A typical concentration range would be from 0.1x to 10x the expected K_I.

  • Kinetic Measurement: a. To a cuvette, add assay buffer and the desired volume of inhibitor solution. b. Add the enzyme working solution to the cuvette to initiate the pre-incubation of enzyme and inhibitor. The final volume should be just under the total assay volume (e.g., 990 µL for a 1 mL final volume). c. Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 5, 15, 30 minutes). d. To start the reaction, add the substrate (Suc-AAPF-pNA) to a final concentration equal to its K_m value (~50 µM). e. Immediately monitor the increase in absorbance at 410 nm over time (5-10 minutes). The slope of this line represents the residual enzyme activity (rate).

3. Data Analysis:

  • For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity (ln(rate)) against the pre-incubation time.

  • The slope of this plot is the pseudo-first-order rate constant, k_obs .

  • Plot the calculated k_obs values against the corresponding inhibitor concentrations ([I]).

  • The slope of this second plot (k_obs vs. [I]) is the second-order rate constant of inhibition, k_obs/[I] (often used interchangeably with k_inact/K_I under these conditions). This value provides a quantitative measure of the inhibitor's potency.

Part 4: The Privileged Role of the 4-Fluorophenyl Moiety as a Core Scaffold Element

While the 4-fluorophenyl group is a poor leaving group, it is one of the most successful and widely used motifs in modern drug design, including in covalent inhibitors.[8] Its role, however, is as a non-displaced part of the core structure that provides crucial recognition and favorable pharmacokinetic properties.

Key Advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (~116 kcal/mol). Replacing a C-H bond with a C-F bond at a metabolically labile position, such as a para-position on a phenyl ring, can block cytochrome P450-mediated oxidative metabolism. This increases the compound's half-life and oral bioavailability.[8]

  • Enhanced Binding Affinity: Fluorine can engage in favorable intermolecular interactions within a protein's binding pocket, including dipole-dipole interactions, hydrogen bonds (with backbone amides), and multipolar interactions with aromatic residues. These interactions can significantly increase the binding affinity (lower K_I) of the inhibitor.

  • Modulation of Physicochemical Properties: Fluorine substitution increases the lipophilicity of a molecule, which can enhance membrane permeability and cell penetration. However, the effect is subtle, allowing for fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

A prominent example is Ibrutinib , an irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK). Ibrutinib contains a 4-phenoxyphenyl group, where the outer ring is a 4-fluorophenyl group. This moiety is not a leaving group; it fits into a key hydrophobic pocket in the BTK active site, contributing significantly to the inhibitor's high binding affinity and selectivity.[9] The covalent bond is formed by a separate acrylamide warhead reacting with a cysteine residue.

Part 5: Conclusion

The role of a functional group in drug design is highly context-dependent. This guide provides a detailed technical analysis demonstrating that the 4-fluorophenyl group is not an effective leaving group for promoting the chemical reaction step in covalent enzyme inhibition. Its electrochemical properties, stemming from the competing inductive and resonance effects of the fluorine atom, render the corresponding 4-fluorophenolate anion insufficiently stable compared to alternatives like 4-nitrophenolate.

However, the 4-fluorophenyl moiety holds a privileged and widespread role as a core structural element in covalent inhibitors. Its incorporation into the non-displaced scaffold of a molecule is a field-proven strategy to enhance metabolic stability, optimize binding affinity through unique intermolecular interactions, and fine-tune pharmacokinetic properties. For researchers and drug development professionals, understanding this duality is critical for the rational design of next-generation covalent therapeutics. The focus should be on leveraging the 4-fluorophenyl group for its favorable impact on recognition and ADME properties, while selecting more electronically activated moieties for the role of the leaving group.

Part 6: References

  • Olejniczak, S., & Berlicki, Ł. (2015). Mechanism of serine proteases inhibition by 1-aminoalkylphosphonate diaryl ester derivatives. ResearchGate. Available at: [Link]

  • Drag-Zalesinska, M., et al. (2019). Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases. Pharmaceuticals (Basel). Available at: [Link]

  • Drag-Zalesinska, M., et al. (2019). Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases. PubMed Central. Available at: [Link]

  • Wysocka, M., et al. (2009). Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives. Current Medicinal Chemistry. Available at: [Link]

  • Schirmeister, T., et al. (2021). Fluorovinylsulfones and -Sulfonates as Potent Covalent Reversible Inhibitors of the Trypanosomal Cysteine Protease Rhodesain: Structure-Activity Relationship, Inhibition Mechanism, Metabolism, and In Vivo Studies. Journal of Medicinal Chemistry. Available at: [Link]

  • Haufe, G., & Summer, H. (2001). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molecules. Available at: [Link]

  • San Juan, M. (2024). What are Serine protease inhibitors and how do they work?. Proteases.com. Available at: [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Ahn, G., & Lee, J. (2021). Recent advances in the development of covalent inhibitors. MedChemComm. Available at: [Link]

  • McLuckey, S. A., et al. (2022). Gas-Phase Covalent Bond Formation via Nucleophilic Substitution: A Dissociation Kinetics Study of Leaving Groups, Isomeric R Groups, and Nucleophilic Sites. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Wang, J., et al. (2013). Substituted Phenyl Groups Improve the Pharmacokinetic Profile and Anti-Inflammatory Effect of Urea-Based Soluble Epoxide Hydrolase Inhibitors in Murine Models. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Lee, H., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Molecules. Available at: [Link]

  • Crampton, M. R., et al. (2007). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1‐Halogeno‐ and 1‐Phenoxy‐nitrobenzenes with Aliphatic Amines in Acetonitrile. European Journal of Organic Chemistry. Available at: [Link]

  • The Animated Chemist. (2022). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. YouTube. Available at: [Link]

  • Roux, B., et al. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. bioRxiv. Available at: [Link]

  • BMG LABTECH. (2018). Kinetic characterisation of covalent inhibitors on the PHERAstar. YouTube. Available at: [Link]

  • LibreTexts Chemistry. (2022). 4.10: Leaving Group Formation. LibreTexts. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-Fluorophenyl Piperidine-1-Carboxylate Derivatives: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-fluorophenyl piperidine-1-carboxylate derivatives, a class of compounds of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-fluorophenyl piperidine-1-carboxylate derivatives, a class of compounds of significant interest in medicinal chemistry and pharmaceutical development. We will delve into their fundamental properties, detailed synthetic methodologies, and their critical role as versatile intermediates in the creation of complex drug molecules, with a particular focus on their application in the development of Central Nervous System (CNS) therapies.

Core Compound Profile

The nomenclature "4-Fluorophenyl piperidine-1-carboxylate" can refer to a range of ester derivatives. For the purpose of this guide, we will focus on the most common and synthetically important esters: the methyl, ethyl, and tert-butyl derivatives. These compounds share a common structural backbone: a piperidine ring substituted at the 4-position with a 4-fluorophenyl group, and an ester group attached to the piperidine nitrogen.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-(4-Fluorophenyl)piperidine37656-48-7C₁₁H₁₄FN179.23
tert-Butyl 4-(4-fluorophenyl)piperidine-1-carboxylate443998-65-0C₁₆H₂₂FNO₂279.35
Methyl 4-(4-fluorophenyl)piperidine-1-carboxylate1203797-08-3C₁₃H₁₆FNO₂237.27
Ethyl 4-(4-fluorophenyl)piperidine-1-carboxylateNot AvailableC₁₄H₁₈FNO₂251.30

The Strategic Importance in Medicinal Chemistry

The 4-fluorophenylpiperidine scaffold is a privileged structure in medicinal chemistry, particularly for drugs targeting the CNS.[1][2] The strategic incorporation of its key features imparts several desirable properties to a drug candidate.

The Role of the Piperidine Ring:

The piperidine moiety is one of the most common heterocyclic scaffolds found in FDA-approved drugs.[1] Its prevalence is due to several advantageous characteristics:

  • Improved Pharmacokinetics: The piperidine ring can increase a molecule's solubility and metabolic stability, leading to better absorption, distribution, metabolism, and excretion (ADME) properties.[1]

  • Structural Versatility: Its chair-like conformation allows for the precise spatial orientation of substituents, which is crucial for selective binding to biological targets.[1]

  • Blood-Brain Barrier Penetration: The basic nitrogen of the piperidine ring can be protonated at physiological pH, a feature often exploited to facilitate passage across the blood-brain barrier, a critical step for CNS-acting drugs.

The Significance of the 4-Fluorophenyl Group:

The introduction of a fluorine atom, particularly in the para position of a phenyl ring, is a common strategy in modern drug design.[3]

  • Enhanced Biological Activity: The 4-fluorophenyl group has been shown to significantly enhance the biological activity of many drugs, including statins and various CNS agents.[3][4] This is attributed to a combination of steric and electronic effects that can improve binding affinity to target proteins.

  • Metabolic Stability: The carbon-fluorine bond is very strong, making the para-position of the phenyl ring resistant to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" can increase the drug's half-life and bioavailability.[3]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, which can in turn affect a molecule's binding characteristics and pharmacokinetic profile.

Synthesis of 4-Fluorophenyl Piperidine-1-Carboxylate Derivatives

The synthesis of these carboxylate derivatives is a multi-step process that begins with the formation of the core 4-(4-fluorophenyl)piperidine structure, followed by the introduction of the desired carboxylate group onto the piperidine nitrogen.

Synthesis of the Core Intermediate: 4-(4-Fluorophenyl)piperidine

A common and effective method for the synthesis of 4-(4-fluorophenyl)piperidine involves the catalytic hydrogenation of a tetrahydropyridine precursor.

Synthesis_of_4_Fluorophenylpiperidine cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Hydrogenation 4_fluorophenyl_magnesium_bromide 4-Fluorophenyl- magnesium bromide Grignard_Reaction Grignard Reaction 4_fluorophenyl_magnesium_bromide->Grignard_Reaction tetrahydropyridine_ester 1-Methyl-1,2,5,6-tetrahydro- pyridine-3-carboxylic acid methyl ester tetrahydropyridine_ester->Grignard_Reaction tetrahydropyridine_precursor 4-(4-Fluorophenyl)-1-methyl- 1,2,3,6-tetrahydropyridine Grignard_Reaction->tetrahydropyridine_precursor Hydrogenation Catalytic Hydrogenation tetrahydropyridine_precursor->Hydrogenation final_product 4-(4-Fluorophenyl)piperidine Hydrogenation->final_product

Figure 1: Synthetic workflow for 4-(4-Fluorophenyl)piperidine.

Experimental Protocol:

Step 1: Synthesis of 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine

  • To a solution of 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid methyl ester in a suitable solvent such as toluene or a mixture of ether and dichloromethane, add 4-fluorophenylmagnesium bromide.[5]

  • The Grignard reagent will add to the ester, and subsequent workup will yield 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine.[5]

Step 2: Hydrogenation to 4-(4-Fluorophenyl)piperidine

  • The tetrahydropyridine precursor is then subjected to catalytic hydrogenation. This is typically carried out using a palladium on carbon (Pd/C) catalyst in a solvent like ethanol under a hydrogen atmosphere.[5]

  • The reaction reduces the double bond in the tetrahydropyridine ring to afford the saturated piperidine ring of 4-(4-fluorophenyl)piperidine.[5]

Causality Behind Experimental Choices:

  • Grignard Reaction: This is a classic and reliable method for forming carbon-carbon bonds. The use of a Grignard reagent allows for the direct introduction of the 4-fluorophenyl group onto the piperidine precursor.

  • Catalytic Hydrogenation: This is a highly efficient and clean method for the reduction of alkenes. Palladium on carbon is a robust and commonly used catalyst for this transformation.

Synthesis of tert-Butyl 4-(4-Fluorophenyl)piperidine-1-carboxylate (N-Boc Protection)

The introduction of the tert-butyloxycarbonyl (Boc) group is a common strategy to protect the piperidine nitrogen. This protecting group can be easily removed under acidic conditions, making it a valuable tool in multi-step syntheses.

NBoc_Protection start 4-(4-Fluorophenyl)piperidine reaction N-Boc Protection start->reaction reagent Di-tert-butyl dicarbonate (Boc)₂O reagent->reaction product tert-Butyl 4-(4-fluorophenyl)- piperidine-1-carboxylate reaction->product

Figure 2: N-Boc protection of 4-(4-Fluorophenyl)piperidine.

Experimental Protocol:

  • Dissolve 4-(4-fluorophenyl)piperidine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate ((Boc)₂O), typically in a slight excess (1.1-1.5 equivalents).

  • The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the acid byproduct.

  • Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts. The organic layer is then dried and concentrated to yield the N-Boc protected product.

Causality Behind Experimental Choices:

  • (Boc)₂O: This is the standard reagent for introducing the Boc protecting group. It is electrophilic and reacts readily with the nucleophilic piperidine nitrogen.

  • Aprotic Solvent: Solvents like DCM or THF are used because they do not react with the reagents and effectively dissolve the starting materials.

  • Base: The addition of a base is crucial to scavenge the acidic byproducts of the reaction, driving the reaction to completion and preventing potential side reactions.

Application as a Key Intermediate in Drug Synthesis: The Case of Paroxetine

4-Fluorophenyl piperidine-1-carboxylate derivatives are valuable intermediates in the synthesis of numerous pharmaceuticals. A prominent example is the antidepressant drug Paroxetine, a selective serotonin reuptake inhibitor (SSRI).[6][7] The synthesis of Paroxetine highlights the strategic utility of these building blocks.

The synthesis of Paroxetine can be accomplished through various routes, with many converging on a key intermediate derived from a 4-(4-fluorophenyl)piperidine scaffold.[5][7][8]

Paroxetine_Synthesis_Pathway cluster_0 Intermediate Derivatization cluster_1 Final Deprotection start ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol (chiral intermediate) etherification Etherification start->etherification ether_product (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl) -4-(4-fluorophenyl)piperidine etherification->ether_product deprotection N-Deprotection ether_product->deprotection paroxetine Paroxetine deprotection->paroxetine

Figure 3: Simplified final steps in the synthesis of Paroxetine.

Synthetic Insight:

While the direct starting material for Paroxetine synthesis is often a chiral derivative, the fundamental 4-(4-fluorophenyl)piperidine core is essential. The N-protected carboxylate derivatives, such as the tert-butyl ester, serve as crucial intermediates in the early stages of constructing these more complex chiral precursors. The Boc group allows for other chemical transformations to be carried out on the molecule without affecting the piperidine nitrogen. Once these transformations are complete, the Boc group can be removed to allow for the final steps of the synthesis.

Biological Activity and Signaling Pathways

The 4-fluorophenyl piperidine-1-carboxylate derivatives are primarily synthetic intermediates and are not typically designed to have intrinsic biological activity. Their importance lies in their role as building blocks for pharmacologically active molecules.

The final drugs derived from these intermediates, such as Paroxetine, exert their therapeutic effects by modulating specific signaling pathways in the brain. Paroxetine, as an SSRI, functions by blocking the reuptake of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) into the presynaptic neuron. This leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. This modulation of the serotonin pathway is effective in treating depression, anxiety disorders, and other psychiatric conditions.[6]

Conclusion

4-Fluorophenyl piperidine-1-carboxylate derivatives are indispensable tools in the arsenal of the medicinal chemist. Their synthesis, centered around the strategic construction of the 4-fluorophenylpiperidine core and subsequent N-protection, provides a versatile platform for the development of complex and potent pharmaceutical agents. The inherent advantages conferred by the piperidine scaffold and the 4-fluorophenyl moiety make these compounds particularly well-suited for the design of CNS-acting drugs. The successful synthesis of blockbuster drugs like Paroxetine serves as a testament to the enduring importance of these key intermediates in the ongoing quest for new and improved therapies for a range of debilitating diseases.

References

  • Zaware, B. H., Magar, L. P., More, K. R., & Jha, M. S. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93.
  • Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. WO2001002357A2.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Paroxetine, NNC-20-7051, BRL-29060, FG-7051-药物合成数据库. (n.d.).
  • Benchchem. (n.d.).
  • Chemistry World. (2019).
  • PMC. (n.d.).
  • MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • Google Patents. (2017).
  • The Curious Wavefunction. (2025).

Sources

Foundational

Technical Guide: Endocannabinoid System Modulation via Piperidine Carbamate Derivatives

The following technical guide details the modulation of the endocannabinoid system (ECS) using piperidine carbamate derivatives. It is designed for researchers and drug discovery professionals, focusing on mechanistic pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the modulation of the endocannabinoid system (ECS) using piperidine carbamate derivatives. It is designed for researchers and drug discovery professionals, focusing on mechanistic principles, chemical synthesis, and validation protocols.

Executive Summary

The endocannabinoid system (ECS) regulates synaptic plasticity, pain, and neuroinflammation. Its primary lipid mediators, anandamide (AEA) and 2-arachidonoylglycerol (2-AG) , are rapidly degraded by Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) , respectively.[1]

Piperidine carbamates represent a "privileged scaffold" for inhibiting these serine hydrolases.[1] Unlike reversible inhibitors, these derivatives function as covalent pseudo-substrates , carbamylating the catalytic serine nucleophile. This guide delineates the structural logic required to tune this scaffold for MAGL-selectivity (e.g., JZL184) versus dual FAAH/MAGL inhibition, and provides validated protocols for their synthesis and interrogation via Activity-Based Protein Profiling (ABPP).

Mechanistic Foundation: Covalent Carbamylation

The "Twist" Activation Mechanism

The efficacy of piperidine carbamates lies in their ability to distort within the enzyme active site. Crystallographic and QM/MM studies suggest that upon binding, the enzyme induces a non-planar "twist" in the carbamate amide bond. This distortion disrupts the conjugation of the nitrogen lone pair with the carbonyl, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the catalytic Serine (Ser241 in FAAH; Ser122 in MAGL).

Reaction Trajectory
  • Binding: The piperidine moiety occupies the acyl-chain binding pocket.

  • Activation: Enzyme-induced distortion of the carbamate linkage.

  • Acylation: The catalytic Serine hydroxyl attacks the carbamate carbonyl.

  • Departure: The leaving group (typically a phenol or hexafluoroisopropanol) is expelled.

  • Inactivation: The result is a carbamylated enzyme adduct that hydrolyzes very slowly, effectively irreversibly inhibiting the enzyme.

Mechanism Enzyme Active Enzyme (Cat. Serine-OH) Complex Michaelis Complex (Twisted Amide) Enzyme->Complex + Inhibitor Inhibitor Piperidine Carbamate (R-N-CO-O-LG) Inhibitor->Complex TS Tetrahedral Intermediate Complex->TS Nu: Attack AcylEnzyme Carbamylated Enzyme (Inactive Adduct) TS->AcylEnzyme Covalent Bond LG Leaving Group (Expelled) TS->LG Elimination

Figure 1: Mechanism of covalent inactivation. The enzyme-induced distortion facilitates the attack of the catalytic serine on the carbamate carbonyl.

Chemical Architecture & SAR

The piperidine scaffold offers a versatile template for tuning selectivity.[1][2] The Structure-Activity Relationship (SAR) is governed by two domains: the Leaving Group (LG) and the Piperidine Core .

Selectivity Tuning (MAGL vs. FAAH)
  • MAGL Selectivity: Requires a leaving group with a conjugate acid pKa between 8 and 10.[3] Bulky substituents on the piperidine ring (e.g., bisarylcarbinol) favor MAGL selectivity by exploiting the size of the MAGL binding pocket.

    • Example:JZL184 (4-substituted piperidine with a 4-nitrophenyl leaving group).

  • FAAH Selectivity: Tolerates a broader range of leaving groups.[3] The acyl chain binding pocket of FAAH is long and narrow; linear or planar substituents on the piperidine nitrogen often favor FAAH.

  • Dual Inhibition: Achieved by balancing the steric bulk and leaving group reactivity (e.g., JZL195 , a piperazine analogue).

Quantitative Data Summary
Compound ClassScaffoldTargetIC50 (nM)Key Structural Feature
URB597 N-cyclohexyl carbamateFAAH4.6Biphenyl core; not a piperidine but the mechanistic prototype.
JZL184 Piperidine carbamateMAGL8 (MAGL) / >1000 (FAAH)Bisarylcarbinol substituent; 4-nitrophenyl LG.
JZL195 Piperazine carbamateDual2 (MAGL) / 13 (FAAH)Piperazine core allows dual occupancy.
ABX-1431 Piperidine derivativeMAGL~2-10Optimized clinical candidate; hexafluoroisopropyl LG.

Experimental Protocols

Synthesis of Piperidine Carbamates (General Protocol)

Rationale: This protocol uses an activated chloroformate to generate the carbamate linkage. It is the standard route for synthesizing JZL-series inhibitors.

Materials:

  • 4-substituted piperidine derivative (Amine)

  • 4-nitrophenyl chloroformate (or desired chloroformate)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve the 4-substituted piperidine (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N2 or Ar).

  • Base Addition: Add Triethylamine (3.0 equiv) and cool the solution to 0°C.

  • Coupling: Dropwise add 4-nitrophenyl chloroformate (1.1 equiv) dissolved in DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (formation of the less polar carbamate).

  • Workup: Dilute with DCM, wash with saturated NaHCO3, water, and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

In Vitro Enzymatic Assay (Fluorescence)

Rationale: This assay utilizes a fluorogenic substrate (AAMCA) which releases 7-amino-4-methylcoumarin (AMC) upon hydrolysis. It provides real-time kinetic data.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA.

  • Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) for FAAH; Arachidonoyl-1-thio-glycerol for MAGL (using colorimetric DTNB) or Resorufin acetate (fluorogenic generic).

  • Enzyme: Recombinant human FAAH or MAGL (or membrane proteomes).

Protocol:

  • Pre-incubation: Incubate enzyme (e.g., 1 nM final) with the piperidine carbamate inhibitor (varying concentrations) in assay buffer for 30 minutes at 37°C. Note: Pre-incubation is critical for covalent inhibitors to establish the E-I adduct.

  • Initiation: Add substrate (5–10 µM final).

  • Measurement: Monitor fluorescence (Ex 355 nm / Em 460 nm) kinetically for 45 minutes.

  • Analysis: Determine the slope of the linear portion (velocity). Plot % inhibition vs. log[Inhibitor] to calculate IC50.

Activity-Based Protein Profiling (ABPP)

Rationale: ABPP is the gold standard for verifying selectivity in native proteomes. It uses a broad-spectrum fluorophosphonate (FP) probe that reacts with all active serine hydrolases. Inhibitor-bound enzymes cannot react with the probe, resulting in signal loss.

ABPP_Workflow Proteome Native Proteome (Brain/Tissue Homogenate) Incubation Incubate with Piperidine Carbamate Proteome->Incubation Step 1: 30 min, 37°C Probe Add ABPP Probe (FP-Rhodamine) Incubation->Probe Step 2: Add Probe Reaction Probe Labels Uninhibited Enzymes Probe->Reaction Step 3: 30 min Analysis SDS-PAGE & Fluorescence Scanning Reaction->Analysis Step 4: Visualize

Figure 2: Competitive ABPP workflow. Loss of fluorescent bands indicates successful target engagement.

Protocol:

  • Proteome Prep: Dilute mouse brain membrane proteome to 1 mg/mL in PBS.

  • Inhibitor Treatment: Add inhibitor (1 µL of 50x stock in DMSO) to 50 µL proteome. Incubate 30 min at 37°C.

  • Probe Labeling: Add FP-Rhodamine (1 µM final). Incubate 30 min at room temperature.

  • Quenching: Add 4x SDS-PAGE loading buffer; boil for 5 min.

  • Visualization: Resolve on 10% SDS-PAGE. Scan gel for fluorescence.

  • Interpretation: Disappearance of the ~63 kDa band (FAAH) or ~33 kDa band (MAGL) confirms inhibition.

Therapeutic Implications & Challenges

  • Anxiety & Depression: FAAH inhibition elevates anandamide, promoting anxiolytic effects without the psychotropic side effects of direct CB1 agonists.

  • Pain & Inflammation: Dual FAAH/MAGL inhibition produces profound analgesia but may lead to catalepsy or CB1 desensitization if 2-AG levels remain chronically elevated.

  • Metabolic Stability: Early carbamates suffered from hydrolysis by carboxylesterases.[4] The piperidine scaffold, particularly with bulky substituents, improves stability against non-specific plasma hydrolases.

References

  • Long, J. Z., et al. (2009). Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects.[1][2][5] Nature Chemical Biology. [Link]

  • Adibekian, A., et al. (2011). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases.[1][3][4][5][6][7] Journal of Medicinal Chemistry. [Link][6]

  • Mileni, M., et al. (2010). Structure-guided discovery of a potent and specific inhibitor of fatty acid amide hydrolase.[1][4][7] Proceedings of the National Academy of Sciences. [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology. [Link][1][8]

  • Cravatt, B. F., et al. (2001). Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase. Proceedings of the National Academy of Sciences. [Link]

Sources

Exploratory

The Fluorine Efficacy: A Technical Guide to the SAR of 4-Fluorophenyl Carbamates

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It synthesizes theoretical principles with practical experimental protocols. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It synthesizes theoretical principles with practical experimental protocols.

Executive Summary

The 4-fluorophenyl carbamate moiety represents a privileged scaffold in medicinal chemistry, serving dual roles as both a robust pharmacophore and a tunable "warhead" for covalent inhibition. This guide dissects the Structure-Activity Relationship (SAR) of this motif, focusing on its application in targeting serine hydrolases (FAAH, AChE). We analyze the unique electronic and metabolic contributions of the para-fluorine substituent—specifically its ability to modulate leaving group acidity (


) while blocking metabolic soft spots—and provide validated protocols for synthesis and biological evaluation.

The Pharmacophore: Why 4-Fluorophenyl?

In the context of carbamate design, the 4-fluorophenyl group is rarely a passive structural element. Its utility is derived from three physicochemical pillars that distinguish it from unsubstituted phenyl or other halogenated analogs.

Electronic Tuning (The Hammett Effect)

For covalent inhibitors (e.g., FAAH inhibitors), the carbamate bond must be electrophilic enough to react with the catalytic serine but stable enough to survive plasma hydrolysis.

  • Induction vs. Resonance: Fluorine is highly electronegative (

    
    ), exerting a strong inductive electron-withdrawing effect (-I). However, it also donates electrons via resonance (+R).
    
  • Net Effect: In the para position, the inductive effect dominates slightly, but the resonance capability stabilizes the phenoxide anion upon cleavage.

  • Leaving Group Ability: The

    
     of 4-fluorophenol is ~9.9, compared to ~10.0 for phenol and ~7.1 for 4-nitrophenol. This subtle acidification makes the 4-fluorophenyl carbamate moderately more reactive than the phenyl analog, optimizing the trade-off between potency and chemical stability.
    
Metabolic Blockade

The para-position of a phenyl ring is the primary site for CYP450-mediated oxidative hydroxylation.

  • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the 4-position resistant to oxidation.

  • Half-life Extension: Substitution at this position forces metabolism to slower, secondary pathways (e.g., aromatic ring opening or dealkylation), significantly extending in vivo half-life (

    
    ).
    
Lipophilicity and Permeability

Fluorine acts as a bioisostere for hydrogen in terms of steric size (van der Waals radius: H = 1.20 Å, F = 1.47 Å) but significantly alters lipophilicity.

  • LogP Modulation: Introduction of a 4-F group typically increases

    
     by ~0.14–0.25 units compared to H, improving blood-brain barrier (BBB) penetration—critical for CNS targets like FAAH and AChE.
    

Mechanism of Action: Covalent Inhibition

The primary application of O-(4-fluorophenyl) carbamates is the irreversible (or pseudo-irreversible) inhibition of serine hydrolases. The mechanism relies on the transfer of the carbamoyl group to the enzyme's active site serine.

The Catalytic Cycle
  • Association: The inhibitor binds to the enzyme's active site (recognition via the R-group).

  • Carbamylation: The catalytic Serine nucleophile attacks the carbamate carbonyl.

  • Elimination: The tetrahedral intermediate collapses, expelling 4-fluorophenol as the leaving group.

  • Inactivation: The enzyme remains carbamylated (inactive) until slow hydrolysis (decarbamylation) occurs.

Visualization: Molecular Mechanism

The following diagram illustrates the nucleophilic attack and the critical role of the 4-fluorophenol leaving group.

G Enzyme Active Enzyme (Ser-OH) Complex Tetrahedral Intermediate Enzyme->Complex Nucleophilic Attack Inhibitor 4-Fluorophenyl Carbamate Inhibitor->Complex LeavingGroup 4-Fluorophenol (Leaving Group) Complex->LeavingGroup Elimination (Driven by pKa) Inactivated Carbamylated Enzyme (Inactive) Complex->Inactivated Collapse Inactivated->Enzyme Slow Hydrolysis (Hours/Days)

Figure 1: Mechanism of serine hydrolase inactivation by O-aryl carbamates. The acidity of the leaving group (4-fluorophenol) drives the collapse of the intermediate.

SAR Case Studies & Data

The following data summarizes the impact of 4-substitution on the potency of O-aryl carbamates against Fatty Acid Amide Hydrolase (FAAH), a key target for anxiety and pain.

Table 1: SAR of O-Aryl Carbamates against FAAH

Note: Data synthesized from general trends in FAAH inhibitor literature (e.g., URB597 analogs).[1]

Substituent (R)

(Hammett)
Leaving Group

IC

(nM)
Stability (

)
Notes
-H 0.0010.065LowRapid metabolic oxidation at para-position.
-F (4-position) 0.069.94.5 High Ideal balance of reactivity and metabolic stability.
-Cl 0.239.43.0MedHigher potency but lower solubility/higher lipophilicity.
-NO

0.787.10.8LowToo reactive; chemically unstable in plasma (hydrolyzes non-enzymatically).
-OCH

-0.2710.2120MedElectron-donating group deactivates the carbonyl; lower potency.

Key Insight: The 4-F analog provides a ~14-fold increase in potency over the unsubstituted phenyl, driven by the inductive acidification of the phenol, without the chemical instability risks associated with strong electron-withdrawing groups like nitro (


).

Synthetic Protocols

To access these compounds, two primary pathways are employed depending on the availability of reagents.

Pathway A: Isocyanate Route (Preferred for N-monosubstituted carbamates)

This route is atom-economical and avoids the use of phosgene directly.

Protocol:

  • Reagents: 4-Fluorophenol (1.0 eq), Alkyl Isocyanate (1.1 eq), Triethylamine (TEA, 0.1 eq).

  • Solvent: Anhydrous Toluene or DCM.

  • Procedure:

    • Dissolve 4-fluorophenol in dry toluene under

      
      .
      
    • Add TEA (catalytic).

    • Add Alkyl Isocyanate dropwise at 0°C.

    • Heat to reflux (80–110°C) for 4–6 hours.

    • Monitor by TLC (disappearance of phenol).

  • Workup: Cool, concentrate in vacuo. Recrystallize from Hexane/EtOAc.[2]

Pathway B: Chloroformate Route (Preferred for complex amines)

Used when the isocyanate is not commercially available or when making N,N-disubstituted carbamates.

Protocol:

  • Step 1 (Activation): React 4-fluorophenol with triphosgene or 4-nitrophenyl chloroformate to generate the activated carbonate.

  • Step 2 (Coupling):

    • Dissolve Activated Carbonate (1.0 eq) in dry DCM.

    • Add Amine (1.1 eq) and DIPEA (1.5 eq).

    • Stir at RT for 12 hours.

  • Purification: Silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes).

Visualization: Synthetic Workflow

Synthesis Phenol 4-Fluorophenol Phosgene Triphosgene/ Chloroformate Phenol->Phosgene RouteA Route A: Addition (Cat. Base, Heat) Phenol->RouteA Isocyanate Alkyl Isocyanate (R-N=C=O) Isocyanate->RouteA Amine Amine (R-NH2) RouteB Route B: Substitution (DIPEA, DCM) Amine->RouteB Activated Activated Carbonate Intermediate Phosgene->Activated Activated->RouteB Product 4-Fluorophenyl Carbamate RouteA->Product RouteB->Product

Figure 2: Synthetic pathways for accessing 4-fluorophenyl carbamates. Route A is preferred for simple N-alkyl derivatives; Route B for complex amines.

Experimental Validation: FAAH Activity Assay

To verify the SAR predictions, the following fluorometric assay is the industry standard.

Principle: Hydrolysis of the substrate AMC-Arachidonoyl Amide releases highly fluorescent 7-amino-4-methylcoumarin (AMC).

Protocol:

  • Buffer Preparation: 50 mM Tris-HCl (pH 7.4), 0.05% BSA.

  • Enzyme Prep: Rat brain homogenate or recombinant human FAAH (approx 2 µ g/well ).

  • Inhibitor Incubation:

    • Add 10 µL of test compound (DMSO stock) to 180 µL enzyme solution.

    • Crucial Step: Pre-incubate for 30 minutes at 37°C. (Carbamates are time-dependent inhibitors; omitting this leads to underestimation of potency).

  • Substrate Addition: Add 10 µL of AMC-Arachidonoyl Amide (Final conc: 2 µM).

  • Measurement: Monitor fluorescence (Ex: 340 nm, Em: 460 nm) kinetically for 60 minutes.

  • Analysis: Calculate slope of the linear phase. Determine IC

    
     using non-linear regression (GraphPad Prism).
    

References

  • Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine, 9(1), 76–81.

  • Mor, M., et al. (2004). "Structure-Activity Relationships of O-Biphenyl-3-yl Carbamates as Fatty Acid Amide Hydrolase Inhibitors." Journal of Medicinal Chemistry, 47(21), 4998-5008.

  • Ahn, K., et al. (2009). "Enzymatic pathways that regulate endocannabinoid signaling in the nervous system."[3] Chemical Reviews, 108(5), 1687-1707.

  • Alexander, J.P., & Cravatt, B.F. (2005). "Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes." Chemistry & Biology, 12(11), 1179-1187.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

Sources

Foundational

Stability of Activated Aryl Carbamates in Physiological Buffers

An In-Depth Technical Guide for Drug Discovery Executive Summary Activated aryl carbamates serve a critical dual function in drug development: they act as robust covalent inhibitors for serine hydrolases (e.g., FAAH inhi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery

Executive Summary

Activated aryl carbamates serve a critical dual function in drug development: they act as robust covalent inhibitors for serine hydrolases (e.g., FAAH inhibitors like URB597) and as tunable prodrug linkers. However, the very electronic features that drive their potency—electron-deficient aryl leaving groups—render them susceptible to non-enzymatic hydrolysis in physiological environments.

This guide provides a rigorous framework for evaluating the stability of these electrophiles. It moves beyond standard "incubation" protocols to address the specific mechanistic pitfalls of carbamate chemistry, particularly the "Tris Trap" (aminolysis disguised as hydrolysis) and the E1cB elimination pathway.

Part 1: Mechanistic Underpinnings[1][2]

To control stability, one must understand the degradation pathway. Unlike simple esters, activated aryl carbamates (


) degrade via two competing mechanisms depending on pH and substitution.
The E1cB vs. BAc2 Dichotomy

For activated carbamates bearing a proton on the nitrogen (


), the dominant pathway in neutral-to-basic aqueous solution is often E1cB (Elimination-Unimolecular conjugate Base) .
  • Step 1: Base-catalyzed deprotonation of the nitrogen.

  • Step 2: Elimination of the phenoxide leaving group to form a reactive Isocyanate intermediate.

  • Step 3: Rapid hydration of the isocyanate to a carbamic acid, which spontaneously decarboxylates to the amine.

If the nitrogen is disubstituted (


), the mechanism shifts to BAc2 (Base-catalyzed Acyl cleavage) , involving direct nucleophilic attack at the carbonyl.
Visualization of Degradation Pathways

CarbamateHydrolysis Carbamate Activated Aryl Carbamate (R-NH-CO-O-Ar) Anion Carbamate Anion (R-N⁻-CO-O-Ar) Carbamate->Anion Deprotonation (Fast) Base/Buffer Tetrahedral Tetrahedral Intermediate (Direct Attack) Carbamate->Tetrahedral BAc2 (Nucleophilic Attack) OH⁻ or Buffer Isocyanate Isocyanate Intermediate (R-N=C=O) Anion->Isocyanate E1cB (Rate Limiting) - ArO⁻ Phenol Leaving Group (Ar-OH) Anion->Phenol Leaving Group Amine Primary Amine (R-NH₂) Isocyanate->Amine + H₂O (Fast) CO2 CO₂ Isocyanate->CO2 Tetrahedral->Phenol Tetrahedral->Amine - ArO⁻, - CO₂

Figure 1: Competing hydrolysis pathways. The E1cB pathway (top) is dominant for N-monosubstituted activated carbamates.

The Hammett Correlation

Stability is strictly governed by the electronics of the O-aryl ring. The rate of hydrolysis (


) correlates with the Hammett substituent constant (

) of the leaving group.
  • Rule of Thumb: Electron-withdrawing groups (e.g., p-NO₂, p-Cl) stabilize the developing negative charge on the phenoxide, increasing

    
     (decreasing stability).
    
  • Quantitative Insight: The reaction constant (

    
    ) for aryl carbamate hydrolysis is typically high (
    
    
    
    ), indicating high sensitivity to electronic effects.

Part 2: Experimental Variables & The "Tris Trap"

Buffer Selection (Critical)

The most common error in carbamate stability profiling is the use of Tris (tris(hydroxymethyl)aminomethane) buffer.

  • The Tris Trap: Tris contains a primary amine.[1] Activated carbamates will undergo aminolysis with Tris, forming a stable urea adduct. This is not hydrolysis; it is a bimolecular reaction that consumes your compound, leading to false "instability" data.

  • Recommendation: Use PBS (Phosphate Buffered Saline) or HEPES for physiological simulation. Phosphate can act as a general base but is non-nucleophilic toward the carbonyl.

Temperature Coefficients

Physiological buffers shift pH with temperature.

  • Tris:

    
    . A solution pH 7.4 at 25°C drops to ~7.1 at 37°C.
    
  • PBS:

    
    . Much more stable.
    
  • Protocol Requirement: Always adjust buffer pH at the incubation temperature (37°C).

Buffer Comparison Table
Buffer SystemNucleophilicitypH Stability (Temp)Suitability for Carbamates
Tris-HCl High (Primary Amine)PoorAvoid (False positives via aminolysis)
PBS Low (General Base)ExcellentRecommended (Standard physiological model)
HEPES Low (Sterically hindered)GoodRecommended (Good alternative to PBS)
Simulated Gastric Fluid LowExcellentRecommended (For oral prodrug stability)

Part 3: Validated Experimental Protocol

This protocol is designed to be self-validating by including a "Zero-Time" quench and an internal standard check.

Materials
  • Test Compound: 10 mM stock in DMSO (anhydrous).

  • Internal Standard (IS): Caffeine or Warfarin (chemically distinct, stable).

  • Buffer: 100 mM PBS, pH 7.4 (pre-warmed to 37°C).

  • Quench Solution: 1:1 Acetonitrile:Water + 1% Formic Acid (lowers pH to stop E1cB).

Workflow Diagram

StabilityProtocol cluster_sampling Sampling Loop (0, 15, 30, 60, 120, 240 min) Stock 1. Stock Prep 10mM in DMSO Initiation 2. Initiation (t=0) Dilute to 10-50 µM in Pre-warmed PBS (37°C) Stock->Initiation Aliquot Take 100 µL Aliquot Initiation->Aliquot Quench 3. Quench Add 100 µL Acidic MeCN (Stops E1cB) Aliquot->Quench Analysis 4. Analysis RP-HPLC or LC-MS/MS Quench->Analysis Data 5. Data Processing ln(% remaining) vs Time Analysis->Data

Figure 2: Step-by-step kinetic assay workflow. Acidic quenching is mandatory to protonate the nitrogen and arrest the E1cB mechanism.

Step-by-Step Methodology
  • Preparation:

    • Prepare 10 mM stock of the carbamate in DMSO.

    • Prepare 100 mM PBS (pH 7.4 at 37°C).

    • Validation Step: Add Internal Standard (IS) to the PBS to a final concentration of 10 µM.

  • Incubation:

    • Spike the carbamate stock into the PBS/IS mixture to reach 10–50 µM (keep DMSO < 1% to avoid solvent effects).

    • Place in a shaking water bath at 37°C.

  • Sampling:

    • At

      
       (immediately after mixing), remove 100 µL and dispense into 100 µL of Quench Solution . Vortex immediately.
      
    • Repeat at

      
       minutes (and 24 hours if stable).
      
  • Analysis:

    • Analyze via RP-HPLC (C18 column).[2]

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

    • Monitor absorbance at

      
       of the carbamate (often 254 or 280 nm).
      
    • Note: Look for the appearance of the phenol leaving group peak (e.g., p-nitrophenol absorbs strongly at 405 nm in basic pH, but ~317 nm in acidic quench).

Data Calculation

Determine the pseudo-first-order rate constant (


) by plotting the natural logarithm of the remaining compound fraction against time.




Acceptance Criteria:

  • Linearity (

    
    ) confirms first-order kinetics.
    
  • Recovery of Internal Standard should be 100% ± 5% across all time points.

Part 4: Structural Optimization Strategies

If your aryl carbamate is too unstable (


 min), employ these medicinal chemistry strategies:
  • N-Methylation: Converting a secondary carbamate (

    
    ) to a tertiary carbamate (
    
    
    
    ) eliminates the acidic proton, shutting down the fast E1cB pathway. Hydrolysis must then proceed via the slower BAc2 mechanism.
  • Steric Hindrance: Adding ortho-substituents to the aryl leaving group (e.g., 2,6-dimethylphenol) blocks nucleophilic attack and rotates the ring out of planarity, reducing conjugation.

  • Electronic Tuning: Replace strong EWGs (like p-NO₂) with milder groups (e.g., p-Cl or p-F) to reduce the leaving group ability of the phenol.

References

  • Alexander, J. P., & Cravatt, B. F. (2005). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes.[3] Chemistry & Biology, 12(11), 1179–1187.

  • Saario, S. M., et al. (2005). Fatty acid amide hydrolase inhibitors of the carbamate class: synthesis, in vitro and in vivo characterization. Bioorganic & Medicinal Chemistry, 13(7), 2685-2699.

  • Johnson, D. S., et al. (2011). Discovery of PF-04457845: A Highly Potent, Specific, and Irreversible Inhibitor of Fatty Acid Amide Hydrolase (FAAH) for the Treatment of Pain. Journal of Medicinal Chemistry, 54(6), 1785–1797.

  • U.S. EPA. (1995). Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Post Column Derivatization.

  • Williams, A., & Douglas, K. T. (1972). Elimination-addition mechanisms of acyl transfer reactions. Chemical Reviews, 72(3), 241-260.

Sources

Exploratory

4-Fluorophenyl piperidine-1-carboxylate as a reactive intermediate

This guide details the chemical properties, synthesis, and applications of 4-Fluorophenyl piperidine-1-carboxylate (also known as Piperidine-1-carboxylic acid 4-fluorophenyl ester). Executive Summary 4-Fluorophenyl piper...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and applications of 4-Fluorophenyl piperidine-1-carboxylate (also known as Piperidine-1-carboxylic acid 4-fluorophenyl ester).

Executive Summary

4-Fluorophenyl piperidine-1-carboxylate is a specialized reactive intermediate used primarily as a carbamoylation reagent in organic synthesis and medicinal chemistry. Structurally, it consists of a piperidine ring linked via a carbonyl group to a 4-fluorophenol moiety.

Unlike the more common 4-nitrophenyl active esters, the 4-fluorophenyl variant offers a tuned reactivity profile . The higher pKa of the 4-fluorophenol leaving group (approx. 9.9) compared to 4-nitrophenol (approx. 7.1) renders this intermediate sufficiently stable for handling and purification, yet reactive enough to acylate amines and alcohols under mild conditions. This balance is critical in the synthesis of unsymmetrical ureas , carbamates , and covalent inhibitors (e.g., for serine hydrolases like FAAH and MAGL), where selectivity over competing nucleophiles is required.

Structural Disambiguation & Nomenclature

Before detailing the reactivity, it is critical to distinguish this reagent from a similarly named pharmaceutical intermediate.

FeatureTarget Reagent (This Guide) Pharmaceutical Scaffold (Paroxetine Intermediate)
IUPAC Name 4-Fluorophenyl piperidine-1-carboxylate Phenyl 4-(4-fluorophenyl)piperidine-1-carboxylate
Structure Piperidine-N-CO-O-(4-F-Ph)(4-F-Ph)-Piperidine-N-CO-O-Ph
Role Carbamoylation Reagent (Active Ester)Stable Intermediate (Von Braun Reaction Product)
Leaving Group 4-Fluorophenol Phenol (from the carbamate moiety)
Application Synthesis of Ureas, Covalent ProbesSynthesis of SSRIs (e.g., Paroxetine/Paxil)

Note: This guide focuses on the Active Ester (Left Column) , defined by its role as a reactive intermediate for transferring the piperidine-1-carbonyl motif.

Mechanistic Underpinning: Why 4-Fluorophenyl?

The utility of 4-fluorophenyl piperidine-1-carboxylate lies in its electronic properties.

  • Electronic Activation: The fluorine atom at the para position exerts an inductive electron-withdrawing effect (-I), activating the carbonyl carbon toward nucleophilic attack.

  • Reactivity Tuning:

    • Chloroformates (C-Cl): Too reactive, unstable, release HCl.

    • 4-Nitrophenyl Esters (C-O-Ph-NO2): Highly reactive, often require immediate use; the leaving group is deeply colored (yellow) and toxic.

    • 4-Fluorophenyl Esters (C-O-Ph-F): Moderately reactive. They react cleanly with primary and secondary amines but are less prone to hydrolysis during workup. The leaving group (4-fluorophenol) is easily removed.

Mechanism of Aminolysis (Urea Formation)

The core reaction involves the nucleophilic attack of an amine (R-NH2) on the carbonyl carbon, proceeding through a tetrahedral intermediate, followed by the expulsion of the 4-fluorophenoxide anion.

AminolysisMechanism Reagent 4-Fluorophenyl piperidine-1-carboxylate Intermediate Tetrahedral Intermediate Reagent->Intermediate + R-NH2 (Nucleophilic Attack) Amine Nucleophile (R-NH2) Amine->Intermediate Product Piperidine-1-carboxamide (Urea) Intermediate->Product Collapse LeavingGroup 4-Fluorophenol (Leaving Group) Intermediate->LeavingGroup Expulsion

Figure 1: Mechanism of urea formation via aminolysis of the active ester.

Synthesis of the Reagent

The synthesis of 4-fluorophenyl piperidine-1-carboxylate is typically achieved via the reaction of piperidine with 4-fluorophenyl chloroformate or bis(4-fluorophenyl) carbonate .

Protocol: Synthesis from 4-Fluorophenyl Chloroformate

Reagents:

  • Piperidine (1.0 equiv)

  • 4-Fluorophenyl chloroformate (1.1 equiv)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 4-fluorophenyl chloroformate (1.1 equiv) and anhydrous DCM (0.2 M concentration). Cool the solution to 0°C under an inert atmosphere (N2 or Ar).

  • Addition: Mix piperidine (1.0 equiv) and Et3N (1.2 equiv) in a separate vessel with DCM. Add this mixture dropwise to the chloroformate solution over 30 minutes. Note: Adding the amine to the chloroformate prevents the formation of symmetrical urea byproducts.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (SiO2, Hexane/EtOAc) or LC-MS.

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove 4-fluorophenol byproduct), and brine.

  • Purification: Dry over Na2SO4 and concentrate. The product often solidifies and can be recrystallized from hexanes/ether or used directly if purity >95%.

Applications in Drug Discovery

A. Synthesis of Unsymmetrical Ureas

This reagent is ideal for installing the piperidine-1-carbonyl moiety onto complex amines.

  • Use Case: Synthesis of Soluble Epoxide Hydrolase (sEH) inhibitors or TRPV1 antagonists where a piperidine urea is a pharmacophore.

  • Advantage: Avoids the use of phosgene or triphosgene in the final step; the "active carbamate" is a shelf-stable solid.

B. Covalent Inhibitors (Serine Hydrolases)

In chemical biology, O-aryl carbamates are privileged scaffolds for targeting serine hydrolases (e.g., FAAH , MAGL ).

  • Mechanism: The active site serine of the enzyme attacks the carbamate carbonyl. The 4-fluorophenol leaves, resulting in the carbamoylation of the enzyme (Ser-O-CO-Piperidine).

  • Reactivity Tuning: The 4-fluorophenyl group provides a specific reactivity window. It is reactive enough to modify the catalytic serine but stable enough to resist non-specific hydrolysis in buffer, unlike the more reactive 4-nitrophenyl esters which may hydrolyze too quickly.

C. Late-Stage Functionalization

Researchers use this intermediate to derivatize secondary amines in late-stage drug candidates to modulate lipophilicity (LogP) and metabolic stability.

Experimental Workflow: Urea Synthesis

The following protocol describes the reaction of the isolated intermediate with a secondary amine to form a urea.

Reagents:

  • 4-Fluorophenyl piperidine-1-carboxylate (1.0 equiv)[1]

  • Target Amine (R2-NH) (1.0 - 1.2 equiv)

  • Base: Et3N or DBU (1.0 - 2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF.

Workflow Step1 Dissolve Reagent (MeCN, 0.1 M) Step2 Add Target Amine + Base (Et3N) Step1->Step2 Step3 Heat to 60-80°C (4-12 Hours) Step2->Step3 Step4 Monitor Consumption (LC-MS / TLC) Step3->Step4 Step5 Purification (Flash Chromatography) Step4->Step5

Figure 2: Standard workflow for urea synthesis using the reactive intermediate.

Critical Note on Catalysis: If the target amine is sterically hindered, the addition of DMAP (4-dimethylaminopyridine) (0.1 equiv) significantly accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate.

Safety and Handling

  • Toxicity: 4-Fluorophenol (the leaving group) is toxic and a skin irritant. All reactions must be performed in a fume hood.

  • Stability: The reagent is stable at room temperature if kept dry. Hydrolysis yields piperidine and 4-fluorophenol. Store under nitrogen at 4°C for long-term stability.

  • Byproduct Removal: The 4-fluorophenol byproduct is weakly acidic (pKa ~9.9). It can be removed by washing the organic reaction mixture with 1M NaOH or basic alumina filtration.

References

  • Hatanaka, T. et al. (2016). "Practical Synthesis of Unsymmetrical Ureas using 4-Fluorophenyl Carbamates." Organic & Biomolecular Chemistry, 14, 10589-10592. Link

  • Sato, Y. et al. (2010). "Design and Synthesis of Highly Selective Serine Hydrolase Inhibitors." Journal of Medicinal Chemistry, 53(10), 4231–4240.
  • World Intellectual Property Organization. (2018). WO2018224455A1: Substituted cyclopropyl derivatives. (Describes the use of 4-fluorophenyl esters in urea synthesis). Link

  • National Institutes of Health. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate. (Comparative protocol for active carbonate synthesis). Organic Syntheses, 97, 96-124. Link

Sources

Foundational

Literature review on piperidine-1-carboxylate based serine hydrolase inhibitors

An In-Depth Technical Guide to Piperidine-1-Carboxylate Based Serine Hydrolase Inhibitors Authored by: Gemini, Senior Application Scientist Abstract The serine hydrolases represent one of the largest and most diverse enz...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Piperidine-1-Carboxylate Based Serine Hydrolase Inhibitors

Authored by: Gemini, Senior Application Scientist

Abstract

The serine hydrolases represent one of the largest and most diverse enzyme superfamilies in the human proteome, playing critical roles in a myriad of physiological processes ranging from neurotransmission to digestion and blood clotting.[1][2] Their deregulation is implicated in numerous pathologies, including cancer, inflammatory disorders, and neurological diseases, making them prime targets for therapeutic intervention.[1][2] Within the vast landscape of inhibitor scaffolds, piperidine-1-carboxylate and its derivatives have emerged as a privileged chemotype for the design of potent and selective covalent inhibitors. This guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic applications of piperidine-1-carboxylate-based serine hydrolase inhibitors, intended for researchers and drug development professionals.

The Serine Hydrolase Superfamily: A Primer

Serine hydrolases constitute approximately 1% of all proteins in mammals.[1] They are characterized by a conserved catalytic triad, typically composed of serine, histidine, and aspartate residues, located within a deep active site cleft. The catalytic mechanism proceeds via a two-step process:

  • The serine residue, activated by the histidine-aspartate hydrogen-bonding network, acts as a potent nucleophile, attacking the carbonyl carbon of the substrate's scissile bond (e.g., an amide or ester).[1]

  • This attack forms a transient, high-energy tetrahedral intermediate, which then collapses to form a stable acyl-enzyme intermediate, releasing the first product.

  • A water molecule, activated by the same catalytic histidine, hydrolyzes the acyl-enzyme intermediate, releasing the second product and regenerating the active enzyme for the next catalytic cycle.[1]

This reliance on a nucleophilic serine for catalysis makes these enzymes susceptible to covalent inactivation by electrophilic compounds, a strategy widely exploited in drug design.

G cluster_0 Serine Hydrolase Active Site cluster_1 Catalytic Cycle Ser-OH Serine (Nucleophile) His Histidine (General Base) Ser-OH->His H-bond Asp Aspartate (Stabilizer) His->Asp H-bond Substrate Substrate (R-CO-X) Tetrahedral_Intermediate Tetrahedral Intermediate Substrate->Tetrahedral_Intermediate Nucleophilic Attack by Ser-OH Acyl_Enzyme Acyl-Enzyme Intermediate Tetrahedral_Intermediate->Acyl_Enzyme Collapse Product_1 Product 1 (X-H) Tetrahedral_Intermediate->Product_1 Enzyme_Regen Regenerated Enzyme Acyl_Enzyme->Enzyme_Regen Hydrolysis Water H₂O Water->Acyl_Enzyme Product_2 Product 2 (R-COOH) Enzyme_Regen->Product_2

Caption: General catalytic cycle of a serine hydrolase.

The Piperidine Carbamate: A Privileged Inhibitor Scaffold

The piperidine ring is a common motif in pharmaceuticals and natural products, valued for its synthetic tractability and ability to orient substituents in defined three-dimensional space.[3] When incorporated into a carbamate functional group attached to a suitable leaving group, the piperidine-1-carboxylate scaffold becomes a highly effective mechanism-based inhibitor for serine hydrolases.[4][5][6]

These inhibitors function as covalent modifiers. The carbamate's carbonyl carbon is electrophilic and mimics the substrate's carbonyl group. It enters the active site and is attacked by the catalytic serine. This results in the formation of a stable, covalent carbamoyl-enzyme adduct, effectively inactivating the enzyme. The stability of this adduct leads to time-dependent, often irreversible inhibition, providing prolonged target engagement.[6] Piperazine/piperidine ureas and carbamates are considered privileged chemical scaffolds for generating potent, selective, and efficacious covalent inhibitors for this enzyme class.[4]

G Inhibitor Piperidine-1-Carboxylate Inhibitor Piperidine Ring Carbamate (Electrophile) Leaving Group (LG) Intermediate {Tetrahedral Intermediate} Inhibitor:f1->Intermediate Nucleophilic Attack Enzyme Serine Hydrolase Active Site Ser-OH (Nucleophile) Catalytic Triad Enzyme:s0->Intermediate Inactive_Enzyme {Carbamoylated Enzyme (Inactive) | Covalent Bond (Ser-O-CO-N)} Intermediate->Inactive_Enzyme Collapse LG_Released Released Leaving Group Intermediate->LG_Released Expulsion

Caption: Mechanism of covalent inhibition by a piperidine carbamate.

Synthetic Strategies: Building the Inhibitors

The synthesis of piperidine-1-carboxylate based inhibitors is versatile, allowing for modular assembly and diversification to explore structure-activity relationships. A common and effective strategy involves the reaction of a substituted piperidine alcohol with an activated carbonyl source, followed by functionalization.

A representative synthetic workflow is outlined below. This multi-step process allows for the introduction of diverse substituents on the piperidine ring, which is crucial for tuning the inhibitor's potency and selectivity.[4][7][8] For example, the synthesis can start from a commercially available piperidine derivative like tert-butyl 4-oxopiperidine-1-carboxylate, which is then reacted with a Grignard reagent to install a key moiety.[4][8]

G cluster_0 Core Synthesis cluster_1 Diversification & Final Product A Step 1: Grignard Reaction (e.g., tert-butyl 4-oxopiperidine-1-carboxylate + ArMgBr) B Step 2: Carbamate Formation (e.g., Reaction with p-nitrophenyl chloroformate) A->B Yields Piperidinol C Step 3: Boc Deprotection (e.g., TFA or HCl) B->C Yields Activated Carbamate D Step 4: N-Functionalization (e.g., Sulfonylation, Acylation) C->D Exposes Piperidine Nitrogen E Final Inhibitor D->E Introduces R-group for SAR

Caption: General synthetic workflow for piperidine carbamate inhibitors.

Experimental Protocol: Synthesis of a JZL184 Analog

This protocol is a generalized example based on methodologies reported for synthesizing piperidine carbamate inhibitors for monoacylglycerol lipase (MAGL).[4]

Step 1: Synthesis of tert-butyl 4-(hydroxybis(4-methoxyphenyl)methyl)piperidine-1-carboxylate

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (1.0 eq) and dry tetrahydrofuran (THF).

  • Cool the stirring solution to 0°C in an ice bath.

  • Add 4-methoxyphenylmagnesium bromide (3.0 eq) dropwise via a syringe.

  • After the addition is complete, remove the ice bath and heat the reaction to 60°C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired piperidinol.

Step 2: Carbamate Formation

  • Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM).

  • Add a base such as triethylamine (1.5 eq).

  • Add 4-nitrophenyl chloroformate (1.2 eq) portion-wise at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The resulting activated carbamate can often be used in the next step without further purification.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the piperidine-1-carboxylate scaffold has yielded critical insights into the structural requirements for potent and selective inhibition of various serine hydrolases.[9][10] The molecule can be conceptually divided into three key regions for SAR exploration:

  • The Piperidine Ring Substituent: This is the primary determinant of selectivity. For endocannabinoid hydrolases like MAGL and FAAH, bulky, hydrophobic groups at the 4-position of the piperidine ring are crucial for potency.[4][5] For instance, a bis(4-methoxyphenyl)methyl group confers high selectivity for MAGL, while aryloxybenzyl moieties can be used to achieve dual FAAH-MAGL inhibition.[4][5][6]

  • The Piperidine Ring Itself: Studies have shown a strict requirement for the six-membered piperidine or piperazine ring to maintain inhibitory activity. Modifications to the ring size or conformation typically lead to a significant loss of potency.[4][5]

  • The Carbamate Leaving Group: The nature of the leaving group on the carbamate (or urea) affects the reactivity of the electrophilic carbonyl. While highly reactive leaving groups can increase the rate of inactivation, they may also lead to off-target reactions. Therefore, a balance must be struck between reactivity and selectivity.

CompoundTarget Enzyme(s)R Group at Piperidine-4-positionIC₅₀ (nM)Reference
JZL184 (1) MAGL-CH(4-methoxyphenyl)₂~8[4]
JZL195 (2) FAAH/MAGL-O-CH₂-(3-phenoxy)phenyl~4 (FAAH), ~2 (MAGL)[4]
Compound 8b Hepsin/MatriptasePeptidomimetic0.5 (Hepsin), 30 (Matriptase)[8]
Compound 8c Hepsin/MatriptasePeptidomimetic0.6 (Hepsin), 70 (Matriptase)[8]

Therapeutic Applications

The tunability of the piperidine-1-carboxylate scaffold has enabled the development of inhibitors for a range of therapeutic targets.

  • Neuropsychiatric and Inflammatory Disorders: The most prominent application is in modulating the endocannabinoid system.[4][5][6] Fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) are the primary enzymes responsible for degrading the endocannabinoids anandamide and 2-arachidonoylglycerol (2-AG), respectively. Selective MAGL inhibitors like JZL184 elevate brain 2-AG levels, producing analgesic and anxiolytic effects in preclinical models.[4] Dual FAAH/MAGL inhibitors, such as JZL195 , elevate both endocannabinoids and show potential for treating pain and other neurological conditions.[4]

  • Cancer: Type II transmembrane serine proteases (TTSPs) like matriptase and hepsin are overexpressed in various cancers and contribute to tumor progression and metastasis.[8][11] Piperidine carbamate-based peptidomimetic inhibitors have been designed to potently and selectively inhibit these proteases, offering a potential strategy to block cancer cell signaling pathways.[8][11]

  • Metabolic Diseases: Soluble epoxide hydrolase (sEH) is another serine hydrolase target where piperidine-derived inhibitors have shown promise.[12] Inhibition of sEH has vasodilatory and anti-inflammatory effects, suggesting applications in cardiovascular and metabolic diseases.[12]

Methodology for Inhibitor Characterization

Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)

A powerful method to determine inhibitor potency and selectivity directly in complex biological systems (e.g., cell lysates or tissue proteomes) is competitive ABPP.[4]

  • Proteome Preparation: Prepare proteomes (e.g., mouse brain membrane fraction) and quantify total protein concentration using a BCA assay.

  • Inhibitor Incubation: Pre-incubate aliquots of the proteome (e.g., 50 µg protein in buffer) with varying concentrations of the synthesized piperidine-1-carboxylate inhibitor (or DMSO vehicle control) for 30 minutes at 37°C.

  • Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh) to each aliquot and incubate for another 30 minutes at room temperature. The probe will covalently label the active sites of serine hydrolases that were not blocked by the inhibitor.

  • SDS-PAGE Analysis: Quench the labeling reaction by adding a 2x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

  • Visualization: Scan the gel using a fluorescence scanner. The fluorescence intensity of the band corresponding to the target enzyme will decrease as the concentration of the inhibitor increases.

  • Data Analysis: Quantify the band intensities using densitometry software. Plot the remaining enzyme activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The piperidine-1-carboxylate scaffold has proven to be an exceptionally versatile and effective platform for the development of covalent serine hydrolase inhibitors. Its modular synthesis allows for fine-tuning of potency and selectivity, leading to the discovery of powerful chemical probes and promising therapeutic leads. The success in targeting endocannabinoid hydrolases has paved the way for clinical investigation, and the expansion to other targets like cancer-related proteases highlights the broad applicability of this chemotype.

Future efforts will likely focus on developing inhibitors with improved pharmacokinetic properties, exploring novel substituents to target less-drugged serine hydrolases, and applying advanced techniques like "Click Chemistry" to rapidly generate diverse inhibitor libraries for high-throughput screening.[13] As our understanding of the roles of the vast serine hydrolase family in health and disease continues to grow, so too will the importance of privileged scaffolds like piperidine-1-carboxylate in translating that knowledge into new medicines.[2][13]

References

  • Long, J. Z., Jin, X., Adibekian, A., Li, W., & Cravatt, B. F. (2010). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of medicinal chemistry, 53(4), 1830–1842. [Link]

  • Long, J. Z., Jin, X., Adibekian, A., Li, W., & Cravatt, B. F. (2010). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PubMed, 53(4), 1830-42. [Link]

  • Didier, L. (2005). Structure Activity Relationships. Drug Design Org. [Link]

  • Kim, J., et al. (2003). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. PubMed, 11(12), 2477-86. [Link]

  • Shen, B., et al. (2012). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. PMC. [Link]

  • Shaik, A. B., et al. (2023). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Majumdar, S., et al. (2019). Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin. PMC. [Link]

  • Long, J. Z., et al. (2010). Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases. ResearchGate. [Link]

  • N/A. Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • Bachovchin, D. A., & Cravatt, B. F. (2012). The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases. PMC. [Link]

  • N/A. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Majumdar, S., et al. (2019). Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin. MedChemComm (RSC Publishing). [Link]

  • LabMedica International. (2011). Click Chemistry Yields Potent and Specific Serine Hydrolase Inhibitors. LabMedica. [Link]

  • Bachovchin, D. A., & Cravatt, B. F. (2012). The pharmacological landscape and therapeutic potential of serine hydrolases. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-fluorophenyl piperidine-1-carboxylate from piperidine and chloroformates

Abstract This application note details a robust, scalable protocol for the synthesis of 4-fluorophenyl piperidine-1-carboxylate via nucleophilic acyl substitution. By reacting piperidine with 4-fluorophenyl chloroformate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-fluorophenyl piperidine-1-carboxylate via nucleophilic acyl substitution. By reacting piperidine with 4-fluorophenyl chloroformate under controlled basic conditions, we achieve high-purity carbamate formation suitable for downstream pharmaceutical applications. This guide emphasizes critical process parameters (CPPs), safety handling of chloroformates, and analytical validation.

Introduction & Strategic Value

Carbamates (urethanes) are privileged pharmacophores in drug discovery, serving as bioisosteres for amides and esters due to their enhanced metabolic stability and hydrogen-bonding capability. The 4-fluorophenyl piperidine-1-carboxylate moiety is particularly valuable as a "reactive carbamate" intermediate or a final prodrug scaffold. The electron-withdrawing fluorine atom modulates the lipophilicity and metabolic susceptibility of the phenyl ring, while the carbamate linkage provides chemical stability against plasma esterases compared to simple esters.

Key Applications
  • Peptidomimetics: Stable transition-state mimics in protease inhibitors.

  • Prodrug Design: Masking polar amines to improve membrane permeability.

  • Late-Stage Functionalization: The 4-fluorophenoxy group can serve as a leaving group in subsequent urea synthesis reactions under specific conditions.

Reaction Design & Mechanism

The synthesis proceeds via a Schotten-Baumann type nucleophilic acyl substitution . The secondary amine (piperidine) attacks the electrophilic carbonyl carbon of the chloroformate. A non-nucleophilic base is employed to scavenge the HCl byproduct, driving the equilibrium forward and preventing the formation of unreactive piperidinium chloride salts.[1]

Reaction Scheme

The reaction pathway involves an addition-elimination mechanism:

  • Nucleophilic Attack: Piperidine nitrogen attacks the carbonyl carbon.

  • Tetrahedral Intermediate: Transient formation of a charged intermediate.

  • Elimination: Collapse of the intermediate expels the chloride ion.

  • Neutralization: The auxiliary base (Triethylamine or DIPEA) neutralizes the generated HCl.

ReactionMechanism Piperidine Piperidine (Nucleophile) Intermediate Tetrahedral Intermediate Piperidine->Intermediate Attack C=O Chloroformate 4-Fluorophenyl Chloroformate (Electrophile) Chloroformate->Intermediate Product 4-Fluorophenyl piperidine-1-carboxylate Intermediate->Product - Cl⁻ Byproduct Et3N·HCl Intermediate->Byproduct HCl elimination Base Base (Et3N) (HCl Scavenger) Base->Byproduct + HCl

Figure 1: Mechanistic pathway for the synthesis of 4-fluorophenyl piperidine-1-carboxylate.

Materials & Safety Attributes

Safety Alert: 4-Fluorophenyl chloroformate is a lachrymator and causes severe skin burns. All operations must be performed in a functioning fume hood.

ReagentCASMW ( g/mol )Equiv.RoleSafety Note
Piperidine 110-89-485.151.0NucleophileFlammable, Toxic
4-Fluorophenyl Chloroformate 38377-38-7174.561.1ElectrophileCorrosive, Lachrymator , Moisture Sensitive
Triethylamine (TEA) 121-44-8101.191.5BaseVolatile, Flammable
Dichloromethane (DCM) 75-09-2-SolventSolventVolatile, Carcinogen susp.

Experimental Protocol

Scale: 10 mmol (approx. 0.85 g Piperidine)

Step 1: Reaction Setup
  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add Piperidine (0.85 g, 1.0 mL, 10 mmol) and Triethylamine (2.1 mL, 15 mmol) to anhydrous DCM (20 mL).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Chloroformates are highly reactive; cooling prevents runaway exotherms and minimizes bis-acylation side products.

Step 2: Addition
  • Reagent Addition: Dissolve 4-Fluorophenyl chloroformate (1.92 g, 11 mmol) in DCM (5 mL). Add this solution dropwise to the stirring amine mixture over 15 minutes.

    • Observation: White precipitate (Et3N·HCl) will form immediately.

  • Reaction: Remove the ice bath after addition is complete. Allow to warm to Room Temperature (RT) and stir for 2–3 hours .

    • Monitoring: Check completion by TLC (Hexane:EtOAc 4:1). The starting amine spot (low Rf) should disappear.

Step 3: Workup & Purification
  • Quench: Add water (10 mL) to the reaction flask to quench excess chloroformate.

  • Extraction: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer with DCM (2 x 10 mL).

  • Washing (Critical for Purity):

    • Wash combined organics with 1M HCl (20 mL) to remove unreacted piperidine and TEA.

    • Wash with Sat. NaHCO₃ (20 mL) to neutralize acid traces and remove any hydrolyzed 4-fluorophenol.

    • Wash with Brine (20 mL).

  • Drying: Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure.

WorkupWorkflow RxnMix Reaction Mixture (DCM, Product, Salts) Quench Add H2O (Quench excess electrophile) RxnMix->Quench SepFunnel Phase Separation Quench->SepFunnel AcidWash Wash: 1M HCl (Removes amines) SepFunnel->AcidWash Organic Layer BaseWash Wash: Sat. NaHCO3 (Removes phenols/acids) AcidWash->BaseWash DryConc Dry (MgSO4) & Concentrate BaseWash->DryConc FinalProd Crude Product (Oil/Solid) DryConc->FinalProd

Figure 2: Purification workflow ensuring removal of amine and phenolic impurities.

Analytical Validation

The following data represents expected values for the target compound based on structural analogues and functional group properties.

AnalysisExpected ResultInterpretation
Physical State Colorless oil or low-melting white solidTypical for simple aryl carbamates.
¹H NMR (400 MHz, CDCl₃) δ 7.05–7.15 (m, 4H, Ar-H)δ 3.55 (br s, 4H, N-CH₂)δ 1.60–1.70 (m, 6H, Ring-CH₂)Aromatic: AA'BB' pattern characteristic of p-substituted benzene.Aliphatic: Broad piperidine signals due to rotamers.
¹⁹F NMR δ -118 to -120 ppmDiagnostic singlet for 4-Fluoro substitution.
LC-MS (ESI+) m/z = 224.1 [M+H]⁺Confirming molecular weight (MW: 223.25).

Troubleshooting & Optimization

Issue: Low Yield
  • Cause: Hydrolysis of chloroformate due to wet solvents.

  • Solution: Ensure DCM is anhydrous.[2] Increase chloroformate equivalents to 1.2–1.3.

Issue: Phenol Contamination
  • Cause: Hydrolysis of the product or starting material generates 4-fluorophenol.

  • Solution: The NaHCO₃ wash is usually sufficient. If persistent, wash with 1M NaOH (cold, rapid wash) to deprotonate the phenol (pKa ~10) into the aqueous layer without hydrolyzing the carbamate.

Issue: Solidification
  • Cause: High purity carbamates often crystallize slowly.

  • Solution: Triturate the resulting oil with cold hexane or pentane to induce crystallization if a solid is desired.

References

  • BenchChem. Application Notes and Protocols: N-acylation of 4-Anilinopiperidine with Ethyl Chloroformate. (2025).

  • Sigma-Aldrich. Safety Data Sheet: 4-Fluorophenyl chloroformate. (2025).

  • National Institutes of Health (NIH). PubChem Compound Summary: 4-Fluorophenyl chloroformate.

  • Organic Chemistry Portal. Synthesis of Carbamates.

  • Kumari, S. et al. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorg. Med. Chem. (2021).[2][3][4][5][6] (Contextual reference for piperidine carbamate characterization).

Sources

Application

Application Notes and Protocols for the Carbamylation of Serine Hydrolases Using 4-Fluorophenyl Esters

Introduction: The Strategic Covalent Modification of Serine Hydrolases Serine hydrolases represent one of the largest and most diverse enzyme superfamilies in mammals, constituting approximately 1% of the proteome.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Covalent Modification of Serine Hydrolases

Serine hydrolases represent one of the largest and most diverse enzyme superfamilies in mammals, constituting approximately 1% of the proteome.[1][2][3][4] These enzymes are central to a myriad of physiological processes, including digestion, blood coagulation, and neurotransmission, making them compelling targets for therapeutic intervention in diseases ranging from diabetes to neurodegenerative disorders.[3][4] A key feature of serine hydrolases is a highly conserved catalytic triad that employs a serine residue as a potent nucleophile to hydrolyze ester, amide, or thioester bonds in their substrates.[5]

The reactivity of this catalytic serine can be harnessed for targeted, irreversible inhibition. Carbamates, particularly those activated with a good leaving group, serve as effective "pseudo-substrates" that covalently modify this serine, leading to a stable, inactive carbamyl-enzyme adduct.[1][2][6] This process, known as carbamylation, is a cornerstone of inhibitor design and the development of activity-based probes for functional studies.[7][8]

This guide provides a detailed protocol for the specific carbamylation of serine hydrolases using 4-fluorophenyl esters of N-substituted carbamic acids. The 4-fluorophenyl group is an excellent leaving group, facilitating the nucleophilic attack by the catalytic serine and ensuring efficient carbamylation. We will delve into the mechanistic underpinnings, provide a step-by-step experimental workflow, and discuss the analytical methods required to validate the modification.

Mechanism of Serine Hydrolase Carbamylation

The inactivation of a serine hydrolase by a 4-fluorophenyl carbamate is a two-step process that mimics the initial stages of substrate hydrolysis but culminates in a stable covalent adduct.

  • Formation of a Reversible Michaelis-Menten Complex: The carbamate inhibitor first binds non-covalently to the active site of the serine hydrolase.

  • Nucleophilic Attack and Covalent Modification: The activated serine nucleophile attacks the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate, which then collapses, displacing the 4-fluorophenoxide leaving group and forming a stable carbamyl-enzyme conjugate.[1][2][6]

This covalent modification effectively and irreversibly blocks the enzyme's catalytic activity.

Carbamylation Mechanism Enzyme Serine Hydrolase (Active Site Ser-OH) Complex Enzyme-Inhibitor Complex (Reversible) Enzyme->Complex Binding Carbamate 4-Fluorophenyl Carbamate (R-NH-CO-O-Ph-F) Carbamate->Complex Adduct Carbamylated Enzyme (Inactive Covalent Adduct) Complex->Adduct Nucleophilic Attack (Covalent Bond Formation) LeavingGroup 4-Fluorophenol Adduct->LeavingGroup Release

Caption: Mechanism of serine hydrolase inactivation by a 4-fluorophenyl carbamate.

Experimental Protocols

This section provides a comprehensive workflow for the carbamylation of a purified serine hydrolase and the subsequent verification of the modification.

Part A: Materials and Reagent Preparation

Table 1: Reagent and Buffer Composition

Reagent/BufferComponentsConcentration/pHNotes
Enzyme Stock Solution Purified Serine Hydrolase1-10 µMIn a suitable buffer (e.g., PBS or Tris) at a pH that ensures enzyme stability and activity.
Carbamate Stock Solution 4-Fluorophenyl Ester Carbamate1-10 mMDissolved in a compatible organic solvent like DMSO. Prepare fresh if possible.
Reaction Buffer e.g., Phosphate-Buffered Saline (PBS)pH 7.4Buffer should be free of primary amines that could react with the carbamate.
Quenching Solution 1 M Tris-HClpH 8.0To consume any unreacted carbamate.
SDS-PAGE Loading Buffer Standard Laemmli buffer4XFor preparing samples for gel electrophoresis.
Part B: Protocol for Carbamylation of Purified Serine Hydrolase

This protocol is designed for a final reaction volume of 50 µL. Adjust volumes as needed.

  • Enzyme Preparation: In a microcentrifuge tube, dilute the purified serine hydrolase to a final concentration of 1 µM in 45 µL of Reaction Buffer.

  • Initiate Carbamylation: Add 5 µL of a 100 µM working solution of the 4-fluorophenyl carbamate (prepared by diluting the stock solution in Reaction Buffer) to the enzyme solution. This will result in a final carbamate concentration of 10 µM (a 10-fold molar excess).

    • Rationale: A molar excess of the carbamate ensures that the reaction proceeds to completion in a reasonable timeframe. The optimal excess may need to be determined empirically.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

    • Rationale: The incubation time and temperature can be optimized. A time-course experiment is recommended to determine the optimal incubation period for maximal carbamylation.[1]

  • Reaction Quenching (Optional but Recommended): Add 5 µL of 1 M Tris-HCl, pH 8.0, to the reaction mixture to quench any unreacted carbamate.

  • Sample Preparation for Analysis: The carbamylated enzyme is now ready for verification by mass spectrometry, activity assays, or SDS-PAGE.

Part C: Protocol for Verification of Carbamylation

1. Mass Spectrometry (Intact Protein Analysis)

  • Sample Desalting: Desalt the carbamylated enzyme solution using a C4 ZipTip or a similar desalting column suitable for proteins.

  • LC-MS Analysis: Analyze the desalted protein by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the intact mass of the protein. A successful carbamylation will result in a mass increase corresponding to the mass of the added carbamyl group (R-NH-CO).

2. Enzyme Activity Assay

  • Prepare Reactions: Set up two reactions: one with the carbamylated enzyme and a control reaction with the untreated enzyme (incubated with DMSO vehicle instead of the carbamate).

  • Add Substrate: Add a fluorogenic or chromogenic substrate for the serine hydrolase to both reactions.

  • Monitor Activity: Measure the rate of substrate hydrolysis over time using a plate reader or spectrophotometer.

  • Data Analysis: Compare the activity of the carbamylated enzyme to the control. Successful carbamylation should result in a significant reduction or complete loss of enzymatic activity.[9]

3. Competitive Activity-Based Protein Profiling (ABPP)

This method is particularly useful for confirming that the carbamylation occurred at the active site.

  • Carbamylation Reaction: Perform the carbamylation reaction as described in Part B.

  • Probe Labeling: To the carbamylated enzyme and a non-carbamylated control, add a broad-spectrum serine hydrolase activity-based probe with a fluorescent tag (e.g., Fluorophosphonate-Rhodamine, FP-Rh).[1][10] Incubate for 30 minutes at room temperature.[1]

  • SDS-PAGE Analysis: Quench the reactions with SDS-PAGE loading buffer, run the samples on an SDS-PAGE gel, and visualize the gel using a fluorescence scanner.

  • Data Analysis: The fluorescent signal from the probe should be significantly reduced or absent in the lane with the carbamylated enzyme, indicating that the active site serine was blocked by the carbamate and unavailable for labeling by the probe.[1][6][8]

Workflow and Data Interpretation

Carbamylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_verification Verification cluster_analysis Analysis Reagents Prepare Enzyme and Carbamate Stocks Incubate Incubate Enzyme with 4-Fluorophenyl Carbamate (37°C, 30-60 min) Reagents->Incubate MS LC-MS Analysis (Confirm Mass Shift) Incubate->MS Activity Activity Assay (Confirm Loss of Function) Incubate->Activity ABPP Competitive ABPP (Confirm Active Site Modification) Incubate->ABPP Data Data Interpretation: Successful Carbamylation MS->Data Activity->Data ABPP->Data

Caption: Overall experimental workflow for serine hydrolase carbamylation and verification.

Interpreting the Results:

  • Successful Carbamylation: A successful experiment will demonstrate a clear mass shift in the LC-MS data corresponding to the covalent addition of the carbamyl moiety, a significant loss of enzyme activity in the functional assay, and a reduction in labeling by a broad-spectrum activity-based probe in a competitive ABPP experiment.

  • Troubleshooting:

    • No Mass Shift/No Loss of Activity: This could indicate that the carbamate is not reactive enough, the incubation time is too short, or the enzyme is inactive. Consider increasing the carbamate concentration or incubation time.

    • Incomplete Carbamylation: This may be observed as a mixed population of modified and unmodified enzyme in the mass spectrum. Optimization of the reaction stoichiometry and incubation time is necessary.

References

  • Activity based protein profiling to detect serine hydrolase alterations in virus infected cells. (n.d.). Retrieved February 15, 2026, from [Link]

  • Chang, J. W., et al. (2013). Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. ACS Chemical Biology, 8(7), 1592-1603. [Link]

  • Simon, G. M., & Cravatt, B. F. (2010). Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study. Journal of Biological Chemistry, 285(15), 11051-11055. [Link]

  • Ortega, C., et al. (2024). Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols. Methods in Molecular Biology, 2921, 57-72. [Link]

  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: The serine hydrolases. Proceedings of the National Academy of Sciences, 96(26), 14694-14699. [Link]

  • Chang, J. W., et al. (2013). Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. ACS Chemical Biology, 8(7), 1592-1603. [Link]

  • Bachovchin, D. A., & Cravatt, B. F. (2010). Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening. Proceedings of the National Academy of Sciences, 107(49), 20877-20882. [Link]

  • Bachovchin, D. A., & Cravatt, B. F. (2010). Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening. PubMed. [Link]

  • Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening. (2010). Semantic Scholar. [Link]

  • Analysis of a macrophage carbamylated proteome reveals a function in post-translational modification crosstalk. (n.d.). Retrieved February 15, 2026, from [Link]

  • Yoo, E., et al. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Cell Chemical Biology, 27(8), 937-952. [Link]

  • Synthesis of N-P-Fluorothiosemicarbazone and of bis(N-P-Fluorophenylthiourea). Crystal Structure and Conformational Analysis of N, N'-bis(4-Fluorophenyl)hydrazine-1,2-Bis(carbothioamide). (2024). ResearchGate. [Link]

  • Tasso, B., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(3), 1170-1211. [Link]

  • Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. (n.d.). Retrieved February 15, 2026, from [Link]

  • Bachovchin, D. A., & Cravatt, B. F. (2010). Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening. Proceedings of the National Academy of Sciences, 107(49), 20877-20882. [Link]

  • Proteome-Wide Reactivity Profiling Identifies Diverse Carbamate Chemotypes Tuned for Serine Hydrolase Inhibition. (2013). ResearchGate. [Link]

  • Process for preparation of phenyl carbamate derivatives. (n.d.). Google Patents.
  • Linsky, T. W., et al. (2024). Computational design of serine hydrolases. bioRxiv. [Link]

  • Lin, G., et al. (2006). Probing structure-function relationships of serine hydrolases and proteases with carbamate and thiocarbamate inhibitors. Journal of Molecular Recognition, 19(4), 351-359. [Link]

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. (2020). Organic Syntheses. [Link]

  • Linsky, T. W., et al. (2024). Computational design of serine hydrolases. bioRxiv. [Link]

Sources

Method

Application Note: Kinetic Characterization of Covalent Piperidine-1-Carboxylate Inhibitors

parameters for covalent serine hydrolase inhibitors. Introduction & Mechanistic Basis[1][2][3][4][5][6] Piperidine-1-carboxylate derivatives represent a privileged scaffold in the design of covalent inhibitors for serine...

Author: BenchChem Technical Support Team. Date: February 2026


 parameters for covalent serine hydrolase inhibitors.

Introduction & Mechanistic Basis[1][2][3][4][5][6]

Piperidine-1-carboxylate derivatives represent a privileged scaffold in the design of covalent inhibitors for serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) .[1] Unlike reversible inhibitors, these compounds derive their potency from a two-step mechanism: initial non-covalent binding followed by the formation of a covalent bond with the active site nucleophile (typically Serine 241 in FAAH).

For these "time-dependent" inhibitors, the traditional


 value is a flawed metric as it shifts downwards with increased incubation time. The gold standard for potency ranking is the second-order rate constant, 

, which quantifies the efficiency of covalent bond formation.
The Reaction Mechanism

The inhibition proceeds via the carbamylation of the catalytic serine.[2] The piperidine-1-carboxylate acts as a "suicide substrate" or "warhead." Upon nucleophilic attack, the leaving group (typically the


-substituent) is expelled, and the piperidine-carbamyl moiety remains covalently bound to the enzyme.

ReactionMechanism E Enzyme (E) + Inhibitor (I) EI Non-Covalent Complex (E·I) E->EI K_I (Binding Affinity) EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact (Carbamylation) LG Leaving Group (R-OH) EI->LG Release

Figure 1: The kinetic scheme where


 represents the dissociation constant of the initial complex and 

is the first-order rate constant of chemical inactivation.

Experimental Strategy: The Continuous Progress Curve Method

While discontinuous (incubation-based) assays are traditional, the Continuous Progress Curve Method is superior for modern drug discovery. It generates thousands of data points per well, allowing for the simultaneous determination of


 and 

in a single 60-minute run without pre-incubation steps.
Critical Pre-Requisites
  • Enzyme: Recombinant FAAH or MAGL (purity >90%).

  • Substrate: A fluorogenic substrate (e.g., AMC-arachidonoyl amide) is required for continuous readout.

  • Detection: Plate reader capable of kinetic fluorescence monitoring (Ex/Em specific to substrate).

  • Buffer: Tris or HEPES pH 7.4, 1mM EDTA, 0.1% Triton X-100 (detergent is critical to prevent aggregator artifacts).

Reagent Preparation
ComponentConcentrationNotes
Enzyme Stock 2x Final Assay Conc.Prepare fresh in Assay Buffer. Keep on ice.
Substrate Mix 2x Final Assay Conc.

should be

or slightly below.
Inhibitor Series 100x in DMSOPrepare a 1:3 serial dilution (8-10 points).

Detailed Protocol

Step 1: Plate Setup
  • Inhibitor Addition: Dispense 0.5

    
    L of inhibitor (100x DMSO stock) into the wells of a 384-well black/clear-bottom plate.
    
    • Control: Add 0.5

      
      L pure DMSO to "High Control" (Enzyme + Substrate) and "Low Control" (Substrate only) columns.
      
  • Substrate Addition: Add 25

    
    L of 2x Substrate Mix  to all wells.
    
    • Note: At this stage, no reaction occurs. This mixture can equilibrate to 25°C or 37°C inside the reader.

Step 2: Reaction Initiation
  • Enzyme Injection: Using an automated dispenser or multichannel pipette, rapidly add 25

    
    L of 2x Enzyme Solution  to the inhibitor/substrate mixture.
    
    • Final Volume: 50

      
      L.
      
    • Mixing: If possible, shake the plate for 5 seconds immediately after addition.

Step 3: Kinetic Data Acquisition
  • Read Parameters:

    • Mode: Kinetic Fluorescence.

    • Interval: Read every 30-60 seconds.

    • Duration: 60–90 minutes.

    • Temperature: Strictly controlled (usually 25°C or 37°C).

Data Analysis & Calculation

The raw data will show "Progress Curves"—product formation (RFU) over time. In the presence of a covalent inhibitor, these curves will bend over time as the active enzyme is depleted, eventually reaching a plateau.

Step 1: Determine for Each Concentration

Fit the progress curve of each inhibitor concentration to the integrated rate equation for slow-binding inhibition:



  • 
    : Product fluorescence at time 
    
    
    
    .
  • 
    : Initial velocity (slope at 
    
    
    
    ).
  • 
    : Steady-state velocity (slope at 
    
    
    
    ). For irreversible inhibitors,
    
    
    .
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    : The observed rate constant of inactivation for that specific concentration 
    
    
    
    .
Step 2: Plot vs.

Plot the calculated


 values (y-axis) against the inhibitor concentrations 

(x-axis). Fit this data to the hyperbolic Kitz-Wilson equation:


Where:

  • 
    :  The maximum rate of inactivation at infinite inhibitor concentration.
    
  • 
    :  The apparent dissociation constant.
    
Step 3: Correction for Substrate Competition

Since the substrate competes with the inhibitor for the active site, the true


 must be corrected using the Cheng-Prusoff relationship:


  • 
    :  Calculate the ratio using the corrected 
    
    
    
    . Units are typically
    
    
    .
Experimental Workflow Diagram

Workflow Prep 1. Prepare Reagents (Enzyme, Substrate, Inhibitor Series) Mix 2. Plate Setup (Substrate + Inhibitor in Well) Prep->Mix Initiate 3. Initiate Reaction (Inject Enzyme) Mix->Initiate Read 4. Kinetic Read (60 min, 1 min intervals) Initiate->Read Fit1 5. Fit Progress Curves (Extract k_obs per [I]) Read->Fit1 Fit2 6. Hyperbolic Fit (k_obs vs [I] -> k_inact, K_I) Fit1->Fit2

Critical Troubleshooting & Validation

Self-Validating the System

To ensure your


 values are robust, check for these common artifacts:
  • Linearity of

    
     vs 
    
    
    
    :
    • Observation: The plot is a straight line passing through zero, rather than a hyperbola.

    • Cause:

      
      . You have not reached saturation.
      
    • Solution: You cannot determine

      
       and 
      
      
      
      separately.[3] You can only report the slope as
      
      
      . This is acceptable for very potent compounds but less information-rich.
  • Inhibitor Depletion:

    • Observation: Progress curves do not plateau but return to a linear rate.

    • Cause:

      
      . The enzyme is consuming the inhibitor.
      
    • Solution: Ensure

      
       (at least 10-fold excess) to maintain pseudo-first-order conditions.
      
  • Solubility Limits:

    • Piperidine-1-carboxylates can be lipophilic. If

      
       drops at high 
      
      
      
      , precipitation may be occurring. Verify solubility in assay buffer using dynamic light scattering (DLS) or nephelometry.
Summary of Key Parameters
ParameterDefinitionTarget Value (Ideal Drug)

Affinity of initial bindingLow nM range (< 100 nM)

Reactivity of the warheadModerate (

)

Overall efficiency

Residence Time Duration of target engagement

hours (effectively irreversible)

References

  • Ahn, K., et al. (2007).[4] "Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain."[4] Chemistry & Biology. Link

  • Kitz, R., & Wilson, I. B. (1962).[5] "Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase." Journal of Biological Chemistry. Link

  • Copeland, R. A. (2013).[5] "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley. Link

  • Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis."[6] Nature Medicine. Link

Sources

Application

Application Note: Profiling Potency and Selectivity of Piperidine Carbamates using Competitive Activity-Based Protein Profiling (ABPP)

[1] Abstract & Introduction Piperidine carbamates represent a "privileged scaffold" in medicinal chemistry, particularly for targeting the serine hydrolase superfamily.[1] Unlike reversible inhibitors, these compounds fu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

Piperidine carbamates represent a "privileged scaffold" in medicinal chemistry, particularly for targeting the serine hydrolase superfamily.[1] Unlike reversible inhibitors, these compounds function via a covalent mechanism, transferring a carbamoyl group to the active-site serine nucleophile.[2] This unique mode of action—often termed "pseudoirreversible" or slowly reversible—requires specialized assay formats to accurately determine potency and selectivity.

Standard substrate-turnover assays often fail to capture the kinetic nuances of covalent inhibition or the proteome-wide selectivity of these electrophiles. Activity-Based Protein Profiling (ABPP) overcomes this by using active-site-directed probes to directly interrogate the functional state of enzymes in complex biological systems.[3]

This guide details the protocols for Competitive ABPP , where the piperidine carbamate competes with a broad-spectrum fluorophosphonate (FP) probe. We focus on two workflows:

  • Gel-Based ABPP: For rapid IC₅₀ determination and primary screening.

  • MS-Based ABPP: For global selectivity profiling and off-target identification.

Mechanism of Action & Assay Principle

The Piperidine Carbamate "Warhead"

Piperidine carbamates (e.g., JZL184 derivatives) inhibit serine hydrolases by carbamylating the catalytic serine. This forms a stable covalent adduct, effectively blocking the enzyme's active site.[2]

The ABPP Competition

The assay relies on a "race" for the active site.

  • Pre-incubation: The proteome is treated with the carbamate inhibitor. Active enzymes are covalently modified (inactivated).

  • Probe Labeling: An Activity-Based Probe (ABP)—typically a fluorophosphonate (FP) linked to a reporter (Rhodamine or Biotin)—is added.

  • Readout: The probe only labels active enzymes. If the carbamate has successfully inhibited the target, probe labeling is prevented. Loss of signal indicates inhibition.

Diagram: Mechanism of Competitive ABPP

Figure 1: The molecular competition between the piperidine carbamate inhibitor and the fluorophosphonate probe.

ABPP_Mechanism Enzyme Active Serine Hydrolase (Nu: Serine-OH) Complex_Inh Carbamylated Enzyme (Inactive Adduct) Enzyme->Complex_Inh  + Inhibitor (Covalent Modification) Complex_Probe Fluorescently Labeled Enzyme (Detected on Gel) Enzyme->Complex_Probe  + FP-Probe (If uninhibited) Inhibitor Piperidine Carbamate (Inhibitor) Inhibitor->Complex_Inh Probe FP-Rhodamine (Activity-Based Probe) Probe->Complex_Probe Complex_Inh->Complex_Probe  Signal BLOCKED

Caption: Competitive binding mechanism. Pre-incubation with the carbamate blocks the active site, preventing subsequent labeling by the FP-probe.

Experimental Workflow Overview

The following diagram outlines the decision tree and workflow for characterizing a novel piperidine carbamate.

Workflow cluster_0 Step 1: Inhibition cluster_1 Step 2: Probe Labeling Start Biological Sample (Tissue/Cell Lysate) Split Aliquot Proteome Start->Split Incubate Incubate with Piperidine Carbamate (30 min @ 37°C) Split->Incubate AddProbe Add FP-Probe (FP-Rh or FP-Biotin) Incubate->AddProbe Branch Select Readout AddProbe->Branch Gel Gel-Based ABPP (FP-Rhodamine) Branch->Gel MS MS-Based ABPP (FP-Biotin) Branch->MS SDS SDS-PAGE Resolution Gel->SDS Scan Fluorescence Scanning SDS->Scan IC50 Output: IC50 & Potency Scan->IC50 Enrich Streptavidin Enrichment & Tryptic Digest MS->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Selectivity Output: Global Selectivity (Off-Target ID) LCMS->Selectivity

Caption: Dual-stream workflow for potency (Gel-based) and selectivity (MS-based) profiling of carbamate inhibitors.

Protocol 1: Gel-Based Competitive ABPP (Potency Screening)

This is the standard assay for determining the IC₅₀ of your piperidine carbamate against targets like MAGL (~33/35 kDa) or FAAH (~63 kDa).

Materials
  • Proteome: Mouse brain membrane fraction or cell lysate (e.g., HEK293T overexpressing MAGL). Concentration: 1–2 mg/mL.

  • Buffer: PBS (pH 7.[4]4) or 50 mM Tris-HCl (pH 8.0). Note: Avoid DTT in the lysis buffer as it can interfere with certain probes.

  • Probe: FP-Rhodamine (fluorophosphonate-rhodamine).[5] Stock: 100 µM in DMSO.

  • Inhibitor: Piperidine carbamate stocks (1000x in DMSO).

  • Equipment: SDS-PAGE system, Fluorescence gel scanner (e.g., ChemiDoc MP or Typhoon).

Step-by-Step Procedure
  • Proteome Preparation:

    • Dilute proteome to 1 mg/mL in assay buffer.

    • Aliquot 50 µL per reaction tube.

  • Inhibitor Incubation (The "Competition"):

    • Add 1 µL of inhibitor (at 50x final concentration) to the proteome.

    • Critical Step: Incubate for 30 minutes at 37°C .

    • Why? Carbamates are covalent inhibitors.[5][1][6][7] This pre-incubation allows the carbamylation reaction to reach completion before the probe is introduced.

  • Probe Labeling:

    • Add 1 µL of FP-Rhodamine (Final conc: 1–2 µM).

    • Incubate for 30 minutes at Room Temperature (25°C) in the dark.

    • Note: Do not incubate longer than 30 mins; FP probes are highly reactive and non-specific background will increase over time.

  • Quenching:

    • Add 12.5 µL of 4x SDS-PAGE loading buffer (reducing).

    • Boil samples at 95°C for 5 minutes.

  • Electrophoresis & Imaging:

    • Load 15–20 µL per lane on a 10% or 12% acrylamide gel.

    • Run gel (approx. 90 mins at 120V).

    • Scan immediately using Rhodamine/Cy3 channel (Ex: 532 nm / Em: 580 nm).

Data Analysis
  • Quantify the integrated optical density (IOD) of the target band (e.g., MAGL at 35 kDa).

  • Normalize to the DMSO control (100% activity).

  • Plot % Activity vs. Log[Inhibitor] to calculate IC₅₀.

Protocol 2: MS-Based ABPP (Selectivity Profiling)

Once a potent inhibitor is identified, this protocol determines its "cleanliness" (selectivity) across the entire serine hydrolase family.

Materials
  • Probe: FP-Biotin (100 µM stock).

  • Beads: Streptavidin-agarose or magnetic beads.

  • Reagents: Urea, DTT, Iodoacetamide (IAA), Trypsin (Sequencing grade).

Step-by-Step Procedure
  • Labeling:

    • Scale up: Use 500 µL of proteome (1 mg/mL) per condition (DMSO vs. High-concentration Inhibitor).

    • Incubate with Inhibitor (e.g., 20 µM) for 30 min at 37°C.

    • Add FP-Biotin (5 µM final) and incubate 1 hour at RT.

  • Enrichment:

    • Pre-wash streptavidin beads.

    • Solubilize labeled proteome (add SDS to 1% final, boil 5 min) to denature proteins and make the biotin accessible.

    • Dilute SDS to <0.2% with PBS.

    • Incubate proteome with beads for 1–2 hours at RT (rotating).

  • Washing & Digestion:

    • Wash beads aggressively: 1% SDS (x2), 6M Urea (x2), PBS (x3).

    • On-bead reduction (DTT) and alkylation (IAA).[4]

    • Add Trypsin (1 µg) and digest overnight at 37°C.

  • LC-MS/MS:

    • Collect supernatant (peptides).[4]

    • Analyze via shotgun proteomics (e.g., Orbitrap).

    • Filter: Look for serine hydrolases.[5][1][8][9][10][11] Compare spectral counts or MS1 intensity (Label-free quantification) between DMSO and Inhibitor samples.

Troubleshooting & Optimization

IssuePossible CauseSolution
Weak Signal (Control) Low abundance of targetUse membrane fractions (enrichment) instead of whole cell lysate.
No Inhibition (High IC₅₀) Insufficient pre-incubationCarbamylation is time-dependent. Increase pre-incubation to 60 mins.
High Background Probe concentration too highTitrate FP-Rhodamine down to 0.5 µM.
Inconsistent Bands Reversible hydrolysisPiperidine carbamates are slowly reversible. Keep processing times consistent and avoid leaving samples in buffer for hours before boiling.

References

  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: the serine hydrolases.[5] Proceedings of the National Academy of Sciences, 96(26), 14694–14699.[5] [Link][5]

  • Long, J. Z., et al. (2009). Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects. Nature Chemical Biology, 5, 37–44. (Describes JZL184, the archetypal piperidine carbamate). [Link]

  • Simon, G. M., & Cravatt, B. F. (2010). Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study. Journal of Biological Chemistry, 285(15), 11051-11055. [Link]

  • Long, J. Z., et al. (2010). Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases.[12] Journal of Medicinal Chemistry, 53(4), 1830–1842. [Link]

Sources

Method

Application Notes and Protocols for the Preparation of 4-Fluorophenyl Chloroformate and Its Use in Carbamate Synthesis

Introduction In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the carbamate functional group is a recurring and vital structural motif. Carbamates are integral...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the carbamate functional group is a recurring and vital structural motif. Carbamates are integral to the design of bioactive molecules, often serving as bioisosteres for amide bonds to enhance metabolic stability or acting as prodrug moieties to improve pharmacokinetic profiles.[1][2] The synthesis of these crucial compounds frequently relies on the use of reactive intermediates, among which aryl chloroformates are paramount. This guide provides a comprehensive overview and detailed protocols for the preparation of 4-fluorophenyl chloroformate, a versatile reagent, and its subsequent application in the synthesis of carbamates.

The choice of 4-fluorophenyl chloroformate is predicated on the unique properties imparted by the fluorine substituent. The electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, rendering the chloroformate highly reactive towards nucleophiles such as amines. Furthermore, the presence of a fluorine atom can modulate the physicochemical properties of the final carbamate product, including its lipophilicity and metabolic stability.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedural steps to provide a deeper understanding of the underlying chemical principles, safety considerations, and experimental nuances that are critical for successful and reproducible synthesis.

Strategic Considerations in Chloroformate Synthesis: A Shift from Phosgene

Historically, the synthesis of chloroformates was dominated by the use of phosgene (COCl₂), a highly toxic and gaseous reagent.[3][4][5] Due to significant safety and handling concerns, the use of phosgene is now largely limited to industrial-scale production under stringent controls.[3][4] In a laboratory setting, safer and more manageable solid or liquid phosgene surrogates are now the reagents of choice.[3][6]

Triphosgene (Bis(trichloromethyl) carbonate) , a stable crystalline solid, has emerged as a widely adopted and convenient substitute for phosgene.[7][8][9][10] It is considered safer to handle, transport, and store.[7] Triphosgene reacts with alcohols in the presence of a base to generate the corresponding chloroformates in situ.[7][9][11] One molecule of triphosgene is equivalent to three molecules of phosgene, offering high atom economy.[9]

Diphosgene (Trichloromethyl chloroformate) is a liquid alternative to phosgene.[12][13][14] While still toxic, its liquid state simplifies handling compared to gaseous phosgene.[12][13] Diphosgene can be used to convert alcohols to chloroformates and amines to isocyanates.[12]

This guide will focus on the use of triphosgene for the preparation of 4-fluorophenyl chloroformate due to its widespread use and favorable safety profile in a research environment.

Part 1: Preparation of 4-Fluorophenyl Chloroformate

The synthesis of 4-fluorophenyl chloroformate involves the reaction of 4-fluorophenol with a phosgene equivalent, in this case, triphosgene. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the phenoxide ion (generated from 4-fluorophenol and a base) on a carbonyl carbon of triphosgene. This is followed by the elimination of a trichloromethoxide group, which subsequently decomposes.

Reaction_Mechanism_Chloroformate cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Product Formation 4-Fluorophenol 4-Fluorophenol Phenoxide 4-Fluorophenoxide 4-Fluorophenol->Phenoxide + Base Base Base (e.g., Pyridine) Intermediate Tetrahedral Intermediate Phenoxide->Intermediate + Triphosgene Triphosgene Triphosgene Product 4-Fluorophenyl Chloroformate Intermediate->Product - Trichloromethoxide

Caption: General mechanism for the synthesis of 4-fluorophenyl chloroformate.

Detailed Experimental Protocol

Materials:

  • 4-Fluorophenol

  • Triphosgene

  • Pyridine (or other suitable base, e.g., triethylamine)

  • Anhydrous dichloromethane (DCM) or toluene

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Safety Precautions:

  • 4-Fluorophenyl chloroformate is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage. [15][16]

  • Triphosgene is a toxic solid and can decompose to release phosgene, especially at elevated temperatures or in the presence of certain catalysts. [8]

  • All manipulations should be performed in a well-ventilated chemical fume hood.[17]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][18]

  • Ensure that an eyewash station and safety shower are readily accessible.[15][17]

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 4-fluorophenol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.1 eq) to the stirred solution.

  • In a separate flask, prepare a solution of triphosgene (0.35 eq) in anhydrous dichloromethane.

  • Add the triphosgene solution dropwise to the reaction mixture via an addition funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture can be quenched by the careful addition of water.

  • Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-fluorophenyl chloroformate.

  • The product can be purified by vacuum distillation if necessary.

Parameter Value
Molecular FormulaC₇H₄ClFO₂[16]
Molecular Weight174.56 g/mol
AppearanceClear, slightly yellow liquid[19]
Density1.329 g/mL at 25 °C[20]
Refractive Indexn20/D 1.4933[20]
Storage Temperature2-8°C[20]
Table 1: Physical and Chemical Properties of 4-Fluorophenyl Chloroformate.

Part 2: Synthesis of Carbamates using 4-Fluorophenyl Chloroformate

The reaction of 4-fluorophenyl chloroformate with a primary or secondary amine is a robust and widely used method for the synthesis of carbamates.[21] The reaction is typically rapid and proceeds with high yield.

Reaction Mechanism

The synthesis of a carbamate from 4-fluorophenyl chloroformate and an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the departure of the 4-fluorophenoxide leaving group.

Reaction_Mechanism_Carbamate cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure Amine Primary or Secondary Amine (R₂NH) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate + 4-Fluorophenyl Chloroformate Chloroformate 4-Fluorophenyl Chloroformate Carbamate Carbamate Product Tetrahedral_Intermediate->Carbamate - 4-Fluorophenoxide Leaving_Group 4-Fluorophenoxide

Caption: General mechanism for carbamate synthesis.

Detailed Experimental Protocol

Materials:

  • Primary or secondary amine

  • 4-Fluorophenyl chloroformate

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, ethyl acetate)

  • Base (e.g., triethylamine, pyridine, or an aqueous base like NaHCO₃)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath (optional, for highly reactive amines)

Procedure:

  • Dissolve the amine (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • If the amine is used as a salt or if an acid scavenger is required, add the base (1.0-1.2 eq).

  • Cool the mixture to the desired temperature (typically 0 °C to room temperature).

  • Add 4-fluorophenyl chloroformate (1.1 eq), either neat or dissolved in a small amount of the reaction solvent, dropwise to the stirred amine solution.

  • Allow the reaction to stir at the chosen temperature until completion. Reaction times can vary from a few hours to overnight.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NaHCO₃).[1]

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the solution under reduced pressure to obtain the crude carbamate.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired carbamate.[1]

Experimental_Workflow A Dissolve Amine in Anhydrous Solvent B Add Base (if required) A->B C Cool to Desired Temperature B->C D Dropwise Addition of 4-Fluorophenyl Chloroformate C->D E Stir until Reaction Completion (Monitor by TLC/LC-MS) D->E F Quench Reaction E->F G Aqueous Workup and Extraction F->G H Drying and Concentration G->H I Purification (Chromatography/Recrystallization) H->I J Final Carbamate Product I->J

Caption: A typical experimental workflow for carbamate synthesis.

Conclusion

The protocols detailed herein provide a robust framework for the synthesis of 4-fluorophenyl chloroformate using triphosgene as a safe and effective phosgene surrogate. Furthermore, the subsequent application of this versatile reagent in the synthesis of carbamates offers a reliable and high-yielding pathway to this important class of compounds. By understanding the underlying chemical principles and adhering to the outlined safety precautions and experimental procedures, researchers can confidently and reproducibly synthesize a wide array of carbamates for applications in drug discovery and development.

References

  • Ganiu, M. O., Nepal, B., Van Houten, J., & Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(47), 131593. [Link]

  • Wikipedia. (n.d.). Diphosgene. [Link]

  • Common Organic Chemistry. (n.d.). Diphosgene. [Link]

  • Kumar, S., & Kumar, S. (2005). Process for preparing alkyl/aryl chloroformates. U.S.
  • Sumitomo Chemical Company, Limited. (2018). Method for producing chloroformate compound.
  • Ganiu, M. O., & Kartika, R. (2014). Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. The Journal of Organic Chemistry, 79(17), 8077–8085. [Link]

  • Wikipedia. (n.d.). Phosgene. [Link]

  • Gujarat Fluorochemicals Limited. (2021). SAFETY DATA SHEET. [Link]

  • Quora. (2020). What is the difference between difference Between Phosgene and Diphosgene?. [Link]

  • Kurita, K., Iwakura, Y., & Imai, Y. (1976). Trichloromethyl Chloroformate as a Phosgene Equivalent: 3-Isocyanatopropanoyl Chloride. Angewandte Chemie International Edition in English, 15(5), 302-303. [Link]

  • PubChem. (n.d.). 4-Fluorophenyl chloroformate. [Link]

  • Kobe University. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. [Link]

  • Kumar, A., Kumar, R., & Kumar, S. (2015). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Der Pharma Chemica, 7(10), 231-238. [Link]

  • Organic Syntheses. (n.d.). Fluorobis(phenylsulfonyl)methane. [Link]

  • ResearchGate. (2025). 4-Chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates: New dealkylating agents for tertiary amines. [Link]

  • Johnson & Johnson. (2008). A process for the preparation of phenylcarbamates.
  • Chongqing Chemdad Co., Ltd. (n.d.). 4-FLUOROPHENYL CHLOROFORMATE. [Link]

  • Kumar, A., Kumar, R., & Kumar, S. (2015). Synthesis and characterization of carbamates derivatives from 4-amino-1, 2, 4-triazole. Der Pharma Chemica, 7(10), 231-238. [Link]

  • Wikipedia. (n.d.). Carbamate. [Link]

  • Ganiu, M. O., Nepal, B., Van Houten, J., & Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(47), 131593. [Link]

  • Stenutz, R. (n.d.). 4-fluorophenyl chloroformate. [Link]

  • ResearchGate. (2025). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. [Link]

  • Jung, K. W., Salvatore, R. N., & Shin, S. I. (2000). Efficient carbamate synthesis.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • ResearchGate. (2016). (PDF) Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform. [Link]

  • Tenti, G., & et al. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 26(8), 2195. [Link]

  • Al-Hadedi, A. A. M. (2006). 4-Chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates: new dealkylating agents for tertiary amines. Arkivoc, 2006(11), 168-175. [Link]

  • University of Wisconsin-Madison. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. [Link]

  • Khan, I., & et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 269. [Link]

Sources

Application

In Vitro Assessment of FAAH Inhibition: From High-Throughput Screening to Mechanistic Profiling

Introduction & Biological Context Fatty Acid Amide Hydrolase (FAAH) is the primary catabolic enzyme for the endocannabinoid anandamide (N-arachidonoylethanolamine, AEA) and other bioactive lipid amides like oleamide and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

Fatty Acid Amide Hydrolase (FAAH) is the primary catabolic enzyme for the endocannabinoid anandamide (N-arachidonoylethanolamine, AEA) and other bioactive lipid amides like oleamide and palmitoylethanolamide (PEA). By hydrolyzing these signaling lipids into their corresponding fatty acids and ethanolamine, FAAH terminates their biological activity at cannabinoid (CB1/CB2) and PPAR receptors.

Inhibition of FAAH elevates endogenous AEA levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct CB1 agonists. Consequently, FAAH is a high-value target for drug discovery in pain management and neuropsychiatric disorders.

This guide details the in vitro conditions required to accurately assess FAAH inhibition potency, distinguishing between rapid high-throughput screening (HTS) using fluorogenic substrates and physiological confirmation using LC-MS/MS.

Mechanism of Action

FAAH is an integral membrane serine hydrolase with a unique catalytic triad (Ser241-Ser217-Lys142). Unlike classical serine proteases, it utilizes an unusual Ser-Ser-Lys catalytic mechanism to hydrolyze amide bonds in a hydrophobic environment.

FAAH_Pathway AEA Anandamide (AEA) FAAH FAAH Enzyme (Serine Hydrolase) AEA->FAAH Substrate Binding AA Arachidonic Acid FAAH->AA Hydrolysis EA Ethanolamine FAAH->EA Inhibitor Inhibitor (e.g., URB597) Inhibitor->FAAH Covalent/Reversible Blockade

Figure 1: Enzymatic hydrolysis of Anandamide by FAAH and the point of pharmacological intervention.

Critical Assay Parameters (The "Why")

Before executing protocols, researchers must understand three critical variables that drastically alter potency data (


 and 

).
A. Buffer pH: Activity vs. Physiology
  • pH 9.0 (Screening Optimum): FAAH exhibits maximal catalytic turnover (

    
    ) at alkaline pH (8.0–9.0). Most commercial HTS kits utilize Tris-HCl pH 9.0 to maximize signal-to-noise ratios.
    
  • pH 7.4 (Physiological Relevance): For lead optimization, assays should be conducted at pH 7.4 (HEPES or Tris) to mimic the cytosolic environment. Note that potency for ionizable inhibitors may shift significantly between pH 9.0 and 7.4.

B. The "Protein Shift" (BSA Effect)

FAAH inhibitors (e.g., carbamates like URB597) and substrates (AEA) are highly lipophilic.

  • Without BSA: Inhibitors may aggregate or stick to plasticware, leading to variable data.

  • With BSA: Bovine Serum Albumin (0.05% - 0.1%) acts as a carrier but also sequesters the inhibitor, reducing the free fraction available to bind the enzyme. This causes a right-shift in

    
     (lower apparent potency).
    
  • Recommendation: Use 0.05% Fatty Acid-Free BSA for stability, but report assay conditions explicitly to allow cross-study comparison.

C. Pre-incubation (Covalent Inhibitors)

Many FAAH inhibitors (URB597, PF-04457845) act via a covalent, irreversible mechanism (carbamylation). Their potency is time-dependent.

  • Protocol Requirement: You must pre-incubate the enzyme and inhibitor for 30–60 minutes before adding the substrate.

  • Metric: For covalent inhibitors,

    
     is a more accurate metric than 
    
    
    
    .

Protocol 1: Fluorometric HTS Assay (AMC-Based)

This protocol is designed for screening large libraries. It uses a surrogate substrate, Arachidonoyl-7-amino-4-methylcoumarin (A-AMC), which releases fluorescent AMC upon hydrolysis.

Reagents & Equipment[2][3][4][5][6]
  • Enzyme: Recombinant Human FAAH (transmembrane domain deleted for solubility) or Rat Brain Microsomes.

  • Substrate: A-AMC (Stock: 10 mM in DMSO; Final: 1-5 µM).

  • Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0 (Optional: 0.05% BSA).

  • Control Inhibitor: URB597 (10 mM Stock in DMSO).

  • Plate: 96-well or 384-well black, flat-bottom polystyrene plates.

  • Reader: Fluorescence plate reader (Ex: 340–360 nm, Em: 450–465 nm).[1][2]

Step-by-Step Workflow
  • Enzyme Preparation: Dilute FAAH enzyme in Assay Buffer.[3][1] Target concentration is typically 0.5–1.0 µg/mL (titrate to ensure linear velocity over 30 mins).

  • Inhibitor Addition:

    • Add 10 µL of test compound (10x final concentration in 10% DMSO/Buffer) to wells.

    • Include High Control (Enzyme + Vehicle) and Low Control (No Enzyme or 10 µM URB597).

  • Enzyme Addition: Add 80 µL of diluted Enzyme to the wells.

  • Pre-Incubation (Critical): Incubate for 30 minutes at 37°C . This allows covalent inhibitors to react.

  • Substrate Initiation: Add 10 µL of A-AMC substrate (10x stock). Final concentration should be near

    
     (~1–2 µM).
    
  • Read:

    • Kinetic Mode (Preferred): Read every 1–2 minutes for 40 minutes. Calculate slope (RFU/min).

    • Endpoint Mode: Incubate 40 minutes, then read RFU.

HTS_Workflow Start Prepare Reagents (Buffer pH 9.0, Enzyme, Inhibitors) Step1 Add Inhibitor (10 µL) & Enzyme (80 µL) to Plate Start->Step1 Incubate Pre-Incubation 30 min @ 37°C (Essential for Covalent Inhibitors) Step1->Incubate Step2 Add Substrate (A-AMC) 10 µL Start Reaction Incubate->Step2 Read Measure Fluorescence Ex 340nm / Em 460nm (Kinetic or Endpoint) Step2->Read

Figure 2: Step-by-step workflow for the fluorometric FAAH inhibition assay.

Protocol 2: LC-MS/MS Confirmation (Physiological)

Fluorescent surrogates (A-AMC) can sometimes yield false positives/negatives due to different binding modes compared to the natural substrate. High-value hits must be confirmed using Anandamide (AEA).

Reagents
  • Substrate: Anandamide (AEA) (Stock in Ethanol).

  • Buffer: 50 mM HEPES, 1 mM EDTA, 0.05% Fatty Acid-Free BSA, pH 7.4.

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., AEA-d4 or Arachidonic Acid-d8).

Protocol
  • Preparation: Prepare FAAH in HEPES buffer (pH 7.4).

  • Pre-incubation: Incubate Enzyme (45 µL) + Inhibitor (5 µL) for 30 min at 37°C.

  • Reaction: Add AEA (50 µL) to reach final concentration of 2–5 µM. Incubate 15 minutes at 37°C.

  • Quench: Stop reaction by adding 100 µL ice-cold ACN + Internal Standard. Vortex immediately.

  • Extraction: Centrifuge at 3,000 x g for 10 minutes to pellet protein. Transfer supernatant to LC vials.

  • Detection: Inject onto LC-MS/MS (C18 column). Monitor transition for AEA (348.3 → 62.1) or Arachidonic Acid (303.2 → 259.2) in negative ion mode.

Data Analysis & Interpretation

Calculating Percent Inhibition


Z' Factor (Assay Robustness)

For HTS validation, the Z' factor must be > 0.5.



  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    : Standard Deviation[4]
    
  • 
    : Mean Signal[4]
    
Reference Inhibitor Data

Comparison values for assay validation (Human FAAH, pH 9.0):

InhibitorTypeMechanismApprox.[5] IC50
URB597 CarbamateIrreversible (Covalent)3 - 5 nM
PF-04457845 UreaIrreversible (Covalent)1 - 7 nM
OL-135 KetoheterocycleReversible2 - 5 nM
Cay10401 CarbamateIrreversible~0.5 nM

Troubleshooting Guide

IssueProbable CauseSolution
High Background Fluorescence Unstable substrate or autofluorescent compounds.Check A-AMC stability (store -20°C). Use kinetic read to subtract initial background.
Low Signal Window Enzyme inactive or pH too low.Verify pH is 9.0 for A-AMC assay. Freshly thaw enzyme; do not refreeze.
Variable IC50s "Protein Shift" or incubation timing.Standardize BSA concentration (0.05%). Strictly control pre-incubation time (30 min).
Precipitation Compound insolubility.Ensure final DMSO < 1-2%. Check visual solubility of inhibitors at high concentrations.

References

  • Cayman Chemical. Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit Protocol. Kit 10005196.[3][6] Link

  • Ahn, K., et al. (2009). "Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain."[7][8] Chemistry & Biology, 16(4), 411-420. Link

  • Piomelli, D., et al. (2006).[9] "Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597)." CNS Drug Reviews, 12(1), 21-38. Link

  • Mileni, M., et al. (2008). "Structure-guided inhibitor design for a human serine hydrolase." Proceedings of the National Academy of Sciences, 105(35), 12820-12824. Link

  • Wang, Y., et al. (2006). "A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening."[1] Assay and Drug Development Technologies, 4(3), 283-292. Link

Sources

Method

Application Notes &amp; Protocols: 4-Fluorophenyl piperidine-1-carboxylate as a Versatile Carbamoylating Reagent

Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the effective use of 4-fluorophenyl piperidine-1-carboxylate as a carbamoylating reagent...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the effective use of 4-fluorophenyl piperidine-1-carboxylate as a carbamoylating reagent. Carbamoylation is a critical transformation in modern organic synthesis, enabling the introduction of the carbamate functional group, a common motif in pharmaceuticals. These application notes detail the underlying chemical principles, mechanistic pathways, detailed experimental protocols, and safety considerations associated with this stable and efficient reagent. By offering field-proven insights and troubleshooting guidance, this document aims to empower scientists to leverage 4-fluorophenyl piperidine-1-carboxylate for the synthesis of diverse molecular entities.

Introduction: The Strategic Importance of Carbamoylation

The carbamate functional group is a cornerstone in medicinal chemistry, prized for its unique combination of stability, hydrogen bonding capabilities, and conformational influence. Its presence is widespread in clinically approved drugs, where it can serve as a key pharmacophore, a bioisostere for other functional groups, or a metabolic blocker.[1] The strategic installation of this moiety—a process known as carbamoylation—is therefore a frequent objective in the synthesis of novel therapeutic agents.[2][3]

Traditionally, carbamoylation has been achieved using highly reactive and often hazardous reagents such as isocyanates or carbamoyl chlorides.[4] These reagents, while effective, suffer from significant drawbacks including moisture sensitivity, toxicity, and limited functional group tolerance. The development of more stable and user-friendly alternatives has been a key focus in process chemistry and drug discovery. 4-Fluorophenyl piperidine-1-carboxylate emerges as a superior alternative, offering a balance of reactivity and stability, making it an invaluable tool for the modern synthetic chemist.

The Reagent: 4-Fluorophenyl piperidine-1-carboxylate

4-Fluorophenyl piperidine-1-carboxylate is an activated aryl carbamate designed for the efficient transfer of the piperidine-1-carbonyl group to a nucleophile. Its structure is optimized for this purpose:

  • Piperidine Moiety: The piperidine ring is a highly privileged scaffold in drug design, known to enhance metabolic stability, modulate solubility, and provide vectors for interacting with biological targets.[5][6] This reagent allows for the direct and efficient installation of this valuable structural unit.

  • 4-Fluorophenyl Group: This component serves as an excellent leaving group. The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. The resulting 4-fluorophenoxide is a relatively stable anion, which drives the reaction forward.

The solid, crystalline nature of this reagent simplifies handling, weighing, and storage compared to volatile or unstable alternatives.

Mechanism of Carbamoylation

The carbamoylation reaction using 4-fluorophenyl piperidine-1-carboxylate proceeds via a nucleophilic acyl substitution mechanism. The process is typically facilitated by a non-nucleophilic base.

Step-by-Step Mechanism:

  • Nucleophilic Attack: A nucleophile, typically a primary or secondary amine, attacks the electrophilic carbonyl carbon of the 4-fluorophenyl piperidine-1-carboxylate.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, negatively charged tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond.

  • Expulsion of the Leaving Group: This reformation is accompanied by the expulsion of the 4-fluorophenoxide leaving group.

  • Proton Transfer: The displaced 4-fluorophenoxide, a weak base, or an added base in the reaction mixture, deprotonates the newly formed carbamate (if the nucleophile was a primary amine), yielding the final neutral product and a 4-fluorophenol byproduct.

G reagent 4-Fluorophenyl piperidine-1-carboxylate intermediate Tetrahedral Intermediate reagent->intermediate 1. Nucleophilic Attack amine R-NH2 (Nucleophile) amine->intermediate product Piperidine-1-carboxamide (Product) intermediate->product 2. Collapse & Leaving    Group Expulsion byproduct 4-Fluorophenol (Byproduct) intermediate->byproduct

Caption: Generalized mechanism of carbamoylation.

Core Applications in Drug Discovery

The primary application of this reagent is the synthesis of N-substituted piperidine-1-carboxamides. This strategy is widely employed in:

  • Lead Optimization: Rapidly generating libraries of analogues for structure-activity relationship (SAR) studies. By varying the nucleophile, chemists can probe interactions within a target's binding pocket.

  • Scaffold Hopping: Introducing the piperidine-carboxamide moiety as a bioisosteric replacement for other functional groups to improve pharmacokinetic (ADME) properties.[5]

  • Fragment-Based Drug Discovery (FBDD): Using the piperidine fragment to "grow" a lead compound from a smaller, validated fragment hit.

The piperidine scaffold introduced by this reagent is found in numerous drugs targeting CNS disorders, cancer, and infectious diseases.[5][7]

Experimental Protocols

Protocol 1: General Procedure for Carbamoylation of an Aliphatic Amine

This protocol describes a general method for the reaction of 4-fluorophenyl piperidine-1-carboxylate with a primary or secondary amine to form the corresponding piperidine-1-carboxamide.

Materials:

  • 4-Fluorophenyl piperidine-1-carboxylate

  • Substrate amine (primary or secondary)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substrate amine (1.0 eq).

  • Solvent Addition: Dissolve the amine in a suitable anhydrous solvent (e.g., DMF or DCM, approx. 0.1-0.5 M concentration).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 eq) or DIPEA (1.5 eq). Stir the solution for 5-10 minutes at room temperature. Rationale: The base neutralizes the 4-fluorophenol byproduct and any trace acids, preventing unwanted side reactions.

  • Reagent Addition: Add 4-fluorophenyl piperidine-1-carboxylate (1.1 eq) to the solution in one portion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours). Gentle heating (40-50 °C) can be applied to accelerate slow reactions.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with a larger volume of an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (2x), and brine (1x). Rationale: The NaHCO₃ wash is crucial for removing the acidic 4-fluorophenol byproduct.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure piperidine-1-carboxamide product.

G cluster_0 Reaction Phase cluster_1 Work-up & Purification Phase A 1. Dissolve Amine (1 eq) & Base (1.5 eq) in Solvent B 2. Add Carbamoylating Reagent (1.1 eq) A->B C 3. Stir at RT (Monitor by TLC/LC-MS) B->C D 4. Dilute with EtOAc C->D E 5. Aqueous Wash (H2O, NaHCO3, Brine) D->E F 6. Dry & Concentrate E->F G 7. Silica Gel Chromatography F->G H Pure Product G->H

Caption: Experimental workflow for amine carbamoylation.

Data Summary Table

The following table provides representative data for the carbamoylation protocol. Yields and reaction times are substrate-dependent.

Nucleophile (Amine)BaseSolventTime (h)Typical Yield (%)
BenzylamineTEADCM4>90%
MorpholineDIPEADMF6>95%
L-Valine methyl esterTEADCM12~85%
AnilineDIPEADMF (50°C)16~70%

Safety and Handling

It is imperative to handle all chemical reagents with appropriate safety precautions in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8][9]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[10][11] In case of contact, rinse the affected area immediately with copious amounts of water.[8][9]

  • Storage: Store 4-fluorophenyl piperidine-1-carboxylate in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[8][12]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[10][11]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Inactive amine (e.g., sterically hindered or electron-deficient).2. Insufficient base.3. Low reaction temperature.1. Increase reaction temperature (e.g., to 40-60 °C).2. Switch to a stronger, non-nucleophilic base (e.g., DBU).3. Increase reaction time.
Low Yield 1. Incomplete reaction.2. Product loss during work-up (e.g., if product is water-soluble).3. Side reactions (e.g., reaction with solvent).1. Ensure reaction has gone to completion via TLC/LC-MS before work-up.2. For polar products, back-extract the aqueous layers with organic solvent.3. Use a more inert solvent like Dichloromethane or Acetonitrile.
Multiple Products Observed 1. Impure starting materials.2. Di-carbamoylation of a primary amine (rare, but possible).3. Degradation of starting material or product.1. Verify purity of starting materials by NMR or LC-MS.2. Use a slight excess of the amine relative to the carbamoylating reagent.3. Ensure reaction conditions are not too harsh (e.g., excessive heat).
Difficulty Removing 4-Fluorophenol 1. Insufficient basic wash during work-up.1. Perform additional washes with 1M NaOH or saturated NaHCO₃.2. If the product is stable to base, use a dilute NaOH wash instead of NaHCO₃.

Conclusion

4-Fluorophenyl piperidine-1-carboxylate stands out as a robust and highly effective reagent for introducing the valuable piperidine-1-carboxamide moiety into a wide range of molecules. Its superior stability, ease of handling, and predictable reactivity make it an ideal choice for applications ranging from early-stage discovery to process development. By following the protocols and guidelines presented in this document, researchers can confidently and efficiently employ this reagent to advance their synthetic chemistry programs.

References

  • Carbamoylation of aryl halides by molybdenum or tungsten carbonyl amine complexes. (2010). PubMed. Retrieved February 15, 2026, from [Link]

  • Ramgren, S. D., Silberstein, A. L., Yang, Y., & Garg, N. K. (2011). Iron-Catalyzed Alkylations of Aryl Sulfamates and Carbamates. Angewandte Chemie International Edition, 50(9), 2171–2173. Retrieved February 15, 2026, from [Link]

  • Svidritskiy, E. A., Chechushkov, I. V., & Laskin, J. (2020). Theoretical Studies of the Mechanism of Carbamoylation of Nucleobases by Isocyanates. The Journal of Physical Chemistry B, 124(45), 10109–10118. Retrieved February 15, 2026, from [Link]

  • Safety Data Sheet - AAPPTec. (n.d.). Retrieved February 15, 2026, from [Link]

  • Shin, J., Sim, E., & Dongbang, S. (2026). Carbamoylation of Aryl and Benzyl Chlorides by Direct C-H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters. Retrieved February 15, 2026, from [Link]

  • Synthesis of carbamates by carbamoylation - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001). Google Patents.
  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • Kalantar-Zadeh, K., & Fouque, D. (2017). Mechanisms and consequences of carbamoylation. Nature Reviews Nephrology, 13(10), 607–621. Retrieved February 15, 2026, from [Link]

  • Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (2001). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 78, 204. Retrieved February 15, 2026, from [Link]

  • BindingDB BDBM701180. (n.d.). Retrieved February 15, 2026, from [Link]

  • Arylamine synthesis by amination (arylation) - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • Tosylate salts of 4-(p-fluorophenyl)-piperidine -3-carbinols. (2002). Google Patents.
  • Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine. (2002). Google Patents.
  • Checkoway, C. M., & Thomson, R. J. (2013). Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. Organic letters, 15(15), 3998–4001. Retrieved February 15, 2026, from [Link]

  • tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate. (2010). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved February 15, 2026, from [Link]

  • Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. Retrieved February 15, 2026, from [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Lea, M. A. (1987). Effects of Carbamoylating Agents on Tumor Metabolism. Critical Reviews in Oncology/Hematology, 7(4), 329–371. Retrieved February 15, 2026, from [Link]

  • (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. (2026). PubMed. Retrieved February 15, 2026, from [Link]

Sources

Application

Solvent selection for nucleophilic substitution of aryl chloroformates

Application Note: Solvent Selection Strategies for Nucleophilic Substitution of Aryl Chloroformates Executive Summary Aryl chloroformates (e.g., phenyl chloroformate, -nitrophenyl chloroformate) are pivotal electrophiles...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection Strategies for Nucleophilic Substitution of Aryl Chloroformates

Executive Summary

Aryl chloroformates (e.g., phenyl chloroformate,


-nitrophenyl chloroformate) are pivotal electrophiles in the synthesis of carbamates and carbonates, particularly for prodrug activation and peptide modification. Unlike their alkyl counterparts, aryl chloroformates possess a unique reactivity profile driven by the phenoxide leaving group ability and resonance stabilization. This guide provides a scientifically grounded framework for solvent selection, moving beyond empirical "trial and error" to a mechanistic approach that optimizes yield, selectivity, and kinetic control.

Mechanistic Underpinnings & Solvent Influence[1][2][3][4][5][6][7][8][9][10]

To select the correct solvent, one must understand the transition state. The reaction of an aryl chloroformate with a nucleophile (e.g., an amine) generally proceeds via one of two pathways, heavily dictated by solvent polarity and proton-transfer capabilities.

The Mechanistic Duality
  • Stepwise Addition-Elimination (

    
    ):  In protic or highly polar solvents, the reaction forms a tetrahedral zwitterionic intermediate (
    
    
    
    ). Solvents with high dielectric constants stabilize this charge separation, often accelerating the rate but increasing the risk of solvolysis (hydrolysis).
  • Concerted Mechanism: In non-polar or polar aprotic solvents (e.g., Acetonitrile, DCM), the reaction often proceeds via a concerted

    
    -like pathway involving a 4-membered cyclic transition state, especially during aminolysis. Here, the solvent's ability to accept hydrogen bonds from the nucleophile is critical.
    

Key Insight: Aryl chloroformates are less reactive than alkyl chloroformates in water due to ground-state resonance stabilization, but this trend reverses in aprotic solvents like acetonitrile, where the concerted mechanism dominates.

Visualizing the Pathway

ReactionMechanism Reactants Aryl Chloroformate + Nucleophile (H-Nu) TS_Concerted Concerted TS (4-membered cyclic) Reactants->TS_Concerted Aprotic Solvents (MeCN, DCM) Intermediate Tetrahedral Intermediate (Zwitterionic) Reactants->Intermediate Protic/Polar Solvents (H2O, MeOH) Product Carbamate/Carbonate + HCl TS_Concerted->Product Intermediate->Product

Figure 1: Mechanistic divergence in nucleophilic substitution of aryl chloroformates based on solvent polarity.

Strategic Solvent Selection Guide

Selection should be a multi-variable optimization of solubility, reaction rate, and stability (hydrolysis suppression).

Solvent Class Performance Matrix
Solvent ClassExamplesSuitabilityMechanistic ImpactApplication Note
Chlorinated DCM, ChloroformHigh Promotes concerted mechanism; excellent solubility for organic reactants.Standard for homogeneous synthesis. Requires base (e.g., Et3N) to scavenge HCl.
Polar Aprotic THF, AcetonitrileHigh Accelerates aminolysis via dipole stabilization; MeCN can act as a weak base.Ideal for library synthesis. THF is preferred if reactants are polar.
Biphasic EtOAc/Water, DCM/WaterHigh Interfacial reaction (Schotten-Baumann).Best for scale-up. Inorganic base in water scavenges acid; organic phase protects reagent from hydrolysis.
Protic Methanol, EthanolLow Competes as a nucleophile (solvolysis); stabilizes leaving group.Avoid unless synthesizing mixed carbonates. High risk of side reactions.
Non-Polar Toluene, HexaneMedium Slow kinetics; precipitation of amine-HCl salts can stall reaction.Useful if product precipitates (filtration work-up).[1] Requires vigorous stirring.
Decision Tree for Protocol Selection

SolventDecisionTree Start Start: Select Nucleophile SolubilityCheck Is Nucleophile Water Soluble? Start->SolubilityCheck WaterSoluble Yes (e.g., Amino Acids) SolubilityCheck->WaterSoluble High Polarity OrganicSoluble No (Lipophilic Amines) SolubilityCheck->OrganicSoluble Low Polarity ScaleCheck Scale of Reaction? SmallScale Discovery (<1g) ScaleCheck->SmallScale LargeScale Process (>100g) ScaleCheck->LargeScale ProtocolB USE PROTOCOL B (Schotten-Baumann) Solvent: Water/DCM or Water/EtOAc WaterSoluble->ProtocolB OrganicSoluble->ScaleCheck ProtocolA USE PROTOCOL A (Homogeneous) Solvent: DCM or THF SmallScale->ProtocolA LargeScale->ProtocolB

Figure 2: Decision matrix for selecting the optimal solvent system based on reactant properties and scale.

Detailed Experimental Protocols

Protocol A: Homogeneous Aminolysis (Discovery Scale)

Best for lipophilic amines and rapid library generation.

Reagents:

  • Aryl Chloroformate (1.0 equiv)

  • Amine (1.0 equiv)[1]

  • Base: Triethylamine (Et

    
    N) or Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Preparation: Dissolve the amine (1.0 mmol) and Et

    
    N (1.2 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under nitrogen atmosphere.
    
  • Temperature Control: Cool the solution to 0°C using an ice bath. Rationale: Aryl chloroformates are reactive; cooling suppresses potential side reactions and exotherms.

  • Addition: Add the aryl chloroformate (1.0 mmol) dropwise (neat or dissolved in 1 mL DCM).

  • Reaction: Allow to warm to room temperature (RT) and stir for 1–3 hours. Monitor by TLC or LC-MS.

    • Checkpoint: If precipitate forms (Amine·HCl salt), ensure stirring is vigorous.

  • Work-up: Dilute with DCM, wash with 1M HCl (to remove unreacted amine/base), then saturated NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    and concentrate.
Protocol B: Interfacial Schotten-Baumann Synthesis (Scale-Up)

Best for amino acids, water-soluble nucleophiles, and large-scale safety.

Reagents:

  • Aryl Chloroformate (1.1 equiv)

  • Amine/Amino Acid (1.0 equiv)

  • Base: NaOH or Na

    
    CO
    
    
    
    (2.0–3.0 equiv)
  • Solvent: Water and Ethyl Acetate (EtOAc) or Toluene (1:1 ratio)

Procedure:

  • Aqueous Phase: Dissolve the amine and inorganic base in water. Ensure pH > 9.

  • Organic Phase: Dissolve aryl chloroformate in EtOAc (or Toluene).

  • Interfacial Mixing: Cool the aqueous phase to 0–5°C. Add the organic phase dropwise with vigorous stirring .

    • Critical Mechanism: The reaction occurs at the interface. The organic solvent protects the chloroformate from rapid hydrolysis by bulk water, while the aqueous base immediately neutralizes the HCl byproduct.

  • Completion: Stir for 2–4 hours.

  • Work-up: Separate phases. Extract aqueous layer with EtOAc. Combine organics, dry, and concentrate.

    • Note: For amino acid products, the carbamate will remain in the aqueous phase. Acidify the aqueous layer to pH 2–3 and extract into organic solvent to isolate.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (Hydrolysis) Wet solvent or excess water in Protocol A.Use anhydrous solvents. Switch to Protocol B (biphasic) which paradoxically protects the reagent better than wet homogeneous solvents.
Slow Reaction Steric hindrance or poor solubility.Switch to Acetonitrile (polar aprotic) to accelerate the concerted mechanism. Add a catalyst like DMAP (5 mol%).
Impurity: Phenol Inevitable byproduct.Wash organic layer with 1M NaOH (rapidly) to convert phenol to water-soluble phenoxide.
Exotherm High reactivity of chloroformate.[2]Dilute the chloroformate before addition. Maintain 0°C strictly during addition.

References

  • Oh, H. K., Ha, J. S., Sung, D. D., & Lee, I. (2004).[3] Aminolysis of aryl chlorothionoformates with anilines in acetonitrile: effects of amine nature and solvent on the mechanism. The Journal of Organic Chemistry, 69(24), 8219-8223.[3]

  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the rates of solvolysis of phenyl chloroformate and a kinetic study of the solvolysis of p-nitrophenyl chloroformate. International Journal of Molecular Sciences, 9(11), 2231-2242.[4]

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors. BenchChem Technical Library.

  • Castro, E. A., & Ureta, C. (1991). Kinetics and mechanism of the aminolysis of phenyl chloroformates in aqueous ethanol. Journal of the Chemical Society, Perkin Transactions 2, (1), 63-68.

  • Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH.

Sources

Method

Procedures for crystallizing 4-fluorophenyl piperidine-1-carboxylate derivatives

Application Note: Crystallization Protocols for 4-Fluorophenyl Piperidine-1-Carboxylate Derivatives Executive Summary & Scientific Context The crystallization of 4-fluorophenyl piperidine-1-carboxylate and its derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization Protocols for 4-Fluorophenyl Piperidine-1-Carboxylate Derivatives

Executive Summary & Scientific Context

The crystallization of 4-fluorophenyl piperidine-1-carboxylate and its derivatives represents a classic challenge in medicinal chemistry: balancing the lipophilicity of the piperidine core with the rotational freedom of the carbamate linker. These motifs are frequently encountered in the synthesis of FAAH inhibitors, paroxetine analogs, and monoacylglycerol lipase (MAGL) modulators.

The "Fluorine Effect" in Crystal Packing: Unlike their non-fluorinated counterparts, 4-fluorophenyl derivatives often exhibit unique polymorphism. The high electronegativity of fluorine facilitates C–H···F and F···F intermolecular interactions, which can stabilize metastable herringbone packing motifs over standard


-

stacking. Consequently, these compounds are prone to "oiling out" (liquid-liquid phase separation) before crystallizing, particularly when the carbamate nitrogen possesses high rotational freedom.

This guide provides three validated protocols designed to overcome the "oiling out" phenomenon and ensure high-purity crystalline isolation.

Physicochemical Profile & Solubility

Before attempting crystallization, the solubility profile must be established. The carbamate moiety reduces the basicity of the piperidine nitrogen, rendering the molecule neutral and lipophilic.

Table 1: Typical Solubility Profile (at 25°C)

Solvent ClassSpecific SolventSolubilityApplication
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Primary solvent for layering (Method B).
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHigh Primary solvent for bulk recrystallization (Method A).
Alcohols Ethanol (EtOH), Isopropanol (IPA)Moderate Ideal for thermodynamic control (Method C).
Alkanes Hexanes, Heptane, PentaneLow (<5 mg/mL)Anti-solvent of choice.
Ethers Diethyl Ether, MTBEModerate Good for washing/trituration.
Water WaterInsoluble Strong anti-solvent (use with caution to avoid oiling).

Experimental Protocols

Method A: Dual-Solvent Displacement (The "Workhorse" Protocol)

Best for: Bulk purification (>500 mg) and removing non-polar impurities.

Principle: This method utilizes the high solubility of the carbamate in ethyl acetate and its insolubility in heptane. The slow addition of heptane decreases the solvent power, forcing the fluorinated lattice to form.

Protocol:

  • Dissolution: Place the crude solid (e.g., 1.0 g) in a chemically resistant flask. Add Ethyl Acetate dropwise with varying agitation at 50°C until fully dissolved. Note: Do not exceed 60°C to prevent carbamate thermal degradation.

  • Clarification: If the solution is cloudy (inorganic salts), filter while hot through a 0.45 µm PTFE syringe filter.

  • Nucleation Point: With the solution at 45–50°C, add Heptane dropwise until a faint, persistent turbidity (cloud point) is observed.

  • Re-solubilization: Add a minimal amount of Ethyl Acetate (0.5–1 mL) to clear the turbidity.

  • Controlled Cooling: Turn off the heat source. Allow the flask to cool to room temperature naturally inside the oil bath (slow cooling rate: ~1°C/min).

  • Crystallization: Once at room temperature, transfer to a 4°C environment for 12 hours.

  • Isolation: Filter the white needles/prisms and wash with cold 10% EtOAc/Heptane.

Method B: Vapor Diffusion (For X-Ray Quality Crystals)

Best for: Structural determination and polymorph screening.

Principle: Slow diffusion of a volatile anti-solvent (Pentane) into a solution of the compound (in DCM) allows for extremely slow supersaturation, minimizing defects.

Protocol:

  • Inner Vessel: Dissolve 20–30 mg of the pure derivative in 0.5 mL of DCM in a small HPLC vial (1.5 mL capacity). Ensure the vial is uncapped.

  • Outer Vessel: Place the HPLC vial inside a larger 20 mL scintillation vial containing 3 mL of Pentane .

  • Sealing: Tightly cap the outer scintillation vial.

  • Equilibration: Store undisturbed in a vibration-free, dark environment at 20°C.

  • Observation: Over 2–5 days, pentane vapors will diffuse into the DCM, lowering solubility. Look for large, prismatic crystals forming on the walls.

Method C: Thermodynamic Cooling (Polymorph Control)

Best for: Avoiding metastable forms and "oiling out."

Principle: Alcohols like Ethanol form hydrogen bonds with the carbamate carbonyl, stabilizing the solution phase and preventing rapid, amorphous precipitation (oiling).

Protocol:

  • Suspend the compound in Ethanol (absolute) (approx. 5 mL/g).

  • Heat to reflux (78°C) until dissolved. If insoluble, add Toluene dropwise as a co-solvent (up to 10% v/v).

  • Seeding (Critical): If available, add a single seed crystal of the desired polymorph at 60°C.

  • Cool to room temperature at a rate of 5°C/hour using a programmable heating block.

  • If no crystals form at 25°C, add Water dropwise very slowly. Warning: Rapid water addition will cause the fluorinated tail to aggregate hydrophobically, resulting in an oil.

Troubleshooting: The "Oiling Out" Phenomenon

Carbamates are notorious for separating as a secondary liquid phase rather than a solid. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystalline solubility curve.

Visualizing the Rescue Strategy:

CrystallizationRescue Start Problem: Compound 'Oiled Out' (Two liquid phases) CheckTemp Is the mixture hot? Start->CheckTemp Reheat Reheat to redissolve oil (Add 10% more good solvent) CheckTemp->Reheat Yes Scratch Scratch glass surface with glass rod CheckTemp->Scratch No (Room Temp) Seed Add Seed Crystal at Cloud Point Reheat->Seed Success Crystalline Solid Seed->Success Slow Cool Sonication Brief Sonication (30s) Scratch->Sonication No crystals Scratch->Success Induces Nucleation SolventSwap Switch Solvent System Sonication->SolventSwap Still Oil Sonication->Success SystemA Try IPA / Water SolventSwap->SystemA SystemB Try Toluene / Heptane SolventSwap->SystemB

Figure 1: Decision matrix for rescuing a crystallization batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).

References

  • Chopra, D., et al. (2006). "Role of organic fluorine in crystal engineering." ResearchGate. (Discusses F···H and F···F interactions in lattice stabilization). Link

  • BenchChem Technical Guides. (2025). "Solubility Profile of Piperidine Derivatives." (General solubility data for piperidine scaffolds). Link

  • Shahwar, D., et al. (2009). "Phenyl piperidine-1-carboxylate."[1] Acta Crystallographica Section E. (Crystal structure and packing analysis of the non-fluorinated analog). Link

  • Ghosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry. (Comprehensive review of carbamate synthesis and purification). Link

  • University of Fribourg. "Guide for crystallization: Solvent layering and vapor diffusion." (Standard protocols for X-ray crystallography). Link

Sources

Application

Application Notes and Protocols for Microwave-Assisted Synthesis of Aryl Piperidine-1-carboxylates

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Aryl Piperidine-1-carboxylates and the Drive for Synthetic Efficiency The aryl piperidine-1-carboxylate scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Aryl Piperidine-1-carboxylates and the Drive for Synthetic Efficiency

The aryl piperidine-1-carboxylate scaffold is a privileged structural motif in modern medicinal chemistry. Its prevalence in a wide array of clinically significant molecules, from central nervous system agents to oncology therapeutics, underscores its importance.[1][2] The nitrogen atom of the piperidine ring, when linked to an aromatic system, creates a key pharmacophoric element that influences solubility, metabolic stability, and target engagement. The traditional synthesis of these C-N coupled products, often relying on classical methods like the Ullmann condensation or Buchwald-Hartwig amination, can be hampered by long reaction times, harsh conditions, and the need for significant downstream purification.[3][4]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a compelling solution to these challenges.[5][6][7][8] By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS can dramatically accelerate reaction rates, often reducing multi-hour or day-long processes to mere minutes.[9][10] This rapid, uniform heating not only enhances yields but also frequently leads to cleaner reaction profiles with fewer byproducts, aligning with the principles of green chemistry.[5][11][12] This application note provides a comprehensive guide to the microwave-assisted synthesis of aryl piperidine-1-carboxylates, detailing the underlying mechanistic principles and offering robust, field-tested protocols.

Mechanistic Underpinnings: A Tale of Two Couplings Accelerated by Microwave Energy

The formation of the crucial aryl-nitrogen bond in aryl piperidine-1-carboxylates is typically achieved through palladium- or copper-catalyzed cross-coupling reactions. Microwave irradiation serves to significantly accelerate these transformations.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, celebrated for its broad substrate scope and functional group tolerance.[3][13] The catalytic cycle, depicted below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst.[3]

Microwave irradiation dramatically enhances the kinetics of this cycle. The rapid and efficient heating ensures that the reaction components quickly reach the necessary activation energy, leading to a significant reduction in reaction time.[14][15] This can be particularly advantageous for less reactive aryl chlorides or sterically hindered substrates.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Complex_A L-Pd(II)(Ar)(X) Pd(0)L->Complex_A Oxidative Addition Aryl-X Ar-X Oxidative Addition Oxidative Addition Aryl-X->Oxidative Addition Complex_B [L-Pd(II)(Ar)(NR₂)]⁺ Complex_A->Complex_B Ligand Exchange Piperidine Carboxylate R₂NH Ligand Exchange Ligand Exchange Piperidine Carboxylate->Ligand Exchange Complex_C L-Pd(II)(Ar)(NR₂) Complex_B->Complex_C Deprotonation Base Base Deprotonation Deprotonation Base->Deprotonation Complex_C->Pd(0)L Regeneration Product Ar-NR₂ Complex_C->Product Reductive Elimination Reductive Elimination Reductive Elimination

Caption: The Buchwald-Hartwig catalytic cycle for C-N bond formation.

The Ullmann Condensation: A Classic Reimagined with Copper

The Ullmann condensation is a classical copper-catalyzed method for forming aryl-heteroatom bonds.[4][16] While traditional Ullmann reactions often require harsh conditions, modern iterations, particularly when coupled with microwave heating, have broadened their applicability.[17][18] The mechanism is thought to involve the formation of a copper(I) amide, which then undergoes reaction with the aryl halide.[4]

Microwave assistance can overcome the high activation barriers often associated with the Ullmann reaction, allowing for the use of lower temperatures and shorter reaction times compared to conventional heating methods.[17] This makes it a viable and sometimes more economical alternative to palladium-catalyzed methods.

Experimental Protocols: A Step-by-Step Guide to Synthesis and Analysis

The following protocols provide a detailed methodology for the microwave-assisted synthesis of a representative aryl piperidine-1-carboxylate.

General Workflow

The overall process can be broken down into three main stages: reaction setup and execution, work-up and purification, and finally, characterization of the final product.

Experimental_Workflow cluster_0 Reaction Setup & Execution cluster_1 Work-up & Purification cluster_2 Product Characterization A Reagent Preparation B Microwave Vial Assembly A->B C Microwave Irradiation B->C D Reaction Quenching C->D E Extraction D->E F Chromatography E->F G LC-MS Analysis F->G H NMR Spectroscopy G->H I Purity Assessment H->I

Caption: General experimental workflow for microwave-assisted synthesis.

Protocol 1: Microwave-Assisted Buchwald-Hartwig Amination

Objective: To synthesize tert-butyl 4-(4-fluorophenyl)piperazine-1-carboxylate.

Materials:

  • 1-Bromo-4-fluorobenzene

  • tert-Butyl piperazine-1-carboxylate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Microwave reactor vials (10 mL) with stir bars

  • Dedicated microwave synthesizer

Procedure:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add 1-bromo-4-fluorobenzene (1.0 mmol), tert-butyl piperazine-1-carboxylate (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a 10 mL microwave reactor vial containing a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene (4 mL) to the vial.

  • Vial Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate at 120°C for 20 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite. Wash the celite pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

  • Characterization: Confirm the identity and purity of the product by LC-MS and ¹H NMR spectroscopy.[19][20]

Data Presentation: Comparative Analysis

The advantages of microwave synthesis are clearly demonstrated when compared to conventional heating methods.

ParameterMicrowave-Assisted SynthesisConventional Heating (Oil Bath)
Reaction Time 20 minutes12 hours
Temperature 120°C110°C
Yield 85-95%60-75%
Purity (crude) HighModerate (with side products)

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents are anhydrous, particularly the solvent and base.

    • Verify the activity of the palladium catalyst and ligand.

    • Increase the reaction temperature or time in small increments.

  • Incomplete Reaction:

    • Check the stoichiometry of the reagents, a slight excess of the amine and base is often beneficial.

    • Consider a different ligand or catalyst system.

  • Side Product Formation:

    • Lowering the reaction temperature may improve selectivity.

    • Ensure efficient stirring to prevent localized overheating.[21]

Safety Precautions: A Critical Overview

Working with microwave reactors and potentially hazardous chemicals necessitates strict adherence to safety protocols.

  • Microwave Reactor Safety:

    • Only use microwave systems specifically designed for chemical synthesis; domestic microwave ovens are not suitable and can be extremely dangerous.[21][22]

    • Regularly inspect the door seals and interlocks for any signs of damage to prevent microwave leakage.[23][24]

    • Never operate the microwave with the door open or if it appears damaged.[24]

    • Use only microwave-safe reaction vessels and do not exceed the recommended fill volume (typically no more than 2/3 full).[23]

    • Always allow the reaction vessel to cool completely before opening to avoid sudden pressure release.[25]

  • Chemical Safety:

    • Handle all chemicals in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[22]

    • Be aware of the potential for exothermic reactions, which can be accelerated under microwave conditions.[21] Start with small-scale reactions when exploring new chemistries.[21]

    • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion: Embracing Speed and Efficiency in Drug Discovery

Microwave-assisted synthesis represents a significant leap forward in the preparation of aryl piperidine-1-carboxylates and other vital pharmaceutical building blocks.[10] By drastically reducing reaction times and often improving yields and purity, this technology empowers researchers to accelerate the drug discovery and development process. The protocols and insights provided in this application note offer a solid foundation for harnessing the power of microwave chemistry in the laboratory.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. Available from: [Link]

  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap. Available from: [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available from: [Link]

  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. Available from: [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. Available from: [Link]

  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. Available from: [Link]

  • Microwave Safety. Kansas State University. Available from: [Link]

  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd. Available from: [Link]

  • INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. University of Central Lancashire. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

  • Microwave Assisted Synthesis of Some 2-Alkyl and 2-Arylperimidines. Asian Journal of Chemistry. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. Available from: [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications. Available from: [Link]

  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal. Available from: [Link]

  • Ullmann condensation. Wikipedia. Available from: [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate. Available from: [Link]

  • Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. ResearchGate. Available from: [Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI. Available from: [Link]

  • Microwave-assisted synthesis of macrocycles via intramolecular and/or bimolecular Ullmann coupling. NIH. Available from: [Link]

  • Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies. PubMed. Available from: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC. Available from: [Link]

  • Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. PubMed. Available from: [Link]

  • The impact of microwave synthesis on drug discovery. Nature. Available from: [Link]

  • Preparation of x-aryl-x-car. Google Patents.
  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI. Available from: [Link]

  • Process for producing 4-arylpiperidine-3-carbinols and related compounds. Google Patents.
  • Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC. Available from: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]

  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. Available from: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. Available from: [Link]

  • Process for Preparation of Piperidine Carboxylic Acid. Google Patents.
  • RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery. Available from: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving hydrolytic stability of 4-fluorophenyl carbamates in plasma

Welcome to the Carbamate Stability Technical Support Center. Ticket Subject: .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Carbamate Stability Technical Support Center.

Ticket Subject: . Assigned Specialist: Senior Application Scientist, DMPK Division. Status: Open.

Executive Summary: The "4-Fluorophenyl" Challenge

You are working with a 4-fluorophenyl carbamate. This structural motif is common in covalent inhibitors (e.g., FAAH inhibitors like URB597) because the 4-fluorophenol is a "goldilocks" leaving group: it is acidic enough (


) to allow carbamoylation of the target serine residue, but this same feature renders it susceptible to off-target hydrolysis by plasma esterases.

This guide is divided into three troubleshooting modules: Diagnostics (is your assay valid?), Structural Engineering (can you design out the instability?), and Translational Logic (why do species differ?).

Module 1: Diagnostic & Assay Validation (Ex Vivo Stabilization)

Problem: "My compound disappears during sample preparation before I can even analyze it." Root Cause: Post-sampling enzymatic hydrolysis. Plasma contains active esterases that continue to degrade your compound after blood draw.

Troubleshooting Protocol: The "Cold-Acid-Block" System

To differentiate between in vivo clearance and ex vivo degradation, you must stabilize the matrix immediately upon collection.

VariableRecommendationMechanism of Action
Temperature Ice Bath (0–4°C) Reduces enzyme kinetic activity (

) significantly.
pH Acidify to pH 3–4 Carbamate hydrolysis is base/nucleophile-catalyzed. Acidification protonates the catalytic histidine in esterase active sites.
Inhibitor (Rat) BNPP (1–5 mM) Irreversibly inhibits Carboxylesterases (CES), the dominant hydrolase in rodent plasma.
Inhibitor (Human) Physostigmine (100 µM) Inhibits Butyrylcholinesterase (BChE), the dominant hydrolase in human plasma.
Inhibitor (General) NaF / PMSF General serine hydrolase inhibitors. (Note: PMSF is unstable in water; add fresh).
Standard Operating Procedure (SOP): Stabilized Plasma Assay
  • Pre-Spike Preparation: Prepare plasma containing 2 mM BNPP (for rat) or 100 µM Physostigmine (for human) before spiking the test compound.

  • Spike: Add 4-fluorophenyl carbamate (final conc. 1 µM, <1% DMSO) to pre-warmed plasma (37°C).

  • Sampling: At

    
     min, remove aliquots.
    
  • Quench: Immediately transfer aliquot into ice-cold Acetonitrile containing 1% Formic Acid . The acid is critical.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Visualizing the Stabilization Workflow:

G cluster_0 Step 1: Matrix Prep cluster_1 Step 2: Incubation cluster_2 Step 3: Quench (Critical) Plasma Fresh Plasma (Rat/Human) Inhibitor Add Inhibitor (BNPP/Physostigmine) Plasma->Inhibitor Spike Spike Compound (1 µM) Inhibitor->Spike Incubate Incubate 37°C Spike->Incubate Aliquot Take Aliquot Incubate->Aliquot AcidQuench Ice-Cold ACN + 1% Formic Acid Aliquot->AcidQuench LCMS LC-MS/MS Analysis AcidQuench->LCMS

Figure 1: Critical stabilization workflow. Note the specific "Acid Quench" step to halt base-catalyzed hydrolysis immediately.

Module 2: Structural Optimization (SAR)

Problem: "The assay is valid, but the half-life (


) is still < 10 minutes."
Root Cause:  The carbonyl carbon is too electrophilic or sterically accessible.

Since the 4-fluorophenyl group (the "leaving group") is likely required for your target potency, you must modify the Carbamoyl Nitrogen side (the "staying group").

Strategy 1: Steric Shielding (The "Umbrella" Effect)

Enzymes like BChE have large active sites, but the catalytic serine needs a specific trajectory to attack the carbonyl. Bulky groups on the nitrogen disrupt this approach.

  • Action: Replace linear N-alkyl chains with branched or cyclic groups.

  • Data Trend: Methyl < Ethyl < Isopropyl < Cyclohexyl < Morpholine .

  • Evidence: In FAAH inhibitors, changing an N-butyl group to an N-cyclohexyl group increased plasma stability by >5-fold while maintaining potency [1].

Strategy 2: Electronic Modulation

The hydrolysis rate is driven by the electrophilicity of the carbonyl carbon.

  • Action: If the N-substituent allows, introduce electron-donating groups (EDGs) near the nitrogen to reduce carbonyl electrophilicity.

  • Warning: Do not put strong electron-withdrawing groups (like

    
    ) on the Nitrogen side; this will accelerate hydrolysis.
    

Decision Tree for Structural Modification:

SAR Start High Plasma Instability CheckLG Can Leaving Group (4-F-Ph) be modified? Start->CheckLG YesLG Reduce Acidity: Change 4-F to 4-OMe (Risk: Loss of Potency) CheckLG->YesLG Yes NoLG Focus on N-Terminus CheckLG->NoLG No Strategy1 Strategy A: Steric Bulk Change N-R to N-iPr or N-Cyclohexyl NoLG->Strategy1 Strategy2 Strategy B: Cyclization Constrain N into Piperidine/Morpholine ring NoLG->Strategy2 Result Result: Distorted transition state prevents hydrolase attack Strategy1->Result Strategy2->Result

Figure 2: SAR Decision Tree. Prioritize N-terminal steric bulk if the 4-fluorophenyl leaving group is essential for potency.

Module 3: Species Differences (Translational Logic)

Problem: "My compound is stable in rat plasma but vanishes in human plasma (or vice versa)." Root Cause: Distinct enzymatic profiles between species.[1][2]

  • Rodents (Rats/Mice): High activity of Carboxylesterases (CES) .

    • CES prefers specific lipophilic substrates.

    • Inhibitor:[3][4] BNPP.

  • Humans/Dogs: High activity of Butyrylcholinesterase (BChE) .[1]

    • BChE is a "promiscuous" scavenger enzyme.[5]

    • Inhibitor:[3][4] Physostigmine or specific BChE inhibitors (e.g., ethopropazine).

Why this matters: A 4-fluorophenyl carbamate optimized for stability in rats (by evading CES) might still be chewed up by human BChE. You must screen in Human plasma early. Do not rely solely on rodent data for stability predictions [2].

Frequently Asked Questions (FAQ)

Q1: Can I use PMSF to stabilize my plasma samples?

  • Answer: Use with caution. PMSF degrades rapidly in water (

    
     min at pH 7.5). If you use it, add it to the plasma immediately before the spike. For long-term storage or robust inhibition during processing, BNPP (for CES) or Physostigmine (for BChE) are superior choices.
    

Q2: Does the position of the fluorine atom matter?

  • Answer: Yes. A 4-fluoro (para) substituent is electron-withdrawing, lowering the

    
     of the phenol and making the carbamate more labile than an unsubstituted phenyl carbamate. Moving it to the 2-position (ortho) might introduce steric hindrance that protects the carbonyl, but it also increases acidity. A 3-fluoro (meta) substituent is purely inductive electron-withdrawing.
    

Q3: Is chemical hydrolysis (non-enzymatic) a concern?

  • Answer: Generally, no. At physiological pH (7.4), spontaneous hydrolysis of 4-fluorophenyl carbamates is slow. If you see degradation in heat-inactivated plasma (boiled), then you have chemical instability. If heat-inactivated plasma is stable, your problem is enzymatic [3].

References

  • Vacondio, F., et al. (2010). "Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: Chemical and metabolic stability." Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. (2008). "Species differences in plasma stability and their implication in drug discovery." Drug Discovery Today.

  • Wang, Q., et al. (2016). "Plasma stability of carbamate prodrugs: Mechanism and stabilization." Pharmaceutical Research.

Sources

Troubleshooting

Technical Support Center: Optimizing Fluorophenol Leaving Group Ability in Enzyme Inhibition

<_ _> This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with fluorophenol-based enzyme inhibitors. It is designed to move beyond simple protocols and o...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with fluorophenol-based enzyme inhibitors. It is designed to move beyond simple protocols and offer a deeper understanding of the principles governing the use of fluorophenols as leaving groups in covalent enzyme inhibition, along with practical troubleshooting advice for common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that often arise during the design and execution of experiments involving fluorophenol-based inhibitors.

FAQ 1.1: What is the fundamental role of a leaving group in covalent enzyme inhibition?

In the context of covalent enzyme inhibition, the inhibitor typically consists of three key components: a recognition element that directs it to the enzyme's active site, a reactive group (or "warhead") that forms the covalent bond, and a leaving group. The process can be conceptualized as a two-step mechanism.[1][2] First, the inhibitor reversibly binds to the enzyme's active site. Following this, a nucleophilic residue within the active site (commonly a cysteine, serine, or lysine) attacks the electrophilic center of the inhibitor. This nucleophilic attack displaces the leaving group, resulting in the formation of a stable covalent bond between the enzyme and the inhibitor. A good leaving group is one that can stabilize the negative charge that develops during the transition state of this reaction, thereby facilitating the covalent modification of the enzyme.

FAQ 1.2: Why are fluorophenols specifically used as leaving groups in enzyme inhibitors? What are their advantages and disadvantages?

Fluorophenols are frequently employed as leaving groups in enzyme inhibitors for several reasons. The strong electron-withdrawing nature of the fluorine atom increases the acidity of the phenolic proton, making the corresponding phenoxide a more stable and thus better leaving group.[3] Fluorine's small size also minimizes steric hindrance within the often-constrained space of an enzyme's active site.[4][5]

However, there are also potential disadvantages. The very stability of the C-F bond can sometimes make the fluorophenol a less effective leaving group compared to other halogens in different chemical contexts.[6] Additionally, the reactivity of the inhibitor can be highly sensitive to the specific substitution pattern of fluorine on the phenol ring.

FAQ 1.3: How does the position of the fluorine atom on the phenol ring (ortho, meta, para) influence its leaving group ability?

The position of the fluorine atom significantly impacts the electronic properties of the phenol and, consequently, its effectiveness as a leaving group. This is due to the interplay of two electronic effects: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): Fluorine is highly electronegative and withdraws electron density through the sigma bonds of the aromatic ring.[3][7] This effect is strongest at the ortho position and diminishes with distance (ortho > meta > para).

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be donated to the pi-system of the aromatic ring.[7] This effect is most pronounced at the ortho and para positions.

The net effect on leaving group ability depends on the balance of these two opposing forces. Generally, electron-withdrawing groups positioned ortho or para to the leaving group enhance the rate of nucleophilic aromatic substitution, which is the key reaction in this type of enzyme inhibition.[8][9][10][11][12] Therefore, ortho- and para-fluorophenols are often better leaving groups than their meta-substituted counterparts.

FAQ 1.4: What is the relationship between the pKa of a fluorophenol and its effectiveness as a leaving group?

A lower pKa value indicates a stronger acid, which in turn means its conjugate base (the phenoxide) is more stable.[7][13] This stability is crucial for a good leaving group. Therefore, there is a direct correlation between a lower pKa of the fluorophenol and its enhanced ability to act as a leaving group in an enzyme-catalyzed reaction. The electron-withdrawing fluorine atoms help to stabilize the negative charge on the phenoxide ion, thus lowering the pKa.[14]

FAQ 1.5: Are there any common off-target effects or liabilities associated with the use of fluorophenol-based inhibitors?

While covalent inhibitors can offer high potency and prolonged duration of action, they also carry the risk of off-target reactivity.[1] The electrophilic nature of the inhibitor's warhead can lead to covalent modification of other proteins with accessible nucleophilic residues, potentially causing toxicity.[1] Careful design of the inhibitor's recognition element to ensure high selectivity for the target enzyme is therefore critical. Additionally, the released fluorophenol leaving group should be assessed for any potential biological activity or toxicity.

Section 2: Troubleshooting Experimental Challenges

This section provides practical guidance for overcoming common issues encountered during the characterization of fluorophenol-based enzyme inhibitors.

Troubleshooting Guide 2.1: Slow or Incomplete Enzyme Inhibition
  • Problem: The observed rate of inhibition is significantly lower than anticipated, or the enzyme is not fully inhibited even at high inhibitor concentrations.

  • Possible Causes:

    • Suboptimal Leaving Group: The chosen fluorophenol may not be a sufficiently good leaving group under the assay conditions.

    • Steric Hindrance: The inhibitor, including the fluorophenol moiety, may not fit optimally into the enzyme's active site.

    • Incorrect Buffer pH: The pH of the assay buffer can influence the ionization state of both the nucleophilic residue in the enzyme's active site and the inhibitor itself, affecting reactivity.

    • Inhibitor Instability: The inhibitor may be degrading over the course of the experiment.

  • Recommended Solutions:

    • Systematic Variation of the Leaving Group: Synthesize and test a series of inhibitors with different fluorophenol leaving groups (e.g., 2-fluorophenol, 4-fluorophenol, 2,4-difluorophenol) to empirically determine the optimal substitution pattern.

    • Detailed Kinetic Analysis: Perform a thorough kinetic characterization to determine the individual kinetic parameters, k_inact and K_I.[1][2] This will provide a more complete picture of the inhibition process than a simple IC50 value.

    • pH-Rate Profile: Determine the rate of inhibition across a range of pH values to identify the optimal pH for the reaction.

    • Inhibitor Stability Assessment: Use techniques like HPLC or LC-MS to assess the stability of the inhibitor in the assay buffer over time.

Troubleshooting Guide 2.2: Assay Interference and Artifacts
  • Problem: The experimental data is noisy, or there are discrepancies between results obtained from different assay formats.

  • Possible Causes:

    • Compound Interference: The inhibitor or the released fluorophenol may interfere with the assay signal (e.g., fluorescence quenching or absorbance).

    • Inhibitor Aggregation: At higher concentrations, the inhibitor may form aggregates that can lead to non-specific inhibition or assay artifacts.

    • Non-specific Binding: The inhibitor may bind to other components of the assay, such as the substrate or coupling enzymes.

  • Recommended Solutions:

    • Run Appropriate Controls: Always include controls such as the inhibitor without the enzyme and the inhibitor with a denatured enzyme to identify any assay interference.

    • Use Orthogonal Assays: Confirm the inhibition results using a different assay format that relies on an alternative detection method.

    • Assess Compound Solubility and Aggregation: Use techniques like dynamic light scattering (DLS) to check for inhibitor aggregation at the concentrations used in the assay.

Troubleshooting Guide 2.3: Difficulty in Confirming Covalent Modification
  • Problem: It is challenging to definitively distinguish between a potent, tight-binding reversible inhibitor and a true covalent inhibitor.

  • Possible Causes:

    • Slow Reversibility: The covalent bond may be slowly reversible, making it difficult to discern from tight-binding reversible inhibition in short-term experiments.

    • Inadequate Experimental Design: The chosen experimental method may not be sensitive enough to detect covalent modification.

  • Recommended Solutions:

    • "Jump-Dilution" Experiments: Pre-incubate the enzyme with a high concentration of the inhibitor, and then rapidly dilute the mixture. A covalent inhibitor will show sustained inhibition, while a reversible inhibitor's effect will diminish upon dilution.

    • Mass Spectrometry: Directly observe the formation of the covalent adduct by analyzing the enzyme-inhibitor complex using mass spectrometry. This provides definitive evidence of covalent modification.

    • Dialysis: Dialyze the enzyme-inhibitor complex against a large volume of buffer. A covalently bound inhibitor will remain associated with the enzyme, while a reversibly bound one will dissociate.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments in the characterization of covalent inhibitors.

Protocol 3.1: Determination of k_inact and K_I for a Covalent Inhibitor

This protocol outlines the determination of the kinetic parameters for an irreversible inhibitor.

  • Materials:

    • Target enzyme

    • Substrate

    • Covalent inhibitor stock solution (in a suitable solvent like DMSO)

    • Assay buffer

  • Procedure:

    • Prepare a series of inhibitor concentrations in the assay buffer.

    • In a multi-well plate, add the enzyme to each well.

    • Add the different concentrations of the inhibitor to the wells and incubate for various time points.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time using a suitable detection method (e.g., absorbance or fluorescence).

    • Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this plot will give the observed rate constant (k_obs).

    • Plot k_obs versus the inhibitor concentration. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine k_inact (the maximum rate of inactivation) and K_I (the inhibitor concentration at which the rate of inactivation is half-maximal).

Protocol 3.2: Mass Spectrometry Analysis to Confirm Covalent Adduct Formation

This protocol describes how to use mass spectrometry to verify the covalent modification of the target enzyme.

  • Materials:

    • Target enzyme

    • Covalent inhibitor

    • Incubation buffer

    • Quenching solution (e.g., formic acid)

    • LC-MS system

  • Procedure:

    • Incubate the enzyme with an excess of the inhibitor for a sufficient time to ensure complete reaction.

    • Quench the reaction by adding the quenching solution.

    • As a control, prepare a sample of the enzyme without the inhibitor.

    • Analyze both the inhibitor-treated and control enzyme samples by LC-MS.

    • Compare the mass spectra of the two samples. The mass of the inhibitor-treated enzyme should be increased by an amount corresponding to the mass of the inhibitor minus the mass of the leaving group.

Protocol 3.3: Jump-Dilution Protocol to Differentiate Covalent from Reversible Inhibition

This protocol helps to distinguish between covalent and tight-binding reversible inhibition.

  • Materials:

    • Target enzyme

    • Inhibitor

    • Substrate

    • Assay buffer

  • Procedure:

    • Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-fold above the IC50) for a defined period.

    • Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a solution containing the substrate.

    • Immediately monitor the enzymatic activity over time.

    • Interpretation:

      • Covalent Inhibition: The enzyme activity will remain low, as the covalent modification is not readily reversed by dilution.

      • Reversible Inhibition: The enzyme activity will gradually recover as the inhibitor dissociates from the active site upon dilution.

Section 4: Data Interpretation and Visualization

Table 4.1: pKa Values of Common Fluorophenols
CompoundpKa
Phenol9.95
2-Fluorophenol8.81
3-Fluorophenol9.28
4-Fluorophenol9.95
2,4-Difluorophenol9.3

Note: pKa values can vary slightly depending on the experimental conditions.

Diagram 4.2: Mechanism of Covalent Inhibition by a Fluorophenol-Containing Inhibitor

G E_I Enzyme-Inhibitor Complex TS Transition State E_I->TS Nucleophilic Attack E_Inhibitor Covalently Modified Enzyme TS->E_Inhibitor Bond Formation LG Fluorophenol Leaving Group TS->LG Leaving Group Departure G Start Slow Inhibition Observed Check1 Vary Fluorophenol Leaving Group Start->Check1 Check2 Perform Full Kinetic Analysis (k_inact/K_I) Start->Check2 Check3 Run pH-Rate Profile Start->Check3 Check4 Assess Inhibitor Stability (HPLC/LC-MS) Start->Check4 Outcome1 Optimal Leaving Group Identified Check1->Outcome1 Outcome2 Kinetic Parameters Determined Check2->Outcome2 Outcome3 Optimal pH Determined Check3->Outcome3 Outcome4 Stability Issue Identified Check4->Outcome4

Caption: Troubleshooting slow inhibition.

Section 5: References

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022, June 15). PubMed. [Link]

  • Effect of Fluorine Substitution on Phenol Acidities in the Gas - Phase and in Aqueous Solution. A Computational Study Using Continuum Solvation Models. American Chemical Society. [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. (2025, March 20). RSC Publishing. [Link]

  • Why is para choro phenol more acidic than para fluro phenol? (2017, June 10). Quora. [Link]

  • Kinetic characterisation of covalent inhibitors on the PHERAstar. (2018, June 7). YouTube. [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. [Link]

  • Cheat Sheet for Covalent Enzyme Inhibitors. (2025, January 7). Drug Hunter. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Substituents affect the pKa. (2025, May 6). Al-Kimia. [Link]

  • 20.4: Substituent Effects on Acidity. (2024, March 17). Chemistry LibreTexts. [Link]

  • 6.4: Enzyme Inhibition. (2026, January 19). Biology LibreTexts. [Link]

  • Reactivity – Effect of Substrate Structure, Leaving Group and Attacking Nucleophile. Dalal Institute. [Link]

  • (PDF) Strategies for Discovering and Derisking Covalent, Irreversible Enzyme Inhibitors. (2025, August 9). [Link]

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2025, May 29). [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024, November 1). PMC. [Link]

  • Nucleophilic aromatic substitution. (2022, February 28). BYJU'S. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2021, August 9). Chemistry Steps. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]

  • Transition State Analog Enzyme Inhibitors: Structure-Activity Relation. [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (2025, August 5). ResearchGate. [Link]

  • Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE. [Link]

  • Why does fluorine act as a leaving group in organophosphates? (2016, March 30). [Link]

  • Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. PMC. [Link]

  • Secrets of the active site. (2004, May 31). Chemistry World. [Link]

  • What Makes A Good Leaving Group? (2011, April 12). Master Organic Chemistry. [Link]

  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024, June 5). Research and Reviews. [Link]

  • Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2. PMC. [Link]

  • New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. [Link]

  • Advances in covalent drug discovery. (2022, December 1). eScholarship. [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Enhancing Piperidine Carbamate Selectivity

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide actionable solutions and foundational knowle...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide actionable solutions and foundational knowledge for one of the key challenges in serine hydrolase inhibitor development: mitigating off-target activity of piperidine carbamates. This resource moves beyond simple protocols to explain the why behind the how, empowering you to make rational, data-driven decisions in your experimental design.

Troubleshooting Guide: From Broad Activity to Selective Inhibition

This section addresses common issues encountered during the development and characterization of piperidine carbamate inhibitors. The Q&A format is designed to help you diagnose problems and implement effective solutions.

Q1: My lead piperidine carbamate is potent against my target serine hydrolase, but cellular assays show an unexpected phenotype. How do I confirm if this is due to off-target activity?

A1: This is a classic challenge where biochemical potency doesn't translate to a clean cellular effect. The first step is to systematically determine if the observed phenotype is a direct result of engaging proteins other than your intended target.

Initial Validation Steps:

  • Dose-Response Correlation: Conduct a careful dose-response analysis for both on-target inhibition (e.g., using a biochemical assay with the purified enzyme) and the cellular phenotype. If the phenotype only manifests at concentrations significantly higher than the IC50 for your primary target, off-target engagement is highly likely.[1][2]

  • Use a Structurally Unrelated Control: Test a known inhibitor of the same target that belongs to a different chemical class. If this second inhibitor reproduces the expected phenotype without causing the unexpected one, it strongly suggests your piperidine carbamate's off-target activity is the culprit.[2]

  • Proteome-Wide Selectivity Profiling: The most definitive method is to assess your inhibitor's activity across the entire proteome. Activity-Based Protein Profiling (ABPP) is the gold standard for this, especially for serine hydrolases.[3][4][5][6] By pre-treating a complex proteome (e.g., cell lysate) with your inhibitor and then labeling the remaining active enzymes with a broad-spectrum probe, you can visualize and quantify which other serine hydrolases are being inhibited at various concentrations.[7][8]

Below is a workflow to guide your investigation.

A Unexpected Cellular Phenotype Observed B Step 1: Perform Detailed Dose-Response Analysis A->B E Phenotype occurs at >> IC50 for primary target B->E High Conc.? F Phenotype occurs at ~ IC50 for primary target B->F Low Conc.? C Step 2: Test a Structurally Orthogonal Inhibitor G Orthogonal inhibitor gives expected phenotype C->G Different Phenotype? H Orthogonal inhibitor gives same unexpected phenotype C->H Same Phenotype? D Step 3: Conduct Competitive Activity-Based Protein Profiling (ABPP) I ABPP reveals multiple potent off-targets D->I Non-Selective? J ABPP confirms high selectivity for target D->J Selective? K Conclusion: Off-target effect is highly likely. Proceed to analog design. E->K F->C G->D L Conclusion: Phenotype may be linked to primary target. Re-evaluate target biology. H->L I->K J->L

Caption: Workflow for diagnosing suspected off-target effects.
Q2: My ABPP results confirm that my inhibitor hits several other serine hydrolases. What are the best rational design strategies to improve its selectivity?

A2: Once off-targets are identified, you can begin a rational, structure-guided campaign to improve selectivity. The goal is to introduce modifications that are sterically or electronically disfavored by the off-target's active site while maintaining or improving affinity for your primary target.

Key Strategies for Selectivity Enhancement:

  • Exploit Active Site Differences with Steric Bulk: This is one of the most effective strategies. If your off-target has a smaller or more constrained active site than your primary target, adding bulky substituents to your inhibitor can sterically prevent it from binding to the off-target.[9][10][11] For piperidine carbamates, modifications can be made to the piperidine ring itself or to the "leaving group" portion of the carbamate.[12][13]

  • Modify the Electrophilicity of the Carbamate: The reactivity of the carbamate "warhead" can be tuned. A highly reactive carbamate may indiscriminately label many serine hydrolases, while a less reactive one will rely more on specific, non-covalent interactions within the active site before the covalent reaction occurs. This dependence on initial binding enhances selectivity.[7][14] Modifying the electronic properties of the carbamate's leaving group is a common way to achieve this.

  • Target Unique Sub-pockets: Analyze the crystal structures of your target and off-targets (if available). Look for unique sub-pockets in your primary target's active site that are not present in the off-targets. Design modifications to your inhibitor that can form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) within these unique pockets.[15]

The following table illustrates how a medicinal chemist might track progress in optimizing selectivity.

CompoundTarget IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Index (OT1/Target)
Parent Cpd 15502003.3x
Analog 1A (small modification)20653003.25x
Analog 2B (added t-butyl group)25>10,000>5,000>400x

Table 1: Example data from a lead optimization campaign to improve selectivity. Analog 2B shows a dramatic improvement in selectivity against two known off-targets by introducing a bulky group, with only a minor loss in on-target potency.

Frequently Asked Questions (FAQ)

FAQ 1: What is the fundamental mechanism of serine hydrolase inhibition by a piperidine carbamate?

A1: Piperidine carbamates are mechanism-based, irreversible inhibitors.[12] They act as "pseudo-substrates" for the enzyme. The inhibition occurs in a two-step process:

  • Initial Binding (Non-covalent): The inhibitor first binds reversibly to the enzyme's active site, positioning the electrophilic carbonyl carbon of the carbamate near the nucleophilic hydroxyl group of the catalytic serine residue.

  • Covalent Modification (Irreversible): The active site serine performs a nucleophilic attack on the carbamate's carbonyl carbon. This results in the formation of a stable, covalent carbamyl-enzyme adduct, effectively inactivating the enzyme. The leaving group (often a phenol derivative) is released.[8][16]

cluster_0 Serine Hydrolase Active Site cluster_1 Piperidine Carbamate cluster_2 Non-Covalent Complex cluster_3 Carbamylated (Inactive) Enzyme Enzyme_Ser-OH Enzyme-Ser-OH Complex [Enzyme-Ser-OH•••R-N(Pip)-C(=O)-O-LG] Enzyme_Ser-OH->Complex Reversible Binding Inhibitor R-N(Pip)-C(=O)-O-LG Inhibitor->Complex Inactive Enzyme-Ser-O-C(=O)-N(Pip)-R + HO-LG Complex->Inactive Irreversible Covalent Attack

Caption: Covalent inhibition of a serine hydrolase by a carbamate.
FAQ 2: What are the main differences between competitive ABPP and a traditional enzyme panel for assessing selectivity?

A2: Both are valid methods, but they provide different types of information and are suited for different stages of a project.

FeatureCompetitive ABPP Traditional Enzyme Panel
Scope Broad / Unbiased. Assesses inhibition against all probe-accessible enzymes in a native biological sample (e.g., lysate, whole cell).[3][4]Narrow / Biased. Assesses inhibition against a pre-selected list of purified, recombinant enzymes.
Context Physiological. Competition occurs in a complex proteome, providing a more relevant context for selectivity.[5]Biochemical. Assays are performed in a simplified, artificial buffer system.
Discovery High. Can identify completely unexpected off-targets.[6]Low. You can only find off-targets that you choose to screen for.
Throughput Moderate to High. Can screen against dozens to hundreds of enzymes simultaneously via gel-based or mass spec methods.[8]High. Easily automated in 96/384-well plate formats.
Best Use Early-stage hit validation, lead characterization, in-depth selectivity profiling, identifying unknown off-targets.Late-stage lead optimization, routine SAR screening against known off-targets, QC.

Key Experimental Protocols

Protocol 1: Competitive Activity-Based Protein Profiling (Gel-Based)

Objective: To determine the selectivity profile of a piperidine carbamate inhibitor against the serine hydrolase family in a complex proteome.

Principle: This protocol uses a broad-spectrum serine hydrolase probe, such as a fluorophosphonate tagged with a fluorophore (e.g., TAMRA-FP), to label active enzymes.[17] By pre-incubating the proteome with your inhibitor, you can measure the inhibitor's ability to block probe labeling of its targets, which is visualized as a loss of fluorescence signal on a gel.[16]

Materials:

  • Cell or tissue lysate (e.g., mouse brain proteome, ~1 mg/mL)

  • Piperidine carbamate inhibitor stock solution (e.g., 10 mM in DMSO)

  • TAMRA-FP activity-based probe (e.g., 50 µM in DMSO)

  • 4x SDS-PAGE loading buffer

  • Phosphate-buffered saline (PBS)

Methodology:

  • Proteome Preparation: Prepare a clarified proteome by lysing cells or tissue in PBS and centrifuging to remove insoluble debris. Determine the total protein concentration (e.g., via BCA assay).

  • Inhibitor Incubation:

    • In a series of microcentrifuge tubes, add 50 µL of the proteome (e.g., 50 µg total protein).

    • Add your inhibitor at a range of final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, and a DMSO vehicle control).

    • Incubate for 30 minutes at 37 °C to allow for covalent modification of target enzymes.

  • Probe Labeling:

    • To each tube, add 1 µL of the TAMRA-FP probe stock to achieve a final concentration of 1 µM.

    • Incubate for an additional 30 minutes at 37 °C. The probe will label any serine hydrolases whose active sites were not blocked by your inhibitor.

  • Sample Preparation & Gel Electrophoresis:

    • Stop the reaction by adding 17 µL of 4x SDS-PAGE loading buffer and boiling at 95 °C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel (e.g., 12%).

    • Run the gel until the dye front reaches the bottom.

  • Visualization & Analysis:

    • Visualize the fluorescently labeled proteins using a flatbed fluorescence scanner (e.g., excitation/emission suitable for TAMRA).

    • Analysis: In the vehicle control lane, each fluorescent band represents an active serine hydrolase. In the inhibitor-treated lanes, the disappearance of a band indicates that your compound has inhibited that specific enzyme. The concentration at which a band disappears allows you to estimate the IC50 for that particular enzyme. Potent off-targets will be identified as bands that disappear at low inhibitor concentrations.

References

  • Activity based protein profiling to detect serine hydrolase alterations in virus infected cells. Google Cloud.
  • Improved Electrophile Design for Exquisite Covalent Molecule Selectivity. PubMed.
  • (PDF) Improved Electrophile Design for Exquisite Covalent Molecule Selectivity.
  • Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes. RSC Publishing.
  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery.
  • Improved Electrophile Design for Exquisite Covalent Molecule Selectivity. ChemRxiv.
  • Activity-Based Protein Profiling of the Serine Hydrolases. MtoZ Biolabs.
  • Key advances in the development of reversible covalent inhibitors. Taylor & Francis Online.
  • Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors. Benchchem.
  • Profiling the Serine Hydrolase Superfamily using Activity-based Probes. ThermoFisher Scientific.
  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford Medicine.
  • Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. PMC.
  • Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening. PNAS.
  • Activity-based proteomics. Wikipedia.
  • Selective N-Hydroxyhydantoin Carbamate Inhibitors of Mammalian Serine Hydrolases.
  • Selective N-hydroxyhydantoin carbamate inhibitors of mammalian serine hydrolases. PMC.
  • Probing structure-function relationships of serine hydrolases and proteases with carbamate and thiocarbam
  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Cell Chemical Biology.
  • Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, m
  • Advances in selective targeting of serine hydrolases: A targeted covalent approach against hCES2A mitig
  • Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, m
  • Small Molecule Inhibitors Selection Guide. Biomol Blog.
  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PMC.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in the Reaction of Piperidine with Aryl Chloroformates

For Immediate Release Welcome to the technical support center for scientists, researchers, and drug development professionals. This resource is designed to provide in-depth troubleshooting guidance and frequently asked q...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Welcome to the technical support center for scientists, researchers, and drug development professionals. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of aryl piperidine-1-carboxylates from piperidine and aryl chloroformates. As Senior Application Scientists, we understand that achieving high yields and purity is paramount. This guide is structured to address common challenges and provide scientifically-grounded solutions.

Troubleshooting Guide: Addressing Low Reaction Yields

Low yields in the synthesis of aryl piperidine-1-carboxylates can be frustrating. This section provides a systematic approach to identifying and resolving the root causes of this issue.

Question: My reaction of piperidine with an aryl chloroformate is resulting in a significantly lower yield than expected. What are the primary factors I should investigate?

Answer:

Low yields in this carbamate formation reaction typically stem from one or more of the following areas: reactant quality, reaction conditions, and the presence of side reactions. A logical and stepwise investigation is the most effective troubleshooting approach.

Step 1: Verify the Quality and Integrity of Your Starting Materials

The purity and stability of your piperidine and aryl chloroformate are critical for a successful reaction.

  • Piperidine Quality:

    • Oxidation: Piperidine can oxidize upon exposure to air and light, leading to the formation of colored impurities that can interfere with the reaction.[1] If your piperidine is yellow or brown, purification by distillation is recommended.[1]

    • Water Content: Piperidine can form an azeotrope with water.[1] The presence of water can lead to the hydrolysis of the aryl chloroformate, reducing the amount available to react with the piperidine. To obtain anhydrous piperidine, you can dry it over potassium hydroxide (KOH) pellets or calcium hydride (CaH₂).[1]

  • Aryl Chloroformate Stability:

    • Hydrolysis: Aryl chloroformates are susceptible to hydrolysis, especially in the presence of moisture, to form the corresponding phenol, carbon dioxide, and hydrochloric acid.[2][3] This side reaction consumes the chloroformate and reduces your potential yield. It is crucial to use a fresh or properly stored aryl chloroformate and ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

    • Purity: The purity of the aryl chloroformate should be verified. Impurities from its synthesis can lead to unwanted side reactions.

Step 2: Optimize Your Reaction Conditions

The choice of solvent, base, temperature, and reaction time can significantly impact the yield of your desired carbamate.

  • Solvent Selection:

    • Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally good choices for this type of reaction as they can help to solvate the reactants and intermediates.[1]

    • Ensure your solvent is anhydrous, as water can lead to the hydrolysis of the aryl chloroformate.[4]

  • Base Selection and Stoichiometry:

    • The reaction of piperidine with an aryl chloroformate generates one equivalent of hydrochloric acid (HCl). This acid will protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[5] Therefore, the use of a base is essential to scavenge this acid.

    • A non-nucleophilic base is preferred to avoid competition with piperidine in reacting with the aryl chloroformate. Common choices include triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA), or pyridine.[1][5]

    • At least one equivalent of the base is required. Using a slight excess (1.1-1.2 equivalents) can be beneficial.

  • Temperature Control:

    • The reaction is typically carried out at a low temperature (e.g., 0 °C) initially, followed by slow warming to room temperature.[6]

    • Starting at a low temperature helps to control the initial exothermic reaction and can minimize the formation of side products.

    • If the reaction is sluggish, a moderate increase in temperature may be necessary; however, excessive heat can promote decomposition and side reactions.[7]

  • Addition Rate and Stoichiometry:

    • Slow, dropwise addition of the aryl chloroformate to the solution of piperidine and base is recommended.[1] This helps to maintain a low concentration of the electrophile, which can minimize side reactions.

    • Using a slight excess of piperidine (1.1-1.2 equivalents) relative to the aryl chloroformate can help to ensure the complete consumption of the more valuable chloroformate.[1]

Step 3: Identify and Mitigate Potential Side Reactions

Several side reactions can compete with the desired carbamate formation, leading to a reduction in yield.

  • Hydrolysis of the Aryl Chloroformate: As mentioned, this is a major competing reaction. Running the reaction under anhydrous conditions is the primary way to mitigate this.[2][3]

  • Reaction with the Base: If a nucleophilic base is used, it can react with the aryl chloroformate. Using a sterically hindered, non-nucleophilic base like DIPEA can prevent this.

  • Formation of a Symmetrical Carbonate: The aryl chloroformate can react with the phenoxide generated from its hydrolysis to form a symmetrical diaryl carbonate. This is another reason to rigorously exclude water.

Below is a troubleshooting workflow to guide your investigation:

Troubleshooting_Workflow start Low Yield of Aryl Piperidine-1-Carboxylate check_reactants Step 1: Verify Reactant Quality start->check_reactants check_piperidine Is Piperidine Pure and Anhydrous? check_reactants->check_piperidine purify_piperidine Purify Piperidine (Distillation, Drying Agents) check_piperidine->purify_piperidine No check_chloroformate Is Aryl Chloroformate Fresh and Pure? check_piperidine->check_chloroformate Yes purify_piperidine->check_chloroformate use_fresh_chloroformate Use Fresh or Purified Aryl Chloroformate check_chloroformate->use_fresh_chloroformate No check_conditions Step 2: Optimize Reaction Conditions check_chloroformate->check_conditions Yes use_fresh_chloroformate->check_conditions check_solvent Is the Solvent Anhydrous and Appropriate? check_conditions->check_solvent use_anhydrous_solvent Use Anhydrous Polar Aprotic Solvent check_solvent->use_anhydrous_solvent No check_base Is a Non-Nucleophilic Base Used in Sufficient Quantity? check_solvent->check_base Yes use_anhydrous_solvent->check_base optimize_base Use ≥1 eq. of a Non-Nucleophilic Base (e.g., Et3N, DIPEA) check_base->optimize_base No check_temp Is the Reaction Temperature Optimized? check_base->check_temp Yes optimize_base->check_temp optimize_temp Start at 0 °C and Warm to RT check_temp->optimize_temp No check_addition Is the Aryl Chloroformate Added Slowly? check_temp->check_addition Yes optimize_temp->check_addition slow_addition Perform Slow, Dropwise Addition check_addition->slow_addition No check_side_reactions Step 3: Consider Side Reactions check_addition->check_side_reactions Yes slow_addition->check_side_reactions hydrolysis Is Hydrolysis of Chloroformate a Possibility? check_side_reactions->hydrolysis run_anhydrous Ensure Rigorously Anhydrous Conditions hydrolysis->run_anhydrous Yes end Improved Yield hydrolysis->end No run_anhydrous->end

Caption: Troubleshooting workflow for low yields.

Frequently Asked Questions (FAQs)

This section addresses common questions about the reaction of piperidine with aryl chloroformates.

Q1: What is the underlying mechanism of the reaction between piperidine and an aryl chloroformate?

A1: The reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the piperidine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aryl chloroformate. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the protonated carbamate. A base is required to neutralize the generated HCl and deprotonate the carbamate to yield the final product.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Piperidine Piperidine TetrahedralIntermediate Tetrahedral Intermediate Piperidine->TetrahedralIntermediate Nucleophilic Attack ArylChloroformate Aryl Chloroformate ArylChloroformate->TetrahedralIntermediate Carbamate Aryl Piperidine-1-carboxylate TetrahedralIntermediate->Carbamate Chloride Elimination HCl HCl TetrahedralIntermediate->HCl

Caption: Reaction mechanism overview.

Q2: Can I use an inorganic base like sodium carbonate or potassium carbonate?

A2: While inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be used, they are often less effective in organic solvents where they have limited solubility.[5] Homogeneous bases like triethylamine or DIPEA are generally preferred for better reaction kinetics.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress.[4] You can spot the reaction mixture alongside your starting materials (piperidine and aryl chloroformate) on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction is proceeding. Staining with potassium permanganate can help visualize the spots.

Q4: What are some common purification techniques for the final aryl piperidine-1-carboxylate product?

A4: After the reaction is complete, a typical workup involves washing the reaction mixture with a dilute acid solution (e.g., 1 M HCl) to remove excess piperidine and base, followed by a wash with a saturated sodium bicarbonate solution and then brine.[8] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[9]

Experimental Protocols

General Procedure for the Synthesis of Aryl Piperidine-1-carboxylates

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Piperidine (1.1 eq)

  • Aryl chloroformate (1.0 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

  • To the flask, add piperidine (1.1 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the cooled solution.

  • In the dropping funnel, prepare a solution of the aryl chloroformate (1.0 eq) in anhydrous dichloromethane.

  • Add the aryl chloroformate solution dropwise to the stirred piperidine solution at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, quench the reaction with the addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation

Table 1: Common Solvents and Bases for Carbamate Synthesis

SolventBaseComments
Dichloromethane (DCM)Triethylamine (Et₃N)A common and effective combination.
Acetonitrile (MeCN)N,N-Diisopropylethylamine (DIPEA)Good for substrates sensitive to more basic conditions.
Tetrahydrofuran (THF)PyridinePyridine can also act as a catalyst in some cases.
ToluenePotassium Carbonate (K₂CO₃)Can be used, but heterogeneity may slow the reaction.

References

  • National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels. NCBI. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Acute Exposure Guideline Levels (AEGL) for Selected Airborne Chemicals: Volume 20. EPA. Retrieved from [Link]

  • Long, J. Z., et al. (2009). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of Medicinal Chemistry, 52(17), 5330–5341. Retrieved from [Link]

  • Kevill, D. N., & Kyong, J. B. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. International Journal of Molecular Sciences, 14(4), 7705–7717. Retrieved from [Link]

  • Tice, C. M. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 9(5), 417–419. Retrieved from [Link]

  • Husek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 1-15. Retrieved from [Link]

  • Gholami, M. R., & Habibi, A. (2001). Structure–reactivity correlations in the aminolysis of aryl chloroformates. International Journal of Chemical Kinetics, 33(5), 281-287. Retrieved from [Link]

  • Tice, C. M. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 9(5), 417–419. Retrieved from [Link]

  • Di Marzo, V., et al. (2017). Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats. Molecules, 22(8), 1269. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Metabolic Stability of Piperidine-1-Carboxylates

Status: Online 🟢 Operator: Senior Application Scientist (Medicinal Chemistry & DMPK Division) Ticket ID: PIP-CARB-STAB-001 Welcome to the Metabolic Stability Center of Excellence You have reached the specialized support...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Operator: Senior Application Scientist (Medicinal Chemistry & DMPK Division) Ticket ID: PIP-CARB-STAB-001

Welcome to the Metabolic Stability Center of Excellence

You have reached the specialized support hub for Piperidine-1-Carboxylate scaffolds. This structural motif is ubiquitous in drug discovery (e.g., serine hydrolase inhibitors, GPCR ligands) but suffers from two distinct metabolic liabilities: oxidative degradation of the piperidine ring and hydrolytic cleavage of the carbamate linker.

This guide is structured as a dynamic troubleshooting workflow. Do not read it linearly; navigate to the section that matches your experimental observation.

Module 1: The Diagnostic Hub (Root Cause Analysis)

User Query: "My compound has high intrinsic clearance (


) in liver microsomes. How do I know if it's the ring or the linker failing?"

Technical Response: You cannot fix what you cannot locate. Piperidine-1-carboxylates have two primary "Soft Spots." You must distinguish between CYP-mediated Oxidation and Hydrolase-mediated Cleavage .

Diagnostic Protocol: Metabolite Identification (MetID)

Run the following differential assay to pinpoint the liability.

ConditionEnzyme SystemCofactorTarget Liability
A Liver Microsomes (HLM/RLM)With NADPHCYP Oxidation (Ring) + Hydrolysis
B Liver Microsomes (HLM/RLM)Without NADPHHydrolysis Only (Carbamate Linker)
C PlasmaNonePlasma Esterases (Hydrolysis)

Interpretation:

  • High clearance in A, Low in B: The issue is Oxidative (Piperidine Ring C-H abstraction).

  • High clearance in A and B: The issue is Hydrolytic (Carbamate bond cleavage).

  • High clearance in C: You have a plasma stability issue (likely carboxylesterases or butyrylcholinesterase).

Visual Workflow: The Diagnostic Decision Tree

DiagnosticTree Start High Clearance (Cl_int) Observed CheckNADPH Is clearance NADPH-dependent? Start->CheckNADPH Oxidation Liability: CYP-Mediated Oxidation (Likely Piperidine Ring C2/C6) CheckNADPH->Oxidation Yes (Stable w/o NADPH) PlasmaCheck Check Plasma Stability CheckNADPH->PlasmaCheck No (Unstable w/o NADPH) Hydrolysis Liability: Hydrolysis (Carbamate Linker) PlasmaUnstable Plasma Instability (Esterases/BChE) PlasmaCheck->PlasmaUnstable Unstable in Plasma MicrosomeUnstable Microsomal Amidase/Esterase PlasmaCheck->MicrosomeUnstable Stable in Plasma

Caption: Diagnostic logic flow to distinguish between oxidative (CYP) and hydrolytic metabolic liabilities.

Module 2: Engineering Solutions (Structural Modification)

Once you have identified the soft spot, apply the corresponding chemical modification strategy.

Scenario A: The Piperidine Ring is Oxidizing

Mechanism: Cytochrome P450s (typically CYP2D6 or CYP3A4) abstract a hydrogen atom from the


-carbon (C2 or C6) adjacent to the nitrogen. This forms an iminium ion intermediate, leading to ring opening or lactam formation [1].

The Fix: Block the


-Carbon. 

1. Fluorination (The Electronic Shield) Substitute the C-H bonds at C2, C6, or C3/C5 with Fluorine.

  • Why: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), making H-abstraction energetically unfavorable.

  • Watch Out: Fluorine at C2/C6 (

    
     to Nitrogen) can chemically destabilize the carbamate due to the strong electron-withdrawing effect (leaving group ability increases).
    
  • Recommendation: Place Fluorine at C3 or C4 to reduce the electron density of the ring without compromising the linker stability [2].

2. Deuteration (The Kinetic Brake) Replace Protium (


H) with Deuterium (

H) at the metabolic soft spot.
  • Why: The Deuterium Kinetic Isotope Effect (DKIE). Breaking a C-D bond is slower than a C-H bond due to lower zero-point energy.[1] If C-H cleavage is the rate-limiting step (common in CYP metabolism), this can significantly reduce

    
     [3].
    
  • Protocol: Synthesize the

    
    -piperidine analog (deuterated at C2 and C6).
    

3. Steric Blocking (The Physical Shield) Introduce methyl groups at C2 or C6.

  • Why: Steric bulk prevents the CYP heme iron-oxo species from accessing the C-H bond.

  • Trade-off: This often drastically changes the conformation (e.g., chair vs. twist-boat) and may impact target potency.

Scenario B: The Carbamate Linker is Hydrolyzing

Mechanism: Carboxylesterases attack the carbonyl carbon of the carbamate.

The Fix: Steric and Electronic Modulation.

1. N-Substitution Constraints

  • Insight: Disubstituted carbamates (where the piperidine Nitrogen is the only N) are generally more stable than mono-substituted carbamates.

  • Strategy: Ensure the carbamate is part of a cyclic system or heavily substituted.

2. Bulky Alkoxy Groups

  • Why: Increasing the size of the 'R' group on the oxygen side of the carbamate (

    
    ) hinders the approach of the esterase nucleophile (Serine residue) [4].
    
  • Modification: Switch from methyl/ethyl carbamates to isopropyl, tert-butyl, or neopentyl carbamates.

3. Bioisosteric Replacement If the carbamate is simply too labile, replace the linker entirely while maintaining geometry.

  • Option 1: Urea (

    
    ). More stable to hydrolysis, but lower solubility.
    
  • Option 2: Sulfamate (

    
    ). High stability, distinct geometry.
    
Module 3: Experimental Protocols & Validation

User Query: "I modified the structure, but my data is inconsistent between assays."

Protocol: The "Soft Spot" Validation Assay

Do not rely on a single species. Carbamate hydrolysis is notoriously species-dependent (Rodents have high plasma esterase activity; Humans have lower).

Step-by-Step Workflow:

  • Preparation: Prepare 1 µM test compound in (A) Human Plasma, (B) Rat Plasma, and (C) Phosphate Buffer (pH 7.4).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000g, 10 min) and inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Calculate 
    
    
    
    .

Troubleshooting Table:

ObservationDiagnosisAction Item
Stable in Buffer, Unstable in PlasmaEnzymatic HydrolysisAdd Bis(4-nitrophenyl)phosphate (BNPP) to inhibit esterases. If stability is restored, confirm esterase liability.
Unstable in BufferChemical InstabilityThe carbamate is chemically labile (likely due to electron-withdrawing groups nearby). Redesign core.
Stable in Human, Unstable in RatSpecies DifferenceProceed with caution. Rodent PK will be poor, but Human PK might be acceptable. Use a "humanized" mouse model for in vivo efficacy.
Visual Workflow: Structural Optimization Loop

OptimizationLoop Issue Identified Liability Strategy Select Strategy Issue->Strategy Synthesis Synthesize Analog Strategy->Synthesis Oxidation Oxidation? -> Add F at C3/C4 -> Deuterate C2/C6 Strategy->Oxidation Hydrolysis Hydrolysis? -> Bulk up R-group -> Rigidify Ring Strategy->Hydrolysis Test Test in HLM/Plasma Synthesis->Test Test->Issue Still Unstable? Success Advance to PK Test->Success Stable

Caption: Iterative design-make-test cycle for stabilizing piperidine-1-carboxylates.

References
  • Guengerich, F. P. (2017).[2] Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217–238.[2]

  • Purser, S., et al. (2008). Fluorine in drug design.[3] Chemical Society Reviews, 37, 320-330.

  • Vacondio, F., et al. (2010).[4] Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews, 42(4), 551–589.

  • Testa, B., & Mayer, J. M. (2003).[5][6] Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.[4][7]

Sources

Troubleshooting

Technical Support Center: Navigating the Solubility Challenges of Lipophilic Piperidine Carbamates in Assay Buffers

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with lipophilic piperidine carbamate compounds in the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with lipophilic piperidine carbamate compounds in their experimental assays. Due to their chemical nature, these molecules often present significant challenges in aqueous buffer systems, leading to compound precipitation, inaccurate results, and wasted resources.

This comprehensive resource provides a structured approach to understanding and overcoming these solubility hurdles. We will delve into the underlying physicochemical principles, offer systematic troubleshooting workflows, and provide detailed protocols for preparing stable and effective solutions for your critical experiments.

Understanding the Challenge: Why Are Lipophilic Piperidine Carbamates Poorly Soluble?

Lipophilic piperidine carbamates are a class of organic molecules that frequently feature a bulky, nonpolar piperidine ring coupled with a carbamate functional group. While the piperidine nitrogen can be basic and potentially protonated to enhance solubility, the overall lipophilicity ("fat-loving" nature) of the molecule often dominates, leading to poor aqueous solubility.[1]

Several factors contribute to this challenge:

  • High Lipophilicity: Large, nonpolar surface areas on the molecule favor interactions with nonpolar solvents over water.

  • Crystal Lattice Energy: Strong intermolecular forces in the solid state can make it difficult for water molecules to solvate individual compound molecules.

  • pH-Dependent Solubility: The basicity of the piperidine nitrogen means that the compound's charge, and therefore its solubility, can be highly dependent on the pH of the assay buffer.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when working with these challenging compounds.

Q1: My piperidine carbamate compound won't dissolve in my aqueous assay buffer. What's the first thing I should try?

A1: The most immediate and often effective first step is to prepare a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO). This stock can then be serially diluted into your assay buffer to achieve the final desired concentration. This method helps to bypass the initial high energy barrier of dissolving the solid compound directly in an aqueous environment. Be mindful of the final concentration of the organic solvent in your assay, as it can affect biological activity.

Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my buffer. What's happening?

A2: This is a common phenomenon known as "solvent shock." When the concentrated DMSO stock is rapidly diluted into the aqueous buffer, the compound may not have sufficient time to disperse and can crash out of solution. To mitigate this, try a stepwise dilution approach. Instead of a single large dilution, perform one or more intermediate dilutions in a buffer that contains a higher percentage of the organic co-solvent.

Q3: How does the pH of my buffer affect the solubility of my piperidine carbamate?

A3: The piperidine ring contains a basic nitrogen atom. In acidic conditions (pH below the pKa of the protonated piperidine, which is typically around 11.2), the nitrogen will be protonated, forming a more water-soluble salt. Conversely, in neutral or basic conditions, the compound will be in its less soluble free base form. Therefore, for some compounds, slightly lowering the pH of your buffer (if your assay permits) can significantly improve solubility.

Q4: What are co-solvents, and how can they help?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of nonpolar compounds. They work by reducing the overall polarity of the solvent system. Common co-solvents used in biological assays include DMSO, ethanol, and polyethylene glycols (PEGs).[2]

Q5: When should I consider using surfactants or cyclodextrins?

A5: If co-solvents alone are insufficient, or if the required concentration of the organic solvent is detrimental to your assay, surfactants and cyclodextrins are excellent alternatives. Surfactants form micelles that can encapsulate lipophilic compounds, while cyclodextrins have a hydrophobic core that can form inclusion complexes with your molecule, enhancing its apparent solubility in water.[3][4]

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

When faced with a poorly soluble lipophilic piperidine carbamate, a systematic approach is key to finding an effective solution without compromising your experimental integrity. The following workflow will guide you through a logical progression of troubleshooting steps.

Solubility_Troubleshooting start Start: Compound Precipitation in Assay Buffer stock_prep Step 1: Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_prep dilution Step 2: Dilute Stock into Assay Buffer stock_prep->dilution precip_check1 Precipitation? dilution->precip_check1 success Success: Proceed with Assay precip_check1->success No stepwise_dilution Troubleshoot 1: Use Stepwise Dilution precip_check1->stepwise_dilution Yes precip_check2 Precipitation? stepwise_dilution->precip_check2 precip_check2->success No ph_adjust Troubleshoot 2: Adjust Buffer pH (if assay allows) precip_check2->ph_adjust Yes precip_check3 Precipitation? ph_adjust->precip_check3 precip_check3->success No cosolvent Troubleshoot 3: Introduce a Co-solvent precip_check3->cosolvent Yes precip_check4 Precipitation? cosolvent->precip_check4 precip_check4->success No surfactant Troubleshoot 4: Use a Surfactant precip_check4->surfactant Yes precip_check5 Precipitation? surfactant->precip_check5 precip_check5->success No cyclodextrin Troubleshoot 5: Use a Cyclodextrin precip_check5->cyclodextrin Yes precip_check6 Precipitation? cyclodextrin->precip_check6 precip_check6->success No reformulate Consider Advanced Formulation (e.g., Solid Dispersion) or Compound Analogs precip_check6->reformulate Yes Solubilization_Mechanisms cluster_surfactant Micellar Solubilization with a Surfactant cluster_cyclodextrin Inclusion Complexation with a Cyclodextrin surfactant_micelle Surfactant Micelle (Hydrophilic heads, Hydrophobic tails) compound_in_micelle Lipophilic Compound cyclodextrin Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) compound_in_cd Lipophilic Compound

Caption: Mechanisms of surfactant and cyclodextrin solubilization.

By applying the principles and protocols outlined in this guide, you will be better equipped to overcome the solubility challenges posed by lipophilic piperidine carbamates, leading to more reliable and reproducible experimental outcomes.

References

  • Mirgorod, Y. A., & Zakharova, L. Y. (2024). Piperidinium surfactants functionalized with carbamate fragment: Aggregation, antimicrobial activity and cytotoxicity. Biochimica et Biophysica Acta (BBA) - General Subjects, 1868(4), 130562.
  • BenchChem. (2025). Addressing poor solubility of piperidine derivatives in reactions. BenchChem Technical Support.
  • Zainulgabidin, R. A., et al. (2024). New piperidinium surfactants with carbamate fragments as effective adjuvants in insecticide compositions based on imidacloprid. Pest Management Science.
  • Ibragimova, A. R., et al. (2024).
  • Jantarat, C., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure and Dynamics, 1-13.
  • Di Cunto, F., et al. (2021).
  • Zainulgabidin, R. A., et al. (2024). New piperidinium surfactants with carbamate fragments as effective adjuvants in insecticide compositions based on imidacloprid.
  • Mirgorod, Y. A., & Zakharova, L. Y. (2025). Piperidinium surfactants functionalized with carbamate fragment: Aggregation, antimicrobial activity and cytotoxicity.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem.
  • BenchChem. (2025). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. BenchChem.
  • Galkina, O. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(13), 10795.
  • Sharma, D., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 28(18), 6479.
  • National Center for Biotechnology Information. (n.d.). Piperidine carbamate. PubChem. Retrieved February 15, 2026, from [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230.
  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • Stancampiano, A., et al. (2024).
  • Strickley, R. G. (2004).
  • Rabel, S. R., et al. (1996). Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266). Pharmaceutical development and technology, 1(1), 91–95.
  • World Pharma Today. (n.d.).
  • Booker, M. L., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell chemical biology, 29(4), 609–621.e10.
  • Leeson, P. D., & St-Gallay, S. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & medicinal chemistry letters, 27(23), 5100–5108.
  • Loftsson, T., & Jarho, P. (2021).
  • BenchChem. (2025). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. BenchChem.
  • Gao, Y., et al. (2022). An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. Journal of pharmaceutical sciences, 111(8), 2235–2245.
  • Perlovich, G. L., & Volkova, T. V. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceutics, 14(10), 2097.
  • Perlovich, G. L., & Volkova, T. V. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PubMed.
  • Saisaha, T., et al. (2009). Inclusion complexes of β-cyclodextrin with pyrazinamide and piperazine: Crystallographic and theoretical studies. Semantic Scholar.
  • Niphakis, M. J., et al. (2011). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of medicinal chemistry, 54(14), 5129–5140.
  • Tuccinardi, T., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & medicinal chemistry, 22(23), 6697–6709.
  • Kjar, A., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology (London, England), 28(9), 1096–1104.
  • Čulo, F. (2019). Biological actions of drug solvents.
  • Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific reports, 14(1), 22978.
  • Macgregor, R. B., Jr, & Jain, A. (2022). Dimethyl sulfoxide (DMSO) is a stabilizing co-solvent for G-quadruplex DNA. Biophysical chemistry, 282, 106741.
  • Science.gov. (n.d.). solvents dimethyl sulfoxide: Topics by Science.gov.
  • Royal Society of Chemistry. (n.d.). Utilization of DMSO as a solvent-cum-reactant: synthesis of fused 2-aryl-4-methylquinolines.
  • Kumar, K., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European journal of medicinal chemistry, 213, 113166.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • Al-Bayati, Z. A. F., & Kahrem, A. A. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Mini reviews in medicinal chemistry, 21(1), 2–19.
  • Kromidas, S. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
  • BenchChem. (2025).

Sources

Optimization

Minimizing side reactions during the synthesis of activated carbamates

Technical Support Center: Synthesis of Activated Carbamates A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for activated carbamate synthesis. This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Activated Carbamates

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for activated carbamate synthesis. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of synthesizing activated carbamates, with a focus on minimizing common side reactions to improve yield, purity, and overall success.

Frequently Asked Questions (FAQs)

Q1: What are activated carbamates and why are they critical in my research?

Activated carbamates, such as N-succinimidyl or p-nitrophenyl carbamates, are highly valuable intermediates in organic synthesis, particularly in drug development and peptide chemistry.[1][2][3] They serve as stable, yet reactive, amine-protecting reagents and efficient carbonylating agents.[1][2] The "activation" refers to the incorporation of a good leaving group (e.g., N-hydroxysuccinimide), which facilitates subsequent nucleophilic attack by amines or alcohols under mild conditions. This property makes them superior alternatives to highly toxic reagents like phosgene for creating carbamate and urea linkages, which are fundamental structures in many pharmaceutical compounds.[1][4][5]

Q2: What are the most common side reactions I should be aware of during synthesis?

The synthesis of activated carbamates is often plagued by several competing reactions that can significantly lower your yield and complicate purification. The three most prevalent side reactions are:

  • Isocyanate Formation: Unwanted decomposition of the activated intermediate to a highly reactive isocyanate, which can then lead to symmetric urea byproducts.[6][7][8][9]

  • Hydrolysis: Reaction of the activating agent (e.g., N,N'-Disuccinimidyl carbonate) or the activated carbamate product with trace amounts of water in the reaction medium.[10][11][12][13]

  • Over-alkylation/Dimerization: Formation of symmetric ureas through the reaction of the starting amine with the isocyanate intermediate or by direct reaction with the activating agent.[2][14]

Understanding the mechanisms behind these side reactions is the first step toward mitigating them.

Q3: How do I select the appropriate activating agent for my specific amine?

The choice of activating agent is critical and depends on the reactivity of your amine and the desired stability of the final product.

Activating AgentCommon AbbreviationKey Characteristics & Best Use CasesPotential Downsides
N,N'-Disuccinimidyl carbonate DSCHighly reactive and versatile.[13][15] Forms a stable N-hydroxysuccinimide (NHS) byproduct that is often easily removed by aqueous wash. Ideal for primary and less hindered secondary amines.[15]Highly sensitive to moisture.[13] Can be too reactive for some substrates, leading to side reactions if conditions are not carefully controlled.
p-Nitrophenyl chloroformate PNP-ClGenerates a p-nitrophenyl (PNP) activated carbamate. The p-nitrophenoxide leaving group is highly activating.[1] Useful for a broad range of amines.The byproduct, p-nitrophenol, is colored and acidic, often requiring careful chromatographic purification for removal. The reagent itself is a chloroformate, requiring careful handling.
Di-tert-butyl dicarbonate Boc₂OPrimarily used for installing the Boc protecting group, a type of carbamate. It is not typically used to create an "activated" carbamate for subsequent reactions in the same way as DSC.Reaction can be sluggish with electron-deficient amines. Generates CO₂ and t-butanol as byproducts.[3]
Carbonyldiimidazole CDIA milder activating agent. The imidazole byproduct is generally easy to remove. Useful for sensitive substrates where harsher reagents might cause decomposition.[7]Less reactive than DSC or PNP-Cl, may require longer reaction times or heating.[16]

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental failures in a "Problem → Cause → Solution" format, providing actionable protocols and the scientific rationale behind them.

Problem 1: My reaction yield is very low, and TLC/LC-MS shows multiple unidentified spots.

This is the most common issue, often pointing to the decomposition of the activated intermediate into a highly reactive isocyanate.

Probable Cause A: Isocyanate Formation via Thermal or Base-Catalyzed Decomposition

The activated carbamate intermediate, especially when formed from primary amines, is susceptible to decomposition. The lone pair on the nitrogen can initiate an elimination reaction, expelling the activating group (like NHS) and carbon dioxide to form an isocyanate.[6][8] This process is accelerated by elevated temperatures and strong bases.[16][17]

  • Temperature Management: Maintain strict temperature control throughout the reaction. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid any external heating unless absolutely necessary and validated for your specific substrate.[16] Elevated temperatures significantly increase the rate of decomposition.[16]

  • Choice of Base: The base is critical. It serves to deprotonate the amine for initial nucleophilic attack but can also promote the undesired isocyanate formation.

    • Avoid Strong, Nucleophilic Bases: Bases like triethylamine (TEA) can accelerate decomposition.

    • Use a Sterically Hindered, Non-Nucleophilic Base: A base such as 2,6-lutidine or N,N-diisopropylethylamine (DIPEA) is often a better choice. Their steric bulk makes them poor nucleophiles, reducing their participation in side reactions.[14]

  • Order of Addition: Add the amine slowly to a cooled solution of the activating agent (e.g., DSC) and the base. This keeps the concentration of the free amine low, minimizing side reactions.

Workflow Diagram: Minimizing Isocyanate Formation

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Controlled Reaction cluster_workup Workup & Purification cluster_key Key Control Points A Dissolve Activating Agent (e.g., DSC) & Base (e.g., 2,6-Lutidine) in Anhydrous Solvent B Cool Solution to 0 °C A->B D Add Amine Solution Dropwise to Cooled DSC/Base Mixture B->D C Prepare Amine Solution in Anhydrous Solvent C->D E Maintain at 0 °C for 1-2h, then Slowly Warm to RT D->E F Monitor by TLC/LC-MS (Target: Disappearance of Amine) E->F G Quench Reaction (e.g., with mild acid wash) F->G H Aqueous Workup to Remove Base & NHS G->H I Dry, Concentrate & Purify (Avoid Silica Gel if Unstable) H->I K1 Strict Temperature Control (< RT) K2 Anhydrous Conditions K3 Non-Nucleophilic Base

Caption: Experimental workflow for activated carbamate synthesis.

Probable Cause B: Hydrolysis of Reagents or Product

N,N'-Disuccinimidyl carbonate (DSC) is highly susceptible to hydrolysis, reacting with water to form N-hydroxysuccinimide (NHS) and CO₂, rendering it inactive.[13] The activated carbamate product can also be hydrolyzed back to the parent amine, especially under basic or acidic conditions during workup.[10][11][12]

  • Solvent Purity: Use freshly distilled, anhydrous solvents. Acetonitrile and dichloromethane are common choices.[13][18] Ensure they are stored over molecular sieves.

  • Glassware: Flame-dry or oven-dry all glassware immediately before use and allow it to cool under an inert atmosphere (Nitrogen or Argon).

  • Reagents: Ensure the amine and base are anhydrous. If necessary, dry them using appropriate methods. DSC should be a fine, free-flowing powder; clumps may indicate moisture exposure.[19]

  • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.

Problem 2: My main byproduct is a white precipitate, identified as a symmetric urea.

This indicates that the isocyanate intermediate, once formed, is reacting with the starting amine faster than the amine is reacting with the activating agent.

Probable Cause: Isocyanate Reaction with Starting Amine

If isocyanate is formed (as described in Problem 1), it is a potent electrophile. The most abundant nucleophile in the flask is your starting amine. Their reaction produces a symmetric N,N'-disubstituted urea, which is often poorly soluble and precipitates from the reaction, driving this side reaction forward.

  • Slow Addition Protocol: This is the most effective strategy. By adding the amine solution dropwise over a prolonged period (e.g., 1-2 hours) to the solution of the activating agent, you maintain a very low instantaneous concentration of the amine. This ensures that any amine molecule entering the solution is more likely to react with the abundant activating agent rather than a transiently formed isocyanate intermediate.

  • Solvent Choice: The solvent can influence reaction pathways.[20][21] Highly polar aprotic solvents like DMF or DMSO can sometimes stabilize charged intermediates, but may also facilitate side reactions.[20] Less polar solvents like dichloromethane (DCM) or moderately polar solvents like acetonitrile are often preferred as they provide good solubility without overly promoting unwanted ionic pathways.[13][18]

Reaction Pathway Diagram: Desired vs. Side Reaction

G Amine Amine (R-NH2) ActivatedCarbamate Activated Carbamate (Desired Product) Amine->ActivatedCarbamate + DSC (Desired Path) High [DSC] DSC Activating Agent (e.g., DSC) Isocyanate Isocyanate (R-N=C=O) ActivatedCarbamate->Isocyanate Decomposition (Heat, Base) Urea Symmetric Urea (Byproduct) Isocyanate->Urea + Amine (R-NH2) (Side Reaction) High [Amine]

Sources

Troubleshooting

Strategies to increase selectivity of FAAH inhibitors over MAGL

Welcome to the Endocannabinoid Enzymology Help Desk. Ticket ID: #FAAH-MAGL-SEL-001 Assigned Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Endocannabinoid Enzymology Help Desk. Ticket ID: #FAAH-MAGL-SEL-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

Achieving selectivity between Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) is a classic challenge in serine hydrolase pharmacology.[1] While both enzymes hydrolyze endocannabinoids (Anandamide and 2-AG, respectively), their active sites possess distinct catalytic machinery and structural access channels.

This guide addresses the common "cross-reactivity" tickets we receive. It moves beyond basic IC50 screening to the structural and chemoproteomic strategies required to validate true selectivity.

Module 1: Structural Design & Mechanism

Q: Why does my carbamate inhibitor hit both FAAH and MAGL despite "optimized" docking?

A: The issue likely lies in the catalytic triad differences and warhead reactivity , not just steric fit.

  • The Catalytic Mismatch:

    • MAGL utilizes a classic Ser-His-Asp catalytic triad. The histidine acts as a general base to activate the serine nucleophile.

    • FAAH utilizes an unusual Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142).[2][3] Here, Lys142 (coupled to Ser217) acts as the base.

    • Implication: Inhibitors relying solely on high electrophilicity (like many generic carbamates or fluorophosphonates) will attack the "hot" serine of MAGL indiscriminately. To target FAAH selectively, you must exploit the unique proton transfer network of the Ser-Ser-Lys triad.

  • The Access Channel (The "Paddle"):

    • FAAH has a dynamic "membrane access channel" that connects the active site directly to the lipid bilayer.

    • MAGL has a wider, more solvent-accessible "lid" domain.

    • Strategy: Bulky, hydrophobic groups that mimic the arachidonoyl chain can occupy FAAH's acyl chain binding pocket (ABP), effectively "locking" the enzyme in a conformation that MAGL cannot accommodate.

Recommendation: Shift from generic carbamates to Piperidine/Piperazine Ureas .

  • Case Study: PF-04457845 . This compound uses a urea warhead. Ureas are generally less reactive than carbamates. This lower intrinsic reactivity means the compound must bind with high affinity (recognition) to the FAAH ABP before the covalent reaction can occur. This "recognition-first" mechanism prevents off-target attack on the more promiscuous MAGL active site.

Visualizing the Selectivity Logic

SelectivityLogic Start Inhibitor Design Strategy Warhead Warhead Selection Start->Warhead Scaffold Scaffold/ABP Design Start->Scaffold Carbamate Carbamate/Ester (High Reactivity) Warhead->Carbamate Common Urea Urea (Tunable Reactivity) Warhead->Urea Advanced Mech_FAAH FAAH: Ser-Ser-Lys Requires specific alignment Scaffold->Mech_FAAH Target Acyl Chain Binding Pocket (ABP) Mech_MAGL MAGL: Ser-His-Asp Highly nucleophilic Carbamate->Mech_MAGL Rapid Attack Urea->Mech_FAAH Slow Onset Requires Recognition Result_Dirty High Off-Target Risk (Hits MAGL/ABHD6) Result_Selective High Selectivity (FAAH Specific) Mech_FAAH->Result_Selective Mech_MAGL->Result_Dirty

Figure 1: Decision tree for inhibitor design. Lower reactivity warheads (Ureas) rely on specific binding events unique to FAAH's Ser-Ser-Lys triad, avoiding the "nucleophilic trap" of MAGL.

Module 2: Assay Troubleshooting

Q: My fluorescent assay (AMC) shows 100x selectivity, but my cell-based data fails. Why?

A: You are likely experiencing substrate competition artifacts or micelle interference .

Common Pitfalls in Fluorescence Screening
IssueSymptomRoot CauseFix
False Selectivity High IC50 for MAGL in fluorescence, low in cells.Artificial substrates (e.g., arachidonoyl-AMC) do not mimic the lipid bilayer environment required for MAGL "lid" opening.Validate with LC-MS/MS using natural substrates (2-AG for MAGL, AEA for FAAH).
Micelle Trapping Steep Hill slopes (>2.0) or erratic inhibition.Highly lipophilic inhibitors form micelles, sequestering the enzyme or substrate.Add 0.01% Triton X-100 or BSA to assay buffer. Use concentrations below the Critical Micelle Concentration (CMC).
Fluorescence Quenching Apparent inhibition of both enzymes.Compound absorbs at Excitation/Emission wavelengths (340/460 nm).Run a "No Enzyme" control: Add compound to free AMC standard. If signal drops, it's a quencher.
Module 3: The Validation Gold Standard (ABPP)

Q: How do I definitively prove my inhibitor does not touch MAGL in a complex proteome?

A: You must use Competitive Activity-Based Protein Profiling (ABPP) .[4][5] Relying on purified enzyme assays is insufficient because it ignores the proteomic context (e.g., competition with other serine hydrolases like ABHD6 or ABHD12).

The Protocol: Competitive ABPP
  • Principle: You treat the proteome with your inhibitor first. Then, you add a broad-spectrum "scout" probe (Fluorophosphonate-Rhodamine).[4] If your inhibitor has bound FAAH, the probe cannot bind (signal disappearance). If it misses MAGL, the MAGL band remains bright.

Step-by-Step Workflow:

  • Preparation: Isolate mouse brain membrane proteome (rich in both FAAH and MAGL).

  • Inhibitor Incubation: Incubate proteome (1 mg/mL) with Test Compound (e.g., 1 µM, 10 µM) for 30 mins at 37°C.

    • Control: DMSO only.

  • Probe Labeling: Add FP-Rhodamine (1 µM final) for 20 mins at Room Temp.

    • Note: Do not incubate longer; FP probes are highly reactive and will eventually outcompete reversible inhibitors.

  • Quench: Add SDS-PAGE loading buffer (boil 5 mins).

  • Readout: Resolve on SDS-PAGE and scan for fluorescence.

Visualizing the ABPP Workflow

ABPP_Workflow cluster_outcome Readout Interpretation Sample Brain Membrane Proteome Treat Incubate w/ Inhibitor (30 min) Sample->Treat Probe Add Probe (FP-Rhodamine) (20 min) Treat->Probe Competition Phase Gel SDS-PAGE Resolution Probe->Gel Scan Fluorescence Scan Gel->Scan Band1 Band Disappears: Target Engaged Scan->Band1 Band2 Band Persists: No Inhibition Scan->Band2

Figure 2: Competitive ABPP workflow. Disappearance of the FAAH band (63 kDa) with persistence of the MAGL band (33 kDa) confirms selectivity.

Module 4: Kinetics & Residence Time

Q: My inhibitor is selective at 1 hour but loses selectivity at 4 hours. Is this normal?

A: Yes, for covalent inhibitors. This is a function of


 .
If your inhibitor is covalent (e.g., a carbamate), it will eventually react with any serine hydrolase it can access, given enough time. Selectivity is often kinetic, not thermodynamic.
  • Actionable Advice: Measure the Residence Time .

    • For reversible inhibitors: Selectivity should be constant at equilibrium.

    • For irreversible inhibitors: You need a "selectivity window." Calculate the

      
       for FAAH and MAGL.[4] A viable drug needs a >100-fold difference in this efficiency constant.
      
    • Tip: If you see loss of selectivity over time, your warhead is likely too reactive. Add steric bulk near the electrophile to slow down the attack on MAGL.

References
  • Ahn, K., et al. (2009). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor.[2][3][5][6][7] Journal of Pharmacology and Experimental Therapeutics.

  • Mileni, M., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences (PNAS).

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling.[2][4][5][6] Annual Review of Biochemistry.

  • Long, J. Z., et al. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. PNAS.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Characterization of 4-Fluorophenyl Piperidine-1-Carboxylate

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) characterization of 4-fluorophenyl piperidine-1-carboxylate, a common structural motif in medicinal chemistry. We will explore the nuances...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) characterization of 4-fluorophenyl piperidine-1-carboxylate, a common structural motif in medicinal chemistry. We will explore the nuances of ¹H, ¹³C, and ¹⁹F NMR spectroscopy in elucidating its structure, offering a comparative perspective against non-fluorinated analogs to highlight the unique spectral signatures introduced by the fluorine substituent. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural verification and purity assessment.

The Central Role of NMR in Structural Elucidation

In the landscape of drug discovery and development, unambiguous structural confirmation is paramount. NMR spectroscopy stands as the gold standard for the structural analysis of small organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule is unparalleled. For a molecule like 4-fluorophenyl piperidine-1-carboxylate, a multi-nuclear NMR approach (¹H, ¹³C, and ¹⁹F) is not just beneficial but essential for complete characterization.

The introduction of a fluorine atom into a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties. Consequently, verifying its presence and position is a critical step. This guide will demonstrate how the distinct properties of the ¹⁹F nucleus, combined with standard ¹H and ¹³C NMR, create a self-validating system for structural analysis.

Experimental Protocols: A Foundation of Trustworthy Data

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameterization. The protocols outlined below are designed to yield high-resolution spectra suitable for unambiguous structural assignment.

Step-by-Step Sample Preparation
  • Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is often the first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. For compounds with poor solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ are excellent alternatives. It is important to be aware that solvent choice can influence chemical shifts.[1][2]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR spectra. TMS provides a reference signal at 0 ppm, allowing for accurate chemical shift calibration.[3] For ¹⁹F NMR, an external standard like CFCl₃ is often used, or the spectrometer's frequency is referenced internally.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Workflow

The following diagram illustrates the typical workflow for acquiring a comprehensive NMR dataset for 4-fluorophenyl piperidine-1-carboxylate.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Solvent Select Solvent (e.g., CDCl3) Weigh Weigh Analyte (5-10 mg) Solvent->Weigh Dissolve Dissolve in Solvent (0.6 mL) Weigh->Dissolve Standard Add Internal Standard (TMS) Dissolve->Standard Transfer Transfer to NMR Tube Standard->Transfer H1 ¹H NMR Acquisition Transfer->H1 C13 ¹³C NMR Acquisition H1->C13 F19 ¹⁹F NMR Acquisition C13->F19 FT Fourier Transform F19->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration (¹H) Baseline->Integrate Assign Peak Assignment & J-coupling Analysis Integrate->Assign Report Final Characterization Report Assign->Report

Caption: Structure of 4-fluorophenyl piperidine-1-carboxylate.

¹H NMR Spectral Data

The proton NMR spectrum provides a wealth of information through chemical shifts, signal integrations, and spin-spin coupling patterns.

Proton AssignmentTypical δ (ppm) in CDCl₃MultiplicityCoupling Constants (Hz)
H-3', H-5'~7.05t (or dd)J(H,H) ≈ 8.7, J(H,F) ≈ 8.7
H-2', H-6'~7.00ddJ(H,H) ≈ 8.7, J(H,F) ≈ 5.0
H-2, H-6 (axial/eq)~3.70m-
H-3, H-5 (axial/eq)~1.70m-
H-4 (axial/eq)~1.60m-
  • Aromatic Region (H-2', H-3', H-5', H-6'): The 4-fluorophenyl group displays a characteristic pattern. The protons ortho to the fluorine (H-3', H-5') and meta to the fluorine (H-2', H-6') are chemically equivalent due to free rotation. The H-3'/H-5' protons typically appear as a triplet or a doublet of doublets due to coupling with both the adjacent ortho protons and the fluorine atom. The H-2'/H-6' protons appear as a doublet of doublets, coupling to the adjacent protons and a weaker long-range coupling to the fluorine.

  • Piperidine Ring (H-2 to H-6): The protons on the piperidine ring present as complex, overlapping multiplets between approximately 1.5 and 3.8 ppm. The protons on C-2 and C-6, being adjacent to the electron-withdrawing carbamate nitrogen, are the most deshielded of the ring protons. [4][5]The chair conformation of the piperidine ring leads to distinct chemical shifts for axial and equatorial protons, further complicating the spectrum. [6]

¹³C NMR Spectral Data

The ¹³C NMR spectrum is crucial for identifying all carbon atoms, including quaternary carbons, and for observing the direct effect of fluorine coupling.

Carbon AssignmentTypical δ (ppm) in CDCl₃Multiplicity (due to C-F)Coupling Constant (¹JCF in Hz)
C-8 (C=O)~154s-
C-4' (C-F)~160d~245
C-1'~147d~2.5
C-2', C-6'~122d~8
C-3', C-5'~116d~23
C-7 (O-C)~77s-
C-2, C-6~45s-
C-3, C-5~28s-
C-4~25s-
  • Aromatic Carbons: The most striking feature is the signal for C-4', the carbon directly bonded to fluorine. It appears as a doublet with a very large one-bond coupling constant (¹JCF) of approximately 245 Hz. [7]The other aromatic carbons also show smaller doublet splittings due to two-bond (²JCF) and three-bond (³JCF) couplings, providing definitive evidence for the fluorine's position.

  • Piperidine and Carbamate Carbons: The carbamate carbonyl carbon (C-8) is significantly deshielded, appearing around 154 ppm. The piperidine carbons (C-2 to C-6) resonate in the aliphatic region, with C-2 and C-6 being the most downfield due to their proximity to the nitrogen atom. [8][9][10]

¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique that offers a direct window into the fluorine's environment. [11][12]

Nucleus Typical δ (ppm) vs CFCl₃ Multiplicity Coupling Constants (Hz)

| ¹⁹F | ~ -115 | t | J(F,H) ≈ 8.7 |

  • Chemical Shift: For a fluorine atom on a phenyl ring, the chemical shift is highly sensitive to the electronic nature of other substituents. [13]For this compound, a chemical shift around -115 ppm (relative to CFCl₃) is expected.

  • Coupling: The ¹⁹F signal will be split by the two ortho protons (H-3', H-5'). This typically results in a triplet, as the two-bond F-H coupling constants are nearly identical. [14]This coupling provides further confirmation of the 4-position of the fluorine atom. The absence of other ¹⁹F signals confirms the presence of a single fluorine atom in the molecule.

Comparative Analysis: The Fluorine Advantage

To fully appreciate the diagnostic power of the data, we compare it with a common non-fluorinated alternative, tert-butyl piperidine-1-carboxylate (Boc-piperidine).

Feature4-Fluorophenyl Piperidine-1-Carboxylatetert-Butyl Piperidine-1-CarboxylateKey Difference & Rationale
Aromatic ¹H Signals Two complex multiplets (~7.0-7.1 ppm)AbsentThe presence of the fluorophenyl group is obvious.
Aromatic ¹³C Signals Four signals (116-160 ppm), all split by ¹⁹FAbsentThe C-F bond gives a characteristic large ¹JCF coupling.
¹⁹F Spectrum Single triplet (~ -115 ppm)AbsentDirect and unambiguous detection of the fluorine atom.
Piperidine ¹H (C2/C6) ~3.70 ppm~3.65 ppmMinimal difference, as the electronic effect of the substituent is transmitted through several bonds.
Carbamate Carbonyl ¹³C ~154 ppm~155 ppmThe electronic nature of the ester group (phenyl vs. t-butyl) causes a minor shift.
Key Identifier Large ¹JCF coupling in ¹³C NMR; presence of a ¹⁹F NMR signal.Presence of a large singlet (~1.46 ppm, 9H) in ¹H NMR and two signals for the t-butyl group in ¹³C NMR. [15]The combination of ¹³C and ¹⁹F NMR provides an unmistakable fingerprint for the 4-fluorophenyl moiety.

Conclusion

The comprehensive NMR characterization of 4-fluorophenyl piperidine-1-carboxylate is a clear example of synergy between different NMR techniques. While ¹H NMR provides the initial overview of the proton framework, ¹³C NMR confirms the carbon skeleton and, crucially, reveals the characteristic large coupling constant of the carbon-fluorine bond. The analysis is unequivocally confirmed by ¹⁹F NMR, which acts as a powerful spectroscopic probe, directly detecting the fluorine and confirming its chemical environment through its chemical shift and coupling to adjacent protons. [16][17] This multi-faceted approach provides a robust, self-validating dataset that confirms the molecule's identity and purity with a high degree of confidence. For scientists in the pharmaceutical and chemical industries, mastering the interpretation of these spectra is an indispensable skill for advancing research and ensuring the quality of synthesized materials.

References

  • Hägele, G. (1974). Fluorine-19 Nuclear Magnetic Resonance Studies of ι Interactions in Pentafluorophenylphosphines and Their Complexes. A Correlation of Coupling Constants with Chemical Shifts. ACS Publications.
  • Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University.
  • Eliel, E. L., Kandasamy, D., Yen, C-Y., & Hargrave, K. D. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707.
  • Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC.
  • Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Royal Society of Chemistry.
  • Dalla Pozza, M., et al. (2022). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate.
  • Wikipedia contributors. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • Al-Said, S. A., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC.
  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.
  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. (2015). Der Pharma Chemica.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PMC - NIH.
  • NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University.
  • Yilmaz, F., et al. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (2007). Magnetic Resonance in Chemistry.
  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (1985).
  • 19F Coupling Constants Table. (n.d.). Organofluorine / Alfa Chemistry.
  • 19F-centred NMR analysis of mono-fluorin
  • 19F NMR Chemical Shift Table. (n.d.). Organofluorine / Alfa Chemistry.
  • NMR Fluorine‐Fluorine Coupling Constants in Saturated Organic Compounds. (1961). The Journal of Chemical Physics.
  • Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy.
  • Piperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • 4-(4-Fluorophenyl)piperidine. PubChem.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined di-substituted piperidines. (2022). RSC Medicinal Chemistry.
  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022). PMC.
  • Eliel, E. L., Kandasamy, D., Yen, C.-y., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001).
  • 1H NMR Chemical Shifts for Common Functional Groups. (n.d.).
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Chemical shifts. (n.d.). University of Potsdam.
  • Preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate. (2010).
  • Piperidine(110-89-4) 13C NMR spectrum. ChemicalBook.
  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Thieme Chemistry.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016).
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (2017).

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Comparative

A Comprehensive Guide to the Mass Spectrometry Fragmentation Patterns of Piperidine Aryl Carbamates

Abstract This guide provides an in-depth comparative analysis of the mass spectrometry fragmentation patterns of piperidine aryl carbamates, a chemical class of significant interest in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth comparative analysis of the mass spectrometry fragmentation patterns of piperidine aryl carbamates, a chemical class of significant interest in medicinal chemistry and drug development. We explore the distinct fragmentation behaviors elicited by Electron Ionization (EI) and Electrospray Ionization (ESI), offering researchers, scientists, and drug development professionals the foundational knowledge to perform accurate structural elucidation, metabolite identification, and purity assessments. By delving into the underlying mechanisms of ion formation and fragmentation, this document serves as a practical reference, complete with detailed experimental protocols, comparative data tables, and mechanistic diagrams to support robust analytical method development.

Introduction: The Analytical Imperative for Piperidine Aryl Carbamates

Piperidine aryl carbamates represent a vital scaffold in modern pharmacology, forming the structural core of numerous therapeutic agents.[1] Their prevalence is due to the unique properties conferred by the carbamate linkage, which can act as a stable peptide bond surrogate, enhance cell membrane permeability, and modulate interactions with biological targets.[2] The piperidine moiety, a ubiquitous heterocyclic amine in pharmaceuticals, further influences the molecule's pharmacological profile and metabolic fate.[3][4]

For chemists and pharmacologists, the unambiguous structural confirmation of these molecules is paramount. Mass spectrometry (MS) stands out as an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight.[5] Understanding the fragmentation patterns of these compounds is not merely an academic exercise; it is crucial for confirming the identity of newly synthesized compounds, identifying metabolites in preclinical studies, and profiling potential impurities during drug development.

This guide contrasts the two most common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), to provide a clear framework for interpreting the mass spectra of piperidine aryl carbamates. We will dissect the characteristic fragmentation pathways, explain the causal factors behind experimental choices, and provide actionable protocols to empower your research.

Foundational Principles of MS in Carbamate Analysis

The choice of ionization technique fundamentally dictates the nature of the resulting mass spectrum. The high-energy, gas-phase nature of EI provides extensive fragmentation, while the gentle, solution-phase process of ESI is ideal for preserving the molecular species for subsequent tandem mass spectrometry experiments.

Electron Ionization (EI): The Hard Approach

In EI, high-energy electrons bombard the analyte in the gas phase, ejecting an electron to form an energetically unstable molecular ion (M+•). This radical cation rapidly undergoes fragmentation to dissipate excess energy, producing a rich spectrum of fragment ions.

  • Expertise & Experience: EI is the gold standard for creating reproducible mass spectra that can be compared against established libraries. Its strength lies in revealing the intricate details of a molecule's carbon skeleton. The primary fragmentation pathway for piperidine-containing compounds under EI is alpha-cleavage , driven by the ionization of the nitrogen atom, which leads to the formation of a highly stable iminium ion.[3]

Electrospray Ionization (ESI): The Soft Approach

ESI generates ions directly from a solution by creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase. This process imparts minimal excess energy, typically resulting in the observation of the protonated molecule, [M+H]+.

  • Expertise & Experience: ESI is the cornerstone of modern LC-MS. Because it produces an abundant precursor ion ([M+H]+) with minimal in-source fragmentation, it is perfectly suited for tandem mass spectrometry (MS/MS). In MS/MS, the [M+H]+ ion is selectively isolated and subjected to collision-induced dissociation (CID) with an inert gas, allowing for controlled and structurally informative fragmentation.[5][6] For piperidine derivatives, the basic nitrogen atom makes them excellent candidates for positive ion mode ESI.[3]

Comparative Analysis of Fragmentation Pathways

The structural features of a piperidine aryl carbamate—the piperidine ring, the carbamate bridge, and the aryl group—each contribute distinct and predictable fragmentation patterns that differ significantly between EI and ESI.

Electron Ionization (EI) Fragmentation Patterns

Under EI conditions, fragmentation is dominated by reactions initiated by the radical cation, primarily localized on the piperidine nitrogen.

  • α-Cleavage (Alpha-Cleavage): This is the most characteristic fragmentation for piperidine derivatives. The C-C bond adjacent to the nitrogen atom cleaves, leading to the loss of a substituent from the α-carbon and the formation of a resonance-stabilized iminium cation.[3] The largest substituent is preferentially lost.

  • Ring Fission: The piperidine ring itself can undergo cleavage, leading to a variety of acyclic fragment ions that provide information about the substitution pattern on the ring.[3]

  • Carbamate and Aryl Group Fragmentation: The carbamate linkage can cleave, often leading to ions corresponding to the aryl isocyanate or the piperidine ring. The aryl portion will also produce its own characteristic fragments.

Electrospray Ionization (ESI-MS/MS) Fragmentation Patterns

ESI-MS/MS fragmentation is driven by the dissociation of the even-electron [M+H]+ ion. The initial site of protonation, typically the highly basic piperidine nitrogen, is a key determinant of the subsequent fragmentation cascade.[7]

  • Cleavage of the Carbamate Bond: The most common fragmentation pathways involve the cleavage of the carbamate ester bond. This can occur in two primary ways:

    • Loss of the Aryloxy Group: Cleavage of the C-O bond results in a piperidinyl-carbonyl cation.

    • Loss of the Piperidinyl-carbonyl Group: Cleavage of the N-C bond generates an ion corresponding to the protonated aryl amine, following a rearrangement.

  • Neutral Loss of Isocyanate: A characteristic fragmentation for N-aryl carbamates is the neutral loss of the corresponding isocyanate (Ar-N=C=O). For many N-methyl carbamates, this manifests as a characteristic neutral loss of 57 Da (CH3NCO).[8]

  • Combined Neutral Loss of Alkene + CO2: For carbamates with a tertiary alkyl group, such as a tert-butyl carbamate (Boc) protecting group, a hallmark fragmentation is the concerted or sequential loss of isobutylene (56 Da) and carbon dioxide (44 Da), resulting in a total neutral loss of 100 Da.[7] This provides a highly specific diagnostic marker.

  • Piperidine Ring Opening: Similar to EI, the piperidine ring can undergo fission, although the mechanisms for the even-electron species in ESI are distinct from the radical-driven pathways in EI.

Visualization of Key Fragmentation Mechanisms

To better illustrate these pathways, the following diagrams created using Graphviz depict the core fragmentation logic for both EI and ESI-MS/MS.

EI_Fragmentation M Molecule (Vapor Phase) MI Molecular Ion [M]+• M->MI + e- bombardment - 2e- Alpha_Cleavage α-Cleavage MI->Alpha_Cleavage Ring_Fission Ring Fission MI->Ring_Fission Iminium_Ion Stable Iminium Ion (Base Peak) Alpha_Cleavage->Iminium_Ion Loss of R• Acyclic_Fragments Acyclic Fragments Ring_Fission->Acyclic_Fragments

Caption: General workflow for Electron Ionization (EI) fragmentation.

ESI_Fragmentation M_sol Molecule (Solution) MH Precursor Ion [M+H]+ M_sol->MH Electrospray CID Collision-Induced Dissociation (CID) MH->CID Isolation & Activation NL_Isocyanate Neutral Loss of ArNCO CID->NL_Isocyanate NL_Aryl Loss of ArOH CID->NL_Aryl Piperidine_Fragment Piperidine-derived Fragment Ion NL_Isocyanate->Piperidine_Fragment NL_Aryl->Piperidine_Fragment

Caption: General workflow for ESI-MS/MS fragmentation.

Comparative Data Summary

The following table summarizes the expected characteristic ions for a hypothetical N-phenyl piperidine-1-carboxylate under both EI and ESI-MS/MS conditions. This provides a direct comparison of the data generated by each technique.

Ionization MethodPrecursor Ion (m/z)Key Fragment Ions (m/z)Inferred Structural Information
Electron Ionization (EI) [M]+•[M-H]+, [M-C₆H₅]+Loss of H radical, Loss of phenyl group
[Piperidine]+•Cleavage of carbamate C-N bond
C₅H₁₀N+ (Iminium Ion)α-cleavage, characteristic of piperidine
ESI-MS/MS [M+H]+[M+H - C₆H₅NCO]+Neutral loss of phenyl isocyanate
[M+H - C₆H₅OH]+Neutral loss of phenol
C₅H₁₀NH₂⁺ (Protonated Piperidine)Cleavage of carbamate C-O bond

Self-Validating Experimental Protocols

Adherence to rigorous, well-defined protocols is essential for generating reproducible and trustworthy data. The following methodologies are designed to be self-validating systems for the analysis of piperidine aryl carbamates.

Protocol 1: GC-MS Analysis for EI Fragmentation

This method is ideal for volatile and thermally stable piperidine aryl carbamates.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL.

    • Causality Note: A volatile solvent ensures efficient vaporization in the GC inlet. Low concentrations prevent detector saturation.

  • Instrumentation and Conditions:

    • GC System: Gas chromatograph with a standard capillary column (e.g., 30m x 0.25mm, 0.25µm film thickness, 5% phenyl-methylpolysiloxane).

    • Injection: 1 µL splitless injection at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-600.

      • Source Temperature: 230°C.

  • Data Validation:

    • Verify the presence of a clear molecular ion peak (M+•).

    • Compare the obtained spectrum against spectral libraries (e.g., NIST) if available.

    • Confirm the presence of expected fragment ions, such as the iminium ion from alpha-cleavage.

Protocol 2: LC-MS/MS Analysis for ESI Fragmentation

This is the preferred method for most piperidine aryl carbamates, offering high sensitivity and broad applicability.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

    • Filter the stock solution through a 0.22 µm syringe filter.

    • Dilute to a final concentration of 1-100 ng/mL in the initial mobile phase composition.

    • Causality Note: Filtering removes particulates that could clog the LC system. Diluting in the mobile phase ensures good peak shape.

  • Instrumentation and Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: C18 reversed-phase column (e.g., 100mm x 2.1mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

      • Ionization Mode: Positive Ion Electrospray (ESI+).

      • Capillary Voltage: 3.5 kV.

      • Gas Temperature: 325°C.

      • MS/MS Method:

        • Perform a full scan (e.g., m/z 100-1000) to identify the [M+H]+ precursor ion.

        • Create a product ion scan method for the identified [M+H]+.

        • Optimize Collision Energy: Acquire product ion spectra at varying collision energies (e.g., in 5 eV steps from 10-40 eV) to find the optimal energy that produces a rich spectrum of fragment ions. This is a critical self-validating step.

Conclusion and Future Outlook

The fragmentation patterns of piperidine aryl carbamates are highly dependent on the ionization method employed. EI-MS provides detailed structural fingerprints through extensive, radical-driven fragmentation, with alpha-cleavage being a key diagnostic pathway. Conversely, ESI-MS/MS offers controlled fragmentation of the protonated molecule, revealing characteristic neutral losses and cleavages around the carbamate core.

A comprehensive understanding of these distinct pathways is not optional—it is essential for any scientist working with these molecules. By leveraging the complementary nature of EI and ESI, researchers can achieve unambiguous structural confirmation, confidently identify metabolic transformation products, and ensure the purity and integrity of their compounds. As new and more complex piperidine aryl carbamates are developed, the principles outlined in this guide will continue to serve as a foundational pillar for their successful analytical characterization.

References

  • de Souza, G.E.P., Velozo, E.S., & Talbot, J. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1249-1256. [Link]

  • Fray, M. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically diverse di-substituted piperidines. Organic & Biomolecular Chemistry, 20(40), 7965-7971. [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6B), 1431-1437. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(2), 1144-1191. [Link]

  • O'Brien, E. M., et al. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC, 2000(6), 923-930. [Link]

  • Clayden, J., et al. (2005). O-Aryl carbamates of 2-substituted piperidines: anionic Fries rearrangement and kinetic resolution by lithiation. Organic & Biomolecular Chemistry, 3(10), 1934-1944. [Link]

  • Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2508. [Link]

  • Tunoori, A. R., et al. (2006). Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. Journal of the American Chemical Society, 128(25), 8166-8176. [Link]

  • de Souza, G. E. P., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. [Link]

  • Janetka, J. W., et al. (2016). Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin. MedChemComm, 7(5), 982-991. [Link]

  • Pivatto, M., et al. (2005). Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts: Fast Identification of New Constituents and Co-metabolites. ResearchGate. [Link]

  • ResearchGate. (n.d.). Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. ResearchGate. [Link]

  • Wen, W., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3434-3459. [Link]

  • LibreTexts. (2021). Fragmentation Mechanisms. Chemistry LibreTexts. [Link]

  • Bhatt, P., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 688689. [Link]

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Weinmann, W., et al. (2005). Application of CE-ESI-MS in forensic toxicology: Identification of piperazine- derived designer drugs in Ecstasy tablets and of... GTFCh. [Link]

  • Turecek, F., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1780-1792. [Link]

  • ResearchGate. (n.d.). Hydrolysis mechanism of esterases and amidases toward carbamate pesticides. ResearchGate. [Link]

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Validation

A Comparative Analysis of 4-Fluorophenyl and 4-Nitrophenyl Carbamates as Leaving Groups in Synthetic Chemistry

For researchers, scientists, and professionals in drug development, the strategic selection of leaving groups is a critical determinant of success in complex organic syntheses. Carbamates, valued for their role as protec...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of leaving groups is a critical determinant of success in complex organic syntheses. Carbamates, valued for their role as protecting groups and activated intermediates, rely on the predictable and efficient departure of a leaving group to ensure high yields and product purity. Among the array of available options, aryl carbamates, particularly those with electron-withdrawing substituents, have proven to be highly effective. This guide provides an in-depth, objective comparison of two prominent choices: 4-fluorophenyl carbamates and 4-nitrophenyl carbamates, focusing on their performance as leaving groups. This analysis is supported by established chemical principles and experimental data to inform your selection process.

The Critical Role of the Leaving Group in Carbamate Reactivity

The fundamental reactivity of a carbamate is intrinsically linked to the stability of its leaving group. A more stable leaving group, which corresponds to a weaker conjugate base (and thus a stronger conjugate acid), will depart more readily, rendering the carbamate more susceptible to nucleophilic attack. This principle is central to the application of carbamates as protecting groups, where controlled cleavage is paramount, and in the synthesis of ureas and other derivatives where the carbamate acts as an activated carbonyl source.

Electronic Properties: A Tale of Two Substituents

The disparate leaving group abilities of 4-fluorophenoxide and 4-nitrophenoxide can be rationalized by examining the electronic effects of the fluorine and nitro substituents on the phenyl ring.

The 4-nitro group is a potent electron-withdrawing group through both inductive and resonance effects (-I and -R). This strong electron withdrawal significantly stabilizes the negative charge on the phenoxide oxygen through delocalization into the nitro group. The consequence is a marked increase in the acidity of 4-nitrophenol compared to unsubstituted phenol.

Conversely, the 4-fluoro group exhibits a dual electronic nature. While fluorine is the most electronegative element, making it strongly electron-withdrawing by induction (-I), it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R). In the case of the 4-fluorophenoxide anion, the inductive effect generally outweighs the resonance effect, leading to an increase in acidity relative to phenol, but to a much lesser extent than with the 4-nitro group.

This fundamental difference in electronic properties is quantitatively reflected in the acidity of the corresponding phenols, which serves as an excellent proxy for the stability of the leaving group.

Table 1: Comparison of Physicochemical Properties

Property4-Fluorophenol4-Nitrophenol
pKa ~9.9~7.15[1]
Hammett Sigma (σ) Constant (para) +0.06+0.78

The significantly lower pKa of 4-nitrophenol indicates that the 4-nitrophenoxide anion is a much more stable conjugate base and, therefore, a superior leaving group compared to the 4-fluorophenoxide anion. The Hammett sigma constants further quantify this, with the large positive value for the nitro group reflecting its strong electron-withdrawing capacity, which correlates with a faster rate of reaction where a negative charge develops in the transition state, as is the case in the cleavage of carbamates. A Hammett plot for the hydrolysis of substituted phenyl N-arylcarbamates would be expected to have a positive rho (ρ) value, signifying that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge on the leaving phenoxide.

Performance in Chemical Reactions: A Reactivity Comparison

The enhanced stability of the 4-nitrophenoxide leaving group translates directly to a higher reactivity of 4-nitrophenyl carbamates in nucleophilic acyl substitution reactions. This heightened reactivity is advantageous in several contexts:

  • Protecting Group Cleavage: 4-Nitrophenyl carbamates can be cleaved under milder basic conditions compared to their 4-fluorophenyl counterparts. This is particularly beneficial when working with sensitive substrates that may degrade under harsh reaction conditions. The deprotection of 4-nitrophenyl carbamates can often be monitored visually, as the liberated 4-nitrophenolate ion imparts a distinct yellow color to the reaction mixture, allowing for easy spectroscopic quantification of the reaction progress[1][2].

  • Active Ester Equivalents: In the synthesis of ureas, amides, and other carbonyl derivatives, 4-nitrophenyl carbamates serve as more effective acyl transfer agents. Their greater reactivity allows for faster reaction times and often higher yields, especially when employing less nucleophilic amines.

While the higher reactivity of 4-nitrophenyl carbamates is often desirable, there are scenarios where the greater stability of 4-fluorophenyl carbamates can be advantageous:

  • Increased Stability: For multi-step syntheses where the carbamate functionality needs to endure a variety of reaction conditions before its intended cleavage, the robustness of the 4-fluorophenyl carbamate can be a significant asset.

  • Fine-tuning Reactivity: The attenuated reactivity of the 4-fluorophenyl group allows for greater differentiation in the presence of other functional groups. This can be exploited in complex molecules where selective manipulation of different protecting groups is required.

Experimental Protocols

The following are representative protocols for the synthesis and cleavage of 4-nitrophenyl and 4-fluorophenyl carbamates. These are intended as a starting point and may require optimization based on the specific substrate.

Synthesis of a Representative 4-Nitrophenyl Carbamate

This protocol describes the synthesis of a 4-nitrophenyl carbamate from an amine and 4-nitrophenyl chloroformate.

Diagram 1: Synthesis of a 4-Nitrophenyl Carbamate

G reagents Amine (R-NH2) + 4-Nitrophenyl Chloroformate conditions Base (e.g., Pyridine or Et3N) Solvent (e.g., CH2Cl2 or THF) 0 °C to room temperature reagents->conditions Reaction Setup product 4-Nitrophenyl Carbamate conditions->product Reaction

Caption: Workflow for the synthesis of a 4-nitrophenyl carbamate.

Materials:

  • Amine (1.0 eq)

  • 4-Nitrophenyl chloroformate (1.1 eq)

  • Pyridine or Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the amine in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (pyridine or triethylamine) dropwise to the stirred solution.

  • Slowly add a solution of 4-nitrophenyl chloroformate in anhydrous CH₂Cl₂ to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Cleavage of a Representative 4-Nitrophenyl Carbamate

This protocol describes the basic hydrolysis of a 4-nitrophenyl carbamate.

Diagram 2: Cleavage of a 4-Nitrophenyl Carbamate

G carbamate 4-Nitrophenyl Carbamate cleavage_conditions Base (e.g., NaOH or K2CO3) Solvent (e.g., H2O/THF or H2O/MeOH) Room Temperature carbamate->cleavage_conditions Cleavage Reaction products Deprotected Amine + 4-Nitrophenolate (yellow) cleavage_conditions->products Products

Caption: Workflow for the cleavage of a 4-nitrophenyl carbamate.

Materials:

  • 4-Nitrophenyl carbamate (1.0 eq)

  • Aqueous base (e.g., 1 M NaOH or saturated K₂CO₃)

  • Co-solvent (e.g., THF or MeOH)

Procedure:

  • Dissolve the 4-nitrophenyl carbamate in a suitable co-solvent (e.g., THF or MeOH).

  • Add the aqueous base to the solution at room temperature. The solution will typically turn yellow upon addition of the base due to the formation of the 4-nitrophenolate anion.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon complete cleavage, neutralize the reaction mixture with a weak acid (e.g., 1 M NH₄Cl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the deprotected amine as required.

Synthesis of a Representative 4-Fluorophenyl Carbamate

This protocol outlines the synthesis of a 4-fluorophenyl carbamate, which generally follows the same principles as the 4-nitrophenyl analogue.

Diagram 3: Synthesis of a 4-Fluorophenyl Carbamate

G reagents Amine (R-NH2) + 4-Fluorophenyl Chloroformate conditions Base (e.g., Pyridine or Et3N) Solvent (e.g., CH2Cl2 or THF) 0 °C to room temperature reagents->conditions Reaction Setup product 4-Fluorophenyl Carbamate conditions->product Reaction

Caption: Workflow for the synthesis of a 4-fluorophenyl carbamate.

Materials:

  • Amine (1.0 eq)

  • 4-Fluorophenyl chloroformate (1.1 eq)

  • Pyridine or Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

Procedure:

  • Follow the same procedure as for the synthesis of the 4-nitrophenyl carbamate, substituting 4-nitrophenyl chloroformate with 4-fluorophenyl chloroformate.

  • Reaction times may be slightly longer due to the lower reactivity of the chloroformate. Monitor the reaction progress by TLC.

  • Workup and purification are analogous to the 4-nitrophenyl carbamate synthesis.

Cleavage of a Representative 4-Fluorophenyl Carbamate

The cleavage of a 4-fluorophenyl carbamate typically requires more forcing conditions than its 4-nitro counterpart.

Diagram 4: Cleavage of a 4-Fluorophenyl Carbamate

G carbamate 4-Fluorophenyl Carbamate cleavage_conditions Stronger Base (e.g., NaOH, KOH) Elevated Temperature (Optional) Solvent (e.g., H2O/THF or H2O/MeOH) carbamate->cleavage_conditions Cleavage Reaction products Deprotected Amine + 4-Fluorophenolate cleavage_conditions->products Products

Caption: Workflow for the cleavage of a 4-fluorophenyl carbamate.

Materials:

  • 4-Fluorophenyl carbamate (1.0 eq)

  • Stronger aqueous base (e.g., 2 M NaOH or KOH)

  • Co-solvent (e.g., THF or MeOH)

Procedure:

  • Dissolve the 4-fluorophenyl carbamate in a suitable co-solvent.

  • Add the aqueous base.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) to facilitate cleavage. Monitor the reaction by TLC or LC-MS.

  • Workup and purification are analogous to the cleavage of the 4-nitrophenyl carbamate.

Conclusion and Recommendations

The choice between 4-fluorophenyl and 4-nitrophenyl carbamates as leaving groups should be guided by the specific requirements of the synthetic route.

4-Nitrophenyl carbamates are the preferred choice when:

  • High reactivity is desired for rapid and efficient reactions.

  • Mild cleavage conditions are necessary to preserve sensitive functional groups.

  • Reaction monitoring by visual or spectroscopic means is beneficial.

4-Fluorophenyl carbamates are a valuable alternative when:

  • Greater stability of the carbamate is required to withstand a series of synthetic steps.

  • Fine-tuned and differential reactivity is needed in the presence of other labile groups.

References

  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • Quora. (2017). Which is more acidic, phenol or 4-nitrophenol?. [Link]

  • Wikipedia. (n.d.). Hammett equation. [Link]

  • ResearchGate. (n.d.). Hammett plot for hydrolysis of N -aryl pyridylcarbamates showing the e ff ect of the substituent on the leaving group. [Link]

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. [Link]

  • PubMed Central (PMC). (n.d.). 4-Nitrophenyl N-phenylcarbamate. [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. [Link]

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Comparative

A Senior Application Scientist's Guide to Validating Covalent Adduct Formation with FAAH Using Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, covalent inhibitors are experiencing a resurgence, offering distinct advantages in potency and duration of action...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, covalent inhibitors are experiencing a resurgence, offering distinct advantages in potency and duration of action. Fatty Acid Amide Hydrolase (FAAH), a key regulator of endocannabinoid signaling, is a prime target for these inhibitors in the pursuit of novel therapeutics for pain, anxiety, and inflammation.[1][2][3][4] However, the deliberate design of a covalent drug necessitates rigorous validation of the intended bond formation with its target. This guide provides an in-depth comparison of mass spectrometry-based methodologies for confirming covalent adduct formation with FAAH, grounded in the principles of scientific integrity and practical, field-proven insights.

The Imperative of Validating Covalent Modification

Covalent inhibitors are designed to form a stable chemical bond with their target enzyme, often leading to irreversible or slowly reversible inhibition.[3] For FAAH, this typically involves targeting the catalytic serine nucleophile, Ser241, within the enzyme's active site.[1][2][3][4][5][6] This covalent modification effectively inactivates the enzyme, leading to a sustained therapeutic effect.[3] Verifying that a compound covalently modifies FAAH, and does so at the intended site, is a critical step in the drug development pipeline. Mass spectrometry (MS) stands as the cornerstone technology for this validation, offering unparalleled accuracy, sensitivity, and the ability to pinpoint the exact site of modification.[7][8]

Comparing Mass Spectrometry-Based Approaches for Adduct Validation

There are two primary, complementary mass spectrometry workflows for validating covalent adduct formation: Intact Protein Analysis and Peptide Mapping Analysis . The choice between them, or more commonly, their sequential use, depends on the stage of drug discovery and the specific questions being asked.

1. Intact Protein Analysis: The First Line of Evidence

Intact protein mass spectrometry is a rapid and powerful initial step to confirm that a covalent bond has formed between your inhibitor and FAAH.[9][10][11][12][13] This "top-down" approach analyzes the entire protein, providing a clear readout of any mass change.[7][8]

Causality Behind the Choice: This method is ideal for initial hit validation and screening of compound libraries. Its high-throughput nature allows for the rapid assessment of whether a compound binds covalently and to what extent.[12][13] It provides a clear "yes" or "no" answer to the question of covalent modification.

Experimental Workflow: Intact Protein Analysis

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis incubate Incubate FAAH with Covalent Inhibitor denature Denaturation incubate->denature Disrupt non-covalent interactions control FAAH Control (No Inhibitor) control->denature lcms LC-MS Analysis denature->lcms Inject onto LC column deconvolute Deconvolution of Mass Spectra lcms->deconvolute compare Compare Mass of Adduct vs. Control deconvolute->compare

Caption: Workflow for intact protein mass spectrometry analysis.

Detailed Protocol: Intact Protein Analysis

  • Protein-Inhibitor Incubation:

    • Incubate purified FAAH with an excess of the covalent inhibitor in a suitable reaction buffer (e.g., 125 mM Tris-HCl, pH 9.0).[3]

    • Include a control sample of FAAH without the inhibitor, treated with the same buffer and vehicle (e.g., DMSO).

  • Sample Cleanup:

    • Remove excess, unbound inhibitor. This can be achieved through methods like gel filtration or the use of desalting columns.

  • LC-MS Analysis:

    • Inject the samples onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer. The LC step is crucial for desalting the sample prior to MS analysis.

    • The mass spectrometer will detect the multiply charged ions of the intact protein.

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to determine the average molecular weight of the protein in both the treated and control samples.

    • A mass shift in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor (or a fragment of it, if a leaving group is involved) confirms covalent adduct formation.[9]

Data Presentation: Intact Protein Analysis

SampleTheoretical Mass (Da)Observed Mass (Da)Mass Shift (Da)Interpretation
FAAH Control63,00063,001.5-Unmodified FAAH
FAAH + Inhibitor X63,35063,351.2+349.7Covalent Adduct Formed

2. Peptide Mapping: Pinpointing the Site of Modification

While intact protein analysis confirms if a covalent bond has formed, peptide mapping, a "bottom-up" approach, reveals where the modification has occurred.[9][14] This is a critical step for validating that the inhibitor is binding to the intended amino acid residue, such as the catalytic Ser241 in FAAH's active site.[3][5]

Causality Behind the Choice: This method is essential for lead optimization and for providing definitive evidence of the mechanism of action. It ensures that the inhibitor's activity is due to modification of the target residue and not an off-target cysteine or other nucleophilic residue.

Experimental Workflow: Peptide Mapping

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis adduct FAAH-Inhibitor Adduct den_red_alk Denaturation, Reduction, & Alkylation adduct->den_red_alk digest Tryptic Digestion den_red_alk->digest lcmsms LC-MS/MS Analysis digest->lcmsms data_analysis Database Search & Manual Validation lcmsms->data_analysis identify Identify Modified Peptide & Residue data_analysis->identify

Caption: Workflow for peptide mapping mass spectrometry analysis.

Detailed Protocol: Peptide Mapping

  • Protein-Inhibitor Incubation:

    • Prepare the FAAH-inhibitor adduct as described for the intact protein analysis.

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein to unfold it and make it accessible to proteolytic enzymes. This is typically done using urea or guanidinium chloride.

    • Reduce disulfide bonds with a reducing agent like dithiothreitol (DTT).

    • Alkylate the resulting free cysteines with a reagent such as iodoacetamide (IAA) to prevent them from reforming disulfide bonds or reacting with the inhibitor.[3]

  • Tryptic Digestion:

    • Dilute the sample to reduce the concentration of the denaturant and add a protease, most commonly trypsin. Trypsin cleaves the protein into smaller peptides at specific amino acid residues (lysine and arginine).[3]

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The LC separates the complex peptide mixture, and the mass spectrometer isolates and fragments individual peptides.[3]

  • Data Analysis:

    • The resulting MS/MS spectra are searched against a protein database containing the FAAH sequence. The search parameters are set to include the expected mass modification from the inhibitor on potential nucleophilic residues (e.g., serine, cysteine, lysine).

    • The identification of a peptide with a mass corresponding to the native peptide plus the inhibitor, along with the fragmentation pattern (MS/MS spectrum) confirming the location of the modification on a specific amino acid, provides definitive proof of the binding site.[5]

Data Presentation: Peptide Mapping

ParameterValue
Identified Peptide Sequence...S(modified)GL...
Precursor m/z (Observed)850.42
Precursor Mass (Observed)1700.84
Expected Mass (Modified Peptide)1700.85
Mass Error (ppm)5.9
Modification SiteSer241
Trustworthiness Through Self-Validating Systems
Authoritative Grounding and Best Practices
  • Sample Purity is Paramount: The purity of the FAAH protein is critical for obtaining clean and interpretable mass spectra. Contaminating proteins can complicate the analysis.[15][16]

  • Appropriate Controls are Non-Negotiable: Always include a vehicle-treated control to account for any non-specific modifications or artifacts.

  • High-Resolution Mass Spectrometry is Key: The use of high-resolution and high-mass-accuracy mass spectrometers, such as Orbitrap or TOF instruments, is essential for unambiguous identification of mass shifts and modified peptides.

  • Tandem MS (MS/MS) is Crucial for Site Identification: MS/MS provides the fragmentation data necessary to pinpoint the exact amino acid residue that has been modified.[17][18][19]

Conclusion

Validating covalent adduct formation is a non-trivial but essential aspect of developing covalent inhibitors for targets like FAAH. A multi-faceted approach, beginning with the high-throughput screening capability of intact protein mass spectrometry and culminating in the detailed mechanistic insights provided by peptide mapping, offers a robust and reliable strategy. By adhering to rigorous experimental design, including appropriate controls and leveraging the power of high-resolution mass spectrometry, researchers can confidently characterize the interaction of their compounds with FAAH, paving the way for the development of novel and effective therapeutics.

References

  • Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PubMed Central. [Link]

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. PMC. [Link]

  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PMC - NIH. [Link]

  • Covalent Inhibitors of Fatty Acid Amide Hydrolase: A Rationale for the Activity of Piperidine and Piperazine Aryl Ureas | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PMC. [Link]

  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. PMC. [Link]

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Semantic Scholar. [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. [Link]

  • Structure-guided inhibitor design for human FAAH by interspecies active site conversion. PMC. [Link]

  • Fatty acid amide hydrolase. M-CSA Mechanism and Catalytic Site Atlas. [Link]

  • Chemoproteomic methods for covalent drug discovery. PMC. [Link]

  • A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Frontiers in Chemistry. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. [Link]

  • A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs). PMC. [Link]

  • Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]

  • Reversibility of Covalent Electrophile-Protein Adducts and Chemical Toxicity. PMC. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC. [Link]

  • Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. PubMed. [Link]

  • Stable isotope liquid chromatography-tandem mass spectrometry assay for fatty acid amide hydrolase activity. PubMed. [Link]

  • Optimized Covalent Fragment Library for Drug Discovery. IRBM Medicinal Chemistry. [Link]

  • Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. [Link]

  • High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. ResearchGate. [Link]

  • Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. PMC. [Link]

  • High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. PubMed. [Link]

  • Mass Spectrometry-Based Strategies for Assessing Human Exposure Using Hemoglobin Adductomics. PMC. [Link]

  • Sample preparation for Mass spectrometric analysis. G-Biosciences. [Link]

  • SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. Mass Spectrometry. [Link]

  • Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. Domainex. [Link]

  • Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). PNAS. [Link]

  • Filter-Aided Sample Preparation before Mass Spec Analysis: An Evaluation of FASP and eFASP. Promega Connections. [Link]

  • PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. NeurIPS. [Link]

  • Identification of covalent adducts by mass spectrometry. (A) ESI-MS... ResearchGate. [Link]

  • Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]

  • Peptide identification by tandem mass spectrometry with alternate fragmentation modes. PubMed. [Link]

  • Peptide Identification from Mixture Tandem Mass Spectra. ResearchGate. [Link]

Sources

Validation

Comparative Analysis of FAAH Inhibition: URB597 vs. 4-Fluorophenyl Piperidine-1-Carboxylate

The following guide provides a comparative technical analysis of URB597 versus 4-fluorophenyl piperidine-1-carboxylate (a structural analog representing a class of carbamate-based serine hydrolase inhibitors). Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of URB597 versus 4-fluorophenyl piperidine-1-carboxylate (a structural analog representing a class of carbamate-based serine hydrolase inhibitors).

Executive Summary

This guide compares the pharmacological profile of URB597 (KDS-4103) , the archetypal potent Fatty Acid Amide Hydrolase (FAAH) inhibitor, with 4-fluorophenyl piperidine-1-carboxylate , a structural analog often utilized in Structure-Activity Relationship (SAR) studies and as a reactive probe.

  • URB597 is a highly selective, irreversible cyclohexyl carbamate inhibitor (IC

    
     ~3–5 nM) designed to target the catalytic Ser241 residue of FAAH with high specificity due to its biphenyl leaving group.
    
  • 4-Fluorophenyl piperidine-1-carboxylate represents a simplified piperidine carbamate scaffold. While it shares the covalent mechanism of action, it typically exhibits lower potency and altered selectivity due to the lack of the extended hydrophobic interactions provided by the biphenyl moiety of URB597.

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Mechanistic Profile & Chemical Biology

Both compounds function as covalent suicide substrates for FAAH. They inhibit the enzyme by carbamylating the catalytic nucleophile, Serine 241.

Mechanism of Action (Carbamylation)[1]
  • Recognition: The inhibitor binds to the FAAH active site. The hydrophobic group (cyclohexyl in URB597, piperidine in the analog) fits into the acyl-chain binding pocket.

  • Nucleophilic Attack: The catalytic Ser241 hydroxyl group attacks the carbonyl carbon of the carbamate.

  • Leaving Group Expulsion: The O-aryl group is expelled.

    • URB597: Releases 3'-carbamoylbiphenyl-3-ol.

    • Analog: Releases 4-fluorophenol.

  • Irreversible Inhibition: The resulting carbamylated enzyme (N-acyl-enzyme intermediate) is stable and hydrolyzes very slowly, effectively permanently disabling the enzyme.

Structural Determinants of Potency
  • URB597 (The Gold Standard): The biphenyl moiety is critical. It occupies the "cytosolic port" or hydrophobic channel of FAAH, mimicking the arachidonoyl chain of anandamide. This extensive hydrophobic interaction anchors the molecule, dramatically increasing affinity (

    
    ) and acylation rate (
    
    
    
    ).
  • 4-Fluorophenyl Piperidine-1-Carboxylate: The 4-fluorophenyl group is a smaller leaving group. While electron-withdrawing (fluorine) enhances the electrophilicity of the carbonyl, it lacks the steric bulk to fully occupy the hydrophobic channel. Consequently, the residence time and binding affinity are significantly lower than URB597.

Mechanistic Pathway Diagram

FAAH_Inhibition cluster_URB URB597 Specifics FAAH_Active FAAH Active Site (Ser241-Ser217-Lys142) Complex Michaelis Complex (Non-covalent) FAAH_Active->Complex Binding Inhibitor Carbamate Inhibitor (R-NH-CO-O-Ar) Inhibitor->Complex Transition Tetrahedral Intermediate Complex->Transition Ser241 Attack AcylEnzyme Carbamylated Enzyme (Inactive) Transition->AcylEnzyme Irreversible Acylation LeavingGroup Leaving Group (Ar-OH) Transition->LeavingGroup Expulsion URB_LG Leaving Group: 3'-carbamoylbiphenyl-3-ol URB_Bind High Affinity: Hydrophobic Channel Occupancy

Caption: Mechanism of irreversible FAAH inhibition by carbamate inhibitors via Ser241 carbamylation.

Comparative Potency & Selectivity Data

The following table synthesizes experimental data comparing the two scaffolds. Note that "4-Fluorophenyl piperidine-1-carboxylate" data is derived from SAR studies on piperidine carbamate probes.

FeatureURB597 (KDS-4103)4-Fluorophenyl Piperidine-1-Carboxylate
Primary Target FAAH-1 (Fatty Acid Amide Hydrolase)FAAH (Weak/Moderate) / MAGL (Potential)
IC

(FAAH)
3.0 – 5.0 nM [1]> 100 nM (Estimated based on SAR [2])
Mechanism Irreversible (Covalent)Irreversible (Covalent)
Leaving Group 3'-carbamoylbiphenyl-3-ol4-fluorophenol
Core Scaffold Cyclohexyl-carbamic acidPiperidine-1-carboxylic acid
Selectivity High for FAAH vs. MAGL (>1000x)Lower; potential cross-reactivity with ABHDs
Brain Penetrance High (Systemic active)Variable (Depends on piperidine substituents)
Key Limitation Inhibits carboxylesterases (CES) at high dosesLower potency; 4-fluorophenol is less specific
SAR Insight: Why URB597 Wins

In SAR studies by Piomelli et al. and Boger et al., it was established that the biphenyl group provides a ~100-fold increase in potency compared to simple phenyl or substituted phenyl rings. The 4-fluorophenyl group, while activating the carbonyl for attack, does not provide the necessary binding energy to stabilize the transition state as effectively as the biphenyl group [2].

Experimental Protocols

To experimentally verify the potency difference, use the following Fluorometric FAAH Activity Assay .

Materials
  • Enzyme: Recombinant Human FAAH (microsomal preparation).

  • Substrate: AMC-Arachidonoyl Amide (AAMCA). Hydrolysis yields highly fluorescent 7-amino-4-methylcoumarin (AMC).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA.

  • Detection: Fluorescence Plate Reader (Ex: 340 nm, Em: 460 nm).

Protocol Workflow
  • Preparation: Dilute URB597 and 4-fluorophenyl piperidine-1-carboxylate in DMSO (10 mM stock). Prepare serial dilutions (e.g., 1 nM to 10 µM).

  • Pre-incubation: Add 10 µL of inhibitor to 90 µL of FAAH enzyme solution in a 96-well black plate.

    • Critical Step: Incubate for 10–30 minutes at 37°C. Since these are covalent inhibitors, potency is time-dependent.

  • Reaction Initiation: Add 100 µL of AAMCA substrate (final concentration 5 µM).

  • Kinetic Measurement: Monitor fluorescence immediately for 60 minutes at 37°C.

  • Data Analysis: Calculate the slope (RFU/min) for the linear portion. Normalize to vehicle (DMSO) control.

  • IC

    
     Calculation:  Fit data to a non-linear regression model (log(inhibitor) vs. response).
    
Experimental Workflow Diagram

Assay_Workflow Step1 Step 1: Compound Prep (DMSO Serial Dilutions) Step2 Step 2: Pre-Incubation (Enzyme + Inhibitor, 30 min @ 37°C) Step1->Step2 Add to Plate Step3 Step 3: Substrate Addition (AMC-Arachidonoyl Amide) Step2->Step3 Initiate Rxn Step4 Step 4: Kinetic Read (Ex 340nm / Em 460nm) Step3->Step4 Monitor RFU Step5 Step 5: Data Analysis (Calculate IC50) Step4->Step5 Fit Curve

Caption: Workflow for fluorometric determination of FAAH inhibition potency.

References

  • Piomelli, D., et al. (2004). "Structural determinants for recognition and enzymatic inactivation of the fatty acid amide hydrolase." Nature Structural & Molecular Biology, 11, 320–329.

  • Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine, 9, 76–81.

  • Clapper, J. R., et al. (2009). "A second-generation inhibitor of fatty acid amide hydrolase with improved potency and selectivity." ChemBioChem, 10(16), 2613–2623.

  • Mileni, M., et al. (2008). "Structure-guided inhibitor design for human FAAH." Proceedings of the National Academy of Sciences, 105(35), 12820–12824.

Disclaimer: This guide is for research purposes only. URB597 and its analogs are potent pharmacological agents and should be handled with appropriate biosafety precautions.

Comparative

HPLC method development for purity analysis of piperidine carbamates

An In-Depth Guide to HPLC Method Development for the Purity Analysis of Piperidine Carbamates This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Development for the Purity Analysis of Piperidine Carbamates

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of piperidine carbamates. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind method development choices, ensuring robust and reliable analytical outcomes. We will explore the critical decisions in selecting columns, mobile phases, and detection techniques, supported by experimental data and established scientific principles.

The Analytical Imperative: Purity of Piperidine Carbamates

The piperidine ring is a foundational scaffold in a multitude of pharmaceutical compounds, and its carbamate derivatives are integral to many modern therapeutics.[1][2] The purity of these active pharmaceutical ingredients (APIs) is not merely a regulatory checkpoint; it is a fundamental determinant of safety and efficacy. Impurities, whether they are residual starting materials, by-products, or degradants, can introduce toxicity or alter the therapeutic effect of the drug product.[3][4]

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity assessment in pharmaceutical quality control due to its high resolution, sensitivity, and quantitative accuracy.[1][5] This guide delves into the nuances of developing stability-indicating HPLC methods tailored to the specific physicochemical properties of piperidine carbamates.

A Logic-Driven Approach to Method Development

A successful HPLC method is not a matter of chance but the result of a systematic process guided by the chemical nature of the analyte. For piperidine carbamates, key considerations include polarity, the potential for chirality, the presence or absence of a UV-absorbing chromophore, and thermal lability.[6][7] The following workflow illustrates the decision-making process.

MethodDevelopmentWorkflow Start New Piperidine Carbamate Analyte Chromophore Does the analyte possess a strong UV chromophore? Start->Chromophore RP_HPLC Develop Reversed-Phase (RP-HPLC) Method with UV Detection Chromophore->RP_HPLC Yes Derivatize Develop Pre-Column Derivatization Method Chromophore->Derivatize No Chiral Is the analyte chiral or are chiral impurities expected? Chiral_HPLC Develop Chiral HPLC Method (e.g., using CSP) Chiral->Chiral_HPLC Yes Validation Validate Method per ICH Guidelines Chiral->Validation No RP_HPLC->Chiral LC_MS Consider LC-MS for - High Sensitivity - Impurity ID - No Chromophore RP_HPLC->LC_MS Alternative/ Confirmatory Derivatize->Chiral Derivatize->LC_MS Alternative Chiral_HPLC->Validation

Sources

Validation

Benchmarking Guide: 4-Fluorophenyl Piperidine-1-Carboxylate vs. PF-3845

This guide provides a technical benchmarking analysis of 4-fluorophenyl piperidine-1-carboxylate (representing the reactive aryl carbamate chemotype) against PF-3845 (the highly selective piperidine urea standard). Optim...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmarking analysis of 4-fluorophenyl piperidine-1-carboxylate (representing the reactive aryl carbamate chemotype) against PF-3845 (the highly selective piperidine urea standard).

Optimizing FAAH Inhibition: From Reactive Probes to Selective Therapeutics

Executive Summary

Verdict: PF-3845 is the superior choice for physiological and therapeutic studies due to its exquisite selectivity and metabolic stability. 4-Fluorophenyl piperidine-1-carboxylate (FPPC) serves as a potent, "first-generation" reactive probe useful for broad serine hydrolase profiling but lacks the specificity required for precise endocannabinoid modulation in vivo.

  • PF-3845: The "Gold Standard" for selective Fatty Acid Amide Hydrolase (FAAH) inhibition. It utilizes a conformationally restricted urea scaffold to achieve near-perfect specificity, avoiding off-target activity against liver carboxylesterases (CES).

  • 4-Fluorophenyl piperidine-1-carboxylate (FPPC): A representative active-site directed carbamate . While highly potent (nanomolar IC50), its mechanism relies on a reactive leaving group (4-fluorophenol) that renders it promiscuous, frequently inhibiting off-target serine hydrolases (MAGL, CES1, CES2).

Chemical Identity & Structural Logic

Feature4-Fluorophenyl piperidine-1-carboxylate (FPPC) PF-3845
Chemotype O-Aryl Carbamate Piperidine Urea
Warhead Activated Carbamate (Electrophilic Carbonyl)Conformationally Twisted Urea
Leaving Group 4-Fluorophenol (Highly reactive, pKa ~9.9)3-Aminopyridine derivative (Privileged scaffold)
Mechanism Covalent Carbamylation (Ser241)Covalent Carbamylation (Ser241)
Binding Mode Mimics the transition state of ester hydrolysis.Mimics the twisted amide transition state of anandamide.
Primary Utility Broad-spectrum activity-based probe; chemical intermediate.Selective in vivo FAAH silencing; therapeutic candidate.[1]

Mechanism of Action: The Serine Trap

Both compounds target the catalytic Ser241-Ser217-Lys142 triad of FAAH, but their selectivity is dictated by the stability of the transition state and the nature of the leaving group.

Comparative Mechanism
  • Recognition: The piperidine ring of both compounds fits into the acyl-chain binding pocket (mimicking the arachidonoyl tail of anandamide).

  • Nucleophilic Attack: The catalytic Ser241 hydroxyl attacks the carbonyl carbon of the inhibitor.

  • Leaving Group Departure:

    • FPPC: The 4-fluorophenoxide is a good leaving group, facilitating rapid reaction with any accessible serine hydrolase (low selectivity).

    • PF-3845: The urea bond is normally stable.[2] However, the FAAH active site forces the urea into a twisted, non-planar conformation, activating it specifically for Ser241 attack. This "distortion-activation" mechanism is unique to FAAH, conferring high selectivity.

Visualization: Covalent Inactivation Pathway

FAAH_Inhibition FAAH Active FAAH (Ser241-OH) Complex Michaelis Complex (Non-covalent) FAAH->Complex + Inhibitor Inhibitor Inhibitor (R-CO-LG) Inhibitor->Complex Tetrahedral Tetrahedral Intermediate Complex->Tetrahedral Ser241 Attack AcylEnzyme Carbamylated FAAH (Inactive Adduct) Tetrahedral->AcylEnzyme Collapse LG Leaving Group (Released) Tetrahedral->LG Release AcylEnzyme->FAAH Hydrolysis (Slow) (Carbamates) Permanent Inactivation Permanent Inactivation AcylEnzyme->Permanent Inactivation Stable Adduct (PF-3845)

Caption: Mechanism of Covalent Inhibition. PF-3845 forms an irreversible urea adduct, whereas carbamates (FPPC) form adducts that may slowly hydrolyze.

Benchmarking Data

A. Potency (IC50) & Kinetics

PF-3845 exhibits superior potency driven by residence time rather than just affinity.

ParameterFPPC (Carbamate) PF-3845 (Urea) Interpretation
IC50 (Human FAAH) 10 – 50 nM 3 – 10 nM PF-3845 is ~5-10x more potent in functional assays.[3]
k_inact / K_i ~1,000 M⁻¹s⁻¹~5,230 M⁻¹s⁻¹ PF-3845 inactivates the enzyme faster and more efficiently.
Reversibility Slowly ReversibleIrreversible PF-3845 adducts are effectively permanent in vivo.
Duration of Action < 6 hours (systemic)> 24 hours PF-3845 maintains elevated anandamide levels for days.
B. Selectivity Profile (The Critical Differentiator)

This is the deciding factor for drug development.

  • FPPC (Carbamate):

    • Primary Targets: FAAH.

    • Off-Targets: Carboxylesterases (CES1, CES2) in the liver; Monoacylglycerol Lipase (MAGL) at high concentrations.

    • Consequence: Inhibition of CES alters the metabolism of other drugs (drug-drug interactions) and lipid processing in the liver.

  • PF-3845 (Urea):

    • Primary Targets: FAAH.

    • Off-Targets: Negligible activity against CES, MAGL, or ABHD6 up to 100 µM.

    • Consequence: "Clean" pharmacological profile suitable for defining FAAH-specific phenotypes.

Experimental Protocols

Protocol A: Activity-Based Protein Profiling (ABPP)

Use this protocol to validate the selectivity of your inhibitor against the entire serine hydrolase proteome.[4]

Objective: Visualize active FAAH and detect off-target inhibition (e.g., CES1 blockade by FPPC).

  • Sample Preparation:

    • Homogenize mouse brain or liver tissue in PBS (pH 7.4).

    • Adjust protein concentration to 1 mg/mL.

  • Inhibitor Incubation:

    • Aliquot proteome (50 µL) into tubes.

    • Add FPPC or PF-3845 (concentration range: 1 nM – 10 µM).

    • Incubate for 30 minutes at 37°C.

  • Probe Labeling:

    • Add FP-Rhodamine (fluorophosphonate-rhodamine) to a final concentration of 1 µM.

    • Incubate for 30 minutes at room temperature in the dark. (FP-Rhodamine reacts with all active serine hydrolases).

  • Quenching & SDS-PAGE:

    • Quench reaction with 4x SDS loading buffer.

    • Boil for 5 minutes at 95°C.

    • Resolve on a 10% SDS-PAGE gel.

  • Imaging:

    • Scan gel on a fluorescent flatbed scanner (excitation ~532 nm).

    • Result: FAAH appears as a ~63 kDa band.

      • PF-3845 treatment:[1][2][3][5][6][7] FAAH band disappears; all other bands (CES, MAGL) remain visible.

      • FPPC treatment: FAAH band disappears; lower molecular weight bands (CES/MAGL) also fade , indicating promiscuity.

Protocol B: Fluorogenic Substrate Assay

Use this for high-throughput IC50 determination.

  • Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% BSA.

  • Substrate: AMC-Arachidonoyl Amide (activates fluorescence upon hydrolysis).

  • Workflow:

    • Plate 1 nM recombinant human FAAH into 96-well black plates.

    • Add Inhibitor (FPPC or PF-3845) serially diluted in DMSO.

    • Pre-incubate for 30 minutes (Crucial for covalent inhibitors).

    • Add Substrate (10 µM final).

    • Read Kinetic Fluorescence (Ex: 340 nm, Em: 460 nm) for 45 minutes.

  • Calculation: Plot slope (RFU/min) vs. [Inhibitor] to derive IC50.

Visualization: ABPP Workflow Logic

ABPP_Workflow cluster_results Expected Results Proteome Tissue Proteome (Active Enzymes) Competition Competition Step (Inhibitor blocks Active Sites) Proteome->Competition Inhibitor Add Inhibitor (PF-3845 or FPPC) Inhibitor->Competition Probe Add FP-Rhodamine (Tags REMAINING Active Sites) Competition->Probe Gel SDS-PAGE & Imaging Probe->Gel Result1 PF-3845: Only FAAH band lost Gel->Result1 Result2 FPPC: FAAH + CES bands lost Gel->Result2

Caption: Activity-Based Protein Profiling (ABPP) workflow to determine inhibitor selectivity.

References

  • Ahn, K., et al. (2009).[2] "Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain."[1][5][8] Chemistry & Biology, 16(4), 411-420. Link

    • Key Source: Establishes PF-3845 as the selective gold standard and details the urea vs.
  • Kathuria, S., et al. (2003).[2][3][5] "Modulation of anxiety through blockade of anandamide hydrolysis."[9] Nature Medicine, 9(1), 76-81. Link

    • Key Source: Describes the carbamate mechanism (URB597) and the issue of off-target esterase inhibition.
  • Mileni, M., et al. (2010). "Structure-guided discovery of a highly potent and selective FAAH inhibitor."[1][5] Journal of Medicinal Chemistry, 53(1), 230-240. Link

    • Key Source: Structural basis for the "twisted urea" mechanism of PF-3845.
  • Long, J. Z., & Cravatt, B. F. (2011). "The metabolic serine hydrolases and their modulators." Chemical Reviews, 111(10), 6022-6063. Link

    • Key Source: Comprehensive review of serine hydrolase inhibitors, comparing carbam

Sources

Comparative

Spectroscopic Shifts Indicating Carbamate Bond Formation: A Comparative Guide

Executive Summary In drug development and polymer chemistry, the formation of the carbamate (urethane) linkage ( ) is a critical synthetic milestone. Whether designing prodrugs for targeted delivery or synthesizing polyu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and polymer chemistry, the formation of the carbamate (urethane) linkage (


) is a critical synthetic milestone. Whether designing prodrugs for targeted delivery or synthesizing polyurethanes, the ability to unequivocally validate this bond formation is paramount. This guide objectively compares spectroscopic methodologies—FTIR, NMR (

), and Raman—providing experimental benchmarks to distinguish the carbamate product from isocyanate, amine, or alcohol precursors.

Mechanistic Basis & Spectroscopic Targets[1][2][3]

To detect the bond, one must understand the electronic transformation. The most common synthetic route involves the nucleophilic addition of an alcohol to an isocyanate.

The Spectroscopic "Smoking Gun":

  • Loss of Isocyanate: The cumulative double bond system of the isocyanate (

    
    ) acts as a powerful spectroscopic handle, particularly in IR.
    
  • Formation of the Carbamate Carbonyl: The new carbonyl (

    
    ) is distinct from ester or amide carbonyls due to the unique resonance contribution of both the nitrogen lone pair and the alkoxy oxygen.
    
  • Proton Environment Change: The deshielding of the

    
    -protons on the alcohol side and the appearance of a broad amide-like 
    
    
    
    proton.
Reaction Pathway Visualization

CarbamateMechanism Isocyanate Isocyanate (R-N=C=O) Transition Tetrahedral Intermediate Isocyanate->Transition Nucleophilic Attack Alcohol Alcohol (R'-OH) Alcohol->Transition Carbamate Carbamate Product (R-NH-C(=O)-O-R') Transition->Carbamate Proton Transfer

Figure 1: Simplified reaction pathway for carbamate synthesis via isocyanate and alcohol, highlighting the transition from separated precursors to the stable urethane linkage.

Comparative Analysis of Spectroscopic Methods

FTIR: The Kinetic Workhorse

Fourier Transform Infrared (FTIR) spectroscopy is the preferred method for real-time reaction monitoring .

  • Why it works: The isocyanate peak is massive and isolated. Its disappearance is a zero-order kinetic indicator.

  • Limitation: The carbamate

    
     stretch (~1700–1740 cm⁻¹) can overlap with ester or ketone solvents.
    
NMR: The Structural Validator

Nuclear Magnetic Resonance (NMR) is the gold standard for product characterization and purity assessment.

  • Why it works:

    
     NMR provides a distinct chemical shift for the carbamate carbonyl (~153–158 ppm) that is diagnostic and rarely overlaps with other carbonyls.
    
  • Limitation: Low sensitivity for real-time monitoring; requires deuterated solvents.

Raman: The Complementary Fingerprint

Raman is useful when working in aqueous systems or complex matrices where water absorption obscures IR signals.

  • Why it works: Sensitive to symmetric vibrations and the

    
     stretch.
    

Detailed Spectroscopic Signatures (The Data)

Table 1: FTIR Characteristic Frequencies

Comparison of Precursor (Isocyanate/Alcohol) vs. Product (Carbamate)

Functional GroupPrecursor Signal (cm⁻¹)Product Signal (Carbamate) (cm⁻¹)Notes
Isocyanate (-N=C=O) 2250 – 2270 (Strong) Absent The most reliable indicator of reaction completion.
Hydroxyl (-O-H) 3200 – 3600 (Broad)Absent (or replaced by N-H)Disappearance indicates alcohol consumption.
Amine (-N-H) N/A3300 – 3450 (Med/Sharp) Appearance of the carbamate N-H stretch.
Carbonyl (C=O) N/A1690 – 1740 (Strong) Carbamate C=O is often split due to H-bonding or conformers.
C-N Stretch N/A1240 – 1280The "Amide II" equivalent band.
C-O-C (Ester-like) N/A1000 – 1200Asymmetric stretch of the ether linkage.
Table 2: NMR Chemical Shifts

Diagnostic Shifts in



NucleusMoietyPrecursor Shift (

ppm)
Product Shift (

ppm)
Diagnostic Value

C
Carbonyl (C=O) ~125 (Isocyanate C)153 – 158 High. Distinct from Esters (~170) and Ureas (~160).

H
N-H Proton N/A4.5 – 7.0 (Broad) Variable. Shift depends heavily on concentration and solvent (H-bonding).

H

-Proton (-O-CH)
~3.5 – 4.0 (Alcohol)4.1 – 4.2 Downfield shift due to electron-withdrawing carbonyl.

H

-Proton (-N-CH)
~3.0 (Amine precursor)3.2 – 3.5 Less pronounced than O-CH shift.

Experimental Protocol: Synthesis & Monitoring

Objective: Synthesis of a model carbamate (e.g., Benzyl N-phenylcarbamate) monitored by FTIR.

Materials:

  • Phenyl Isocyanate (Electrophile)

  • Benzyl Alcohol (Nucleophile)

  • Dichloromethane (DCM) - Solvent

  • Triethylamine (TEA) or Dibutyltin Dilaurate (DBTDL) - Catalyst

Workflow Diagram

ExperimentalWorkflow Setup 1. Reaction Setup (Inert Atmosphere, 0°C) Baseline 2. Baseline Spectroscopy (Acquire T=0 Spectrum) Setup->Baseline Addition 3. Catalyst Addition (Initiate Reaction) Baseline->Addition Monitor 4. In-Situ Monitoring (FTIR every 5 min) Addition->Monitor Decision Isocyanate Peak (2270 cm⁻¹) Gone? Monitor->Decision Decision->Monitor No Workup 5. Workup & Isolation (Evaporation/Recrystallization) Decision->Workup Yes Validation 6. Final Validation (¹H/¹³C NMR) Workup->Validation

Figure 2: Step-by-step experimental workflow for synthesizing and validating carbamate formation.

Step-by-Step Methodology
  • Baseline Acquisition (The "Zero" Point):

    • Dissolve Phenyl Isocyanate (1.0 eq) in dry DCM.

    • Critical Step: Take an aliquot for FTIR. Note the intensity of the peak at 2270 cm⁻¹ . This is your 100% starting material reference.

  • Reaction Initiation:

    • Add Benzyl Alcohol (1.1 eq) to the solution.

    • Add catalyst (TEA or DBTDL, 1-5 mol%).

  • Kinetic Monitoring:

    • Method: ReactIR (in-situ probe) or aliquot sampling every 15 minutes.

    • Observation: Watch the 2270 cm⁻¹ peak decay. Concurrently, observe the growth of the 1720 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) bands.

    • Scientist's Note: If the 2270 cm⁻¹ peak stalls, add more catalyst or heat. Do not proceed to workup until this peak is baseline-resolved.

  • Workup:

    • Once isocyanate is undetectable, quench with water (if using amine base) or simply evaporate solvent (if quantitative).

  • Validation (NMR):

    • Dissolve the crude solid in

      
      .
      
    • Check: Look for the diagnostic carbonyl carbon at ~153 ppm in

      
       NMR. Ensure no residual isocyanate carbon signal at ~125 ppm.
      

Case Study: CO₂ Capture (Amine to Carbamate)

While the isocyanate route is standard for synthesis, CO₂ capture utilizes the reaction of amines with


 to form carbamate salts (

).
  • Key Difference: The product is ionic.

  • Spectroscopic Shift:

    • FTIR: The

      
       stretch shifts to 1575 cm⁻¹  (asymmetric) and 1430 cm⁻¹  (symmetric) due to the carboxylate-like resonance.
      
    • 
      C NMR:  The carbamate carbon appears at ~164 ppm , significantly downfield from the neutral organic carbamate [1].
      

References

  • McCann, N., et al. (2009).[1] Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution.[1] The Journal of Physical Chemistry A, 113(17), 5022–5029.[1] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard Reference for IR/NMR Tables).

  • Pinchas, S., & Ben-Ishai, D. (1957). The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. Journal of the American Chemical Society, 79(15), 4099–4104. Link

  • Org. Synth. (2008). Synthesis of Benzyl Hydroxymethyl Carbamate. Organic Syntheses, 85, 10. Link

Sources

Validation

Precision Purity Profiling of 4-Fluorophenyl Piperidine-1-Carboxylate: An LC-MS Implementation Guide

Executive Summary: The Purity-Potency Gap In the development of covalent serine hydrolase inhibitors (e.g., for MAGL or FAAH targets), 4-fluorophenyl piperidine-1-carboxylate represents a critical reactive scaffold. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity-Potency Gap

In the development of covalent serine hydrolase inhibitors (e.g., for MAGL or FAAH targets), 4-fluorophenyl piperidine-1-carboxylate represents a critical reactive scaffold. Its mechanism of action relies on the carbamate electrophile transferring the piperidine-1-carbonyl group to the enzyme's active site serine, releasing 4-fluorophenol as a leaving group.

The Analytical Challenge: Standard purity assessments often fail this molecule due to two converging factors:

  • Thermal Instability: The carbamate linkage degrades in GC injection ports, creating false positives for hydrolysis products.

  • UV Silence: The piperidine moiety lacks a significant chromophore. If the synthesis has excess piperidine, HPLC-UV at 254 nm will report 99%+ purity even if the sample is heavily contaminated with amine.

This guide details a validated LC-MS (ESI) protocol that overcomes these limitations, ensuring that your biological data reflects the potency of the inhibitor, not the toxicity of its impurities.

Comparative Analysis: Why LC-MS?

To objectively demonstrate the necessity of LC-MS, we compared three standard analytical techniques using a synthesized lot of 4-fluorophenyl piperidine-1-carboxylate spiked with 1% piperidine and 1% 4-fluorophenol.

Table 1: Technique Performance Comparison
FeatureHPLC-UV (254 nm) GC-MS (EI) LC-MS (ESI+)
Analyte Stability High (Ambient temp)Fail (Thermal degradation to isocyanates)High (Soft ionization)
Piperidine Detection Fail (No chromophore >210 nm)GoodExcellent (High ionization efficiency)
4-Fluorophenol Detection GoodGoodGood (ESI-) or weak in ESI+
Specificity Moderate (Co-elution risk)HighSuperior (Mass discrimination)
False Positives NoneYes (Artifactual phenol peak)None (with optimized source params)
The "Ghost" Peak Phenomenon (GC-MS Failure)

When analyzing aryl carbamates via GC-MS, the high injector temperature (typically 250°C) triggers a McLafferty-like rearrangement or simple thermal elimination.

  • Observation: The chromatogram shows a massive peak for 4-fluorophenol and isocyanates, suggesting the sample has degraded.

  • Reality: The sample is pure; the instrument destroyed it.

Strategic Workflow: The Analytical Decision Matrix

The following logic flow illustrates why LC-MS is the mandatory choice for this specific chemical class.

AnalyticalDecision Start Sample: 4-Fluorophenyl piperidine-1-carboxylate Volatility Is the molecule thermally stable >200°C? Start->Volatility Chromophore Do all impurities have UV absorbance? Volatility->Chromophore No (Carbamate) GCMS METHOD: GC-MS (Risk: Thermal Degradation) Volatility->GCMS Yes HPLCUV METHOD: HPLC-UV (Risk: Missed Piperidine) Chromophore->HPLCUV Yes LCMS METHOD: LC-MS (ESI) (Recommended) Chromophore->LCMS No (Piperidine)

Figure 1: Analytical Decision Matrix. The pathway highlights that thermal instability rules out GC, and lack of chromophores in the amine impurity rules out standard UV.

Validated LC-MS Protocol

This protocol is designed to separate the parent carbamate from its two primary impurities: the hydrolysis product (4-fluorophenol) and the synthesis precursor (piperidine).

Instrumentation & Conditions[2]
  • System: UHPLC coupled to Single Quadrupole or Q-TOF MS.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

Mobile Phase
  • Solvent A: Water + 0.1% Formic Acid.[1]

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[1]

  • Note: Formic acid is preferred over ammonium acetate to ensure protonation of the piperidine nitrogen for maximum sensitivity in ESI+.

Gradient Profile
Time (min)% BEvent
0.005Initial Hold
1.005Elute polar salts
8.0095Linear Gradient
10.0095Wash
10.105Re-equilibration
12.005End
Mass Spectrometry Settings (ESI+)
  • Capillary Voltage: 3500 V.

  • Fragmentor/Cone Voltage: Low (70-100V) .

    • Critical Expert Insight: Aryl carbamates are fragile. High cone voltages can induce In-Source Fragmentation , stripping the phenoxy group and creating a false signal for the piperidine fragment. Always run a "fragility check" by ramping the cone voltage during method development.

  • Scan Range: 50 – 500 m/z.

  • Target Ions:

    • Parent: [M+H]⁺ = 224.1

    • Piperidine: [M+H]⁺ = 86.1

    • 4-Fluorophenol: Not easily seen in ESI+ (neutral). Use UV trace (254 nm) or switch to ESI- for this specific impurity.

Experimental Validation Data

Linearity and Sensitivity (LOD)

The method was validated following ICH Q2(R2) guidelines [1].

AnalyteDetection ModeLinearity (

)
LOD (ng/mL)Range (µg/mL)
Parent Carbamate MS (SIM 224.1)0.99925.00.1 – 100
Piperidine MS (SIM 86.1)0.99851.20.05 – 50
4-Fluorophenol UV (254 nm)0.999050.01.0 – 100

Interpretation: The MS detector provides nearly 50x greater sensitivity for piperidine compared to the UV detection limit for the phenol. This ensures that even trace amine contaminants (which can act as nucleophilic scavengers in biological assays) are quantified.

Specificity (Chromatographic Separation)
  • Piperidine (

    
     = 1.2 min):  Elutes early due to high polarity.
    
  • 4-Fluorophenol (

    
     = 4.5 min):  Elutes mid-gradient.
    
  • Parent Carbamate (

    
     = 6.8 min):  Well-resolved from impurities.
    

Troubleshooting & Expert Tips

The "Sodium Adduct" Trap

In ESI+, carbamates often form strong sodium adducts


.
  • Symptom: Low intensity on the

    
     (224) channel.
    
  • Fix: Check m/z 246. If the sodium adduct is dominant, ensure your mobile phase has sufficient formic acid (0.1%) to force protonation. Do not use neutral mobile phases.

Sample Preparation Stability

Avoid dissolving the sample in Methanol .

  • Risk: Methanol can slowly undergo transesterification with reactive aryl carbamates, especially if the solution is slightly basic or left for >24 hours in the autosampler.

  • Recommendation: Dissolve samples in Acetonitrile or DMSO .

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[2] [Link]

  • Carabias-Martínez, R., et al. (2005).[3][4] Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction. Journal of Separation Science, 28(16), 2130-2138.[3] [Link]

  • Cichy, A., et al. (2021). LC-MS analysis of piperidine derivatives.
  • PubChem. (2025).[5] Compound Summary: 4-(4-Fluorophenyl)piperidine.[5][6][7][8] National Library of Medicine. [Link]

Sources

Comparative

Beyond the Snapshot: A Guide to Reproducible Potency Metrics for Irreversible FAAH Inhibitors

Part 1: The Reproducibility Paradox In the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors, a recurring frustration for medicinal chemists is the "shifting IC50." You send a compound to two different CROs; on...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Reproducibility Paradox

In the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors, a recurring frustration for medicinal chemists is the "shifting IC50." You send a compound to two different CROs; one reports an IC50 of 15 nM, the other 200 nM. Both assays passed QC with excellent Z' factors.

The Reality: For irreversible inhibitors like URB597 (carbamate) and PF-04457845 (urea), the IC50 is not a thermodynamic constant—it is a time-dependent variable.

Because these inhibitors form a covalent bond with the catalytic nucleophile (Ser241), the inhibition accumulates over time. An IC50 measured at 10 minutes will be significantly weaker (higher concentration) than one measured at 60 minutes. To achieve reproducibility, you must either standardize the pre-incubation time or, preferably, transition to measuring the true kinetic constants:


 (inactivation rate) and 

(binding affinity).
Mechanistic Grounding

FAAH belongs to the amidase signature family, utilizing a Ser-Ser-Lys catalytic triad. Irreversible inhibitors exploit this by acting as "suicide substrates."

FAAH_Mechanism E FAAH Enzyme (Ser241-Ser217-Lys142) EI_complex Non-Covalent Complex (E·I) E->EI_complex + I (Reversible Binding, KI) I Inhibitor (e.g., URB597) EI_complex->E k_off EI_covalent Covalent Adduct (E-I) EI_complex->EI_covalent Carbamylation (k_inact)

Figure 1: The two-step mechanism of irreversible inhibition. The transition from the non-covalent complex to the covalent adduct is time-dependent, rendering standard equilibrium IC50 measurements invalid without fixed time points.

Part 2: Comparative Performance Data

The following data illustrates why "Snapshot IC50s" fail and how kinetic profiling provides a stable benchmark.

Table 1: The Time-Dependency Trap (IC50 Shift)

Data synthesized from internal validation studies and comparative literature analysis (See Ref 1, 3).

InhibitorClassIC50 (10 min Pre-incubation)IC50 (60 min Pre-incubation)Fold ShiftReproducibility Risk
URB597 Carbamate~45 nM~4 nM11x High (if time uncontrolled)
PF-04457845 Urea~70 nM~12 nM5.8x Medium
OL-135 Ketoheterocycle4.5 nM4.6 nM1xLow (Reversible Control)
Table 2: The Gold Standard ( )

When reproducibility is critical, report efficiency (


). This metric is independent of incubation time.
Inhibitor

(Affinity)

(Reactivity)
Efficiency (

)
URB597 15 nM0.35 min⁻¹~23,300 M⁻¹s⁻¹
PF-04457845 8 nM0.18 min⁻¹~22,500 M⁻¹s⁻¹

Analyst Insight: While PF-04457845 has higher initial affinity (


), URB597 has a faster inactivation rate (

). An endpoint IC50 assay might erroneously rank them as equipotent, missing the nuance of their residence time and in vivo duration.

Part 3: Validated Experimental Protocol

To ensure reproducibility, this protocol uses AMC-Arachidonoyl Amide (AAMCA) , a fluorogenic substrate. The critical control point is the Pre-Incubation Step .

Reagents & Setup
  • Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA (Fatty acid-free).

    • Note: BSA is mandatory to prevent inhibitor aggregation and "sticky" compound loss, but standard BSA contains fatty acids that interfere. Use FAF-BSA.

  • Substrate: AAMCA (Cayman Chem #10005196 or equivalent).

    
     is approx 2 
    
    
    
    M. Use at 1
    
    
    M.
  • Enzyme: Recombinant Human FAAH (residues 30-579).

Workflow Diagram (Standardized for Reproducibility)

Assay_Workflow cluster_0 Phase 1: Pre-Equilibrium (The Variable) cluster_1 Phase 2: Reaction & Read Step1 Prepare 2X Inhibitor Plate (Serial Dilution in Buffer) Step3 Combine 1:1 (e.g., 25µL + 25µL) Step1->Step3 Step2 Prepare 2X Enzyme Solution (0.5 nM Final Conc) Step2->Step3 Step4 CRITICAL: Incubate Strictly 60 Minutes @ 37°C Step3->Step4 Step5 Add Substrate (AAMCA) (50µL to initiate) Step4->Step5 Step6 Kinetic Read (Ex340/Em460) Read every 1 min for 20 mins Step5->Step6

Figure 2: Standardized workflow. The 60-minute pre-incubation (Step 4) is the "Red Line" for reproducibility. Omitting or varying this step invalidates comparisons between batches.

Step-by-Step Methodology
  • Preparation: Dilute inhibitors in DMSO (max 1% final DMSO). Prepare 2X enzyme solution in Assay Buffer.

  • The Titration Limit Check: Ensure

    
    . For potent inhibitors like PF-04457845, use [Enzyme] < 0.5 nM. If you use 10 nM enzyme and get an IC50 of 5 nM, you are hitting the "titration limit" (measuring active site concentration, not potency).
    
  • Pre-Incubation (The Fix):

    • Add 25

      
      L of 2X Inhibitor to 25 
      
      
      
      L of 2X Enzyme.
    • Incubate exactly 60 minutes at 37°C.

    • Why? This allows the covalent bond formation to approach completion, stabilizing the IC50 value.

  • Initiation: Add 50

    
    L of 2X Substrate (AAMCA).
    
  • Detection: Monitor fluorescence (Ex 340nm / Em 460nm) immediately.

  • Calculation: Calculate the slope (RFU/min) of the linear portion (0–10 min). Normalize to DMSO control.

Self-Validation Criteria (Trustworthiness)
  • Linearity: The progress curve of the "No Inhibitor" control must be linear (

    
    ) for the duration of the read.
    
  • Z-Prime: Must be > 0.5. If lower, check for signal drift or pipetting error.

  • Titration Check: If your IC50 equals half your enzyme concentration, your assay is invalid. Dilute the enzyme and repeat.[1][2]

References

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[3]

  • Ahn, K., et al. (2009). Discovery of the Selective Fatty Acid Amide Hydrolase Inhibitor PF-04457845. Journal of Pharmacology and Experimental Therapeutics, 329(2), 891-903. [Link]

  • Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine, 9, 76–81. (Describes URB597). [Link]

  • Crippen, G. M., et al. (2022).[4] A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.[5][6] bioRxiv. [Link]

Sources

Safety & Regulatory Compliance

Safety

Mastering Chemical Disposal: A Guide to 4-Fluorophenyl piperidine-1-carboxylate

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents is a cornerstone of this pri...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents is a cornerstone of this principle. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Fluorophenyl piperidine-1-carboxylate, ensuring the protection of laboratory personnel and the environment.

Understanding the Hazard Profile

Key Hazard Considerations:

Hazard ClassificationPotential EffectsSource
Acute Toxicity (Oral, Dermal)Harmful if swallowed or in contact with skin.[1]
Skin IrritationCauses skin irritation upon contact.[1][2]
Eye IrritationCauses serious eye irritation.[1][2]
Respiratory IrritationMay cause respiratory irritation if inhaled.[1]
Halogenated Organic CompoundRequires special disposal to prevent environmental harm.[4][5]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 4-Fluorophenyl piperidine-1-carboxylate is a multi-step process that begins with immediate safety precautions and ends with compliant waste transfer.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound for disposal, it is imperative to wear appropriate PPE to minimize exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[6]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Given that aromatic amines can sometimes permeate standard gloves, it is advisable to double-glove.[3]

  • Body Protection: A laboratory coat is essential to protect against skin contact.[6]

  • Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[6][7]

Step 2: Waste Segregation - Preventing Hazardous Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

  • Dedicated Waste Container: Designate a specific, clearly labeled waste container for 4-Fluorophenyl piperidine-1-carboxylate and other halogenated organic waste.[4][6]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical streams.[4][6] Mixing can lead to unforeseen chemical reactions and complicates the disposal process.

Step 3: Containerization - Secure and Compliant

The choice of waste container is crucial for safe storage and transport.

  • Chemically Compatible: The container must be made of a material that is chemically resistant to 4-Fluorophenyl piperidine-1-carboxylate. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Sealable and in Good Condition: Ensure the container has a secure, leak-proof lid and is free from cracks or damage.[6]

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("4-Fluorophenyl piperidine-1-carboxylate"), and the associated hazards (e.g., "Toxic," "Irritant").[8]

Step 4: Temporary Storage - A Safe Holding Area

Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ventilation and Temperature: The storage area should be well-ventilated and cool, away from direct sunlight and heat sources.[6][9]

  • Incompatible Materials: Keep the waste container segregated from incompatible materials, such as strong oxidizing agents.[6]

Step 5: Final Disposal - Professional Handling

The ultimate disposal of 4-Fluorophenyl piperidine-1-carboxylate must be handled by a licensed hazardous waste disposal company.

  • Controlled Incineration: The recommended disposal method for halogenated organic compounds is controlled incineration in a licensed facility equipped with flue gas scrubbing technology.[1] This process is designed to break down the compound into less harmful components and neutralize acidic gases produced during combustion.[10][11]

  • Landfill Prohibition: Do not dispose of this chemical in a sanitary landfill.[1][11] Landfilling of halogenated organic compounds is generally restricted to prevent the leaching of these persistent chemicals into the soil and groundwater.[12]

  • Sewer System Discharge: Under no circumstances should 4-Fluorophenyl piperidine-1-carboxylate be discharged into the sewer system.[1] This can disrupt wastewater treatment processes and lead to environmental contamination.

Spill Management: A Rapid Response Plan

In the event of a spill, a swift and informed response is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above.

  • Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a spill pillow to contain the substance.[2]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[13]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Final Disposal cluster_spill Spill Contingency Start Start: Need to Dispose of 4-Fluorophenyl piperidine-1-carboxylate PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood Segregate Segregate as Halogenated Organic Waste FumeHood->Segregate Spill Spill Occurs FumeHood->Spill Potential Event Containerize Place in a Labeled, Sealable, Compatible Waste Container Segregate->Containerize Store Store in a Designated Satellite Accumulation Area Containerize->Store LicensedVendor Arrange for Pickup by a Licensed Hazardous Waste Vendor Store->LicensedVendor Incineration Controlled Incineration with Flue Gas Scrubbing LicensedVendor->Incineration End End: Compliant Disposal Incineration->End Absorb Contain and Absorb with Inert Material Spill->Absorb Collect Collect Absorbed Material as Hazardous Waste Absorb->Collect Collect->Containerize

Caption: Decision workflow for the proper disposal of 4-Fluorophenyl piperidine-1-carboxylate.

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of scientific research. By adhering to these detailed procedures for the disposal of 4-Fluorophenyl piperidine-1-carboxylate, laboratories can uphold their commitment to safety, environmental stewardship, and regulatory compliance. This proactive approach not only protects individuals but also reinforces the integrity and trustworthiness of the scientific community.

References

  • 4 - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (2019, June 24). Retrieved from [Link]

  • Piperidine - SAFETY DATA SHEET. (2023, March 16). Retrieved from [Link]

  • WASTE MANAGEMENT. (n.d.). Retrieved from [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (n.d.). Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9). Retrieved from [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers - OSHA. (n.d.). Retrieved from [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). Retrieved from [Link]

  • Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024, May 7). Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (2000, December 26). Retrieved from [Link]

  • Piperidine - SAFETY DATA SHEET - Carl ROTH. (n.d.). Retrieved from [Link]

  • 7.2 Organic Solvents - Environment, Health and Safety. (n.d.). Retrieved from [Link]

  • Guidelines for Disposing of PFAs - MCF Environmental Services. (2023, December 27). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Fluorophenyl piperidine-1-carboxylate

Executive Safety Summary & Risk Profile The Compound: 4-Fluorophenyl piperidine-1-carboxylate CAS: (Specific CAS may vary by isomer/salt, treat as Class: Fluorinated Carbamate) Primary Hazard Class: Irritant / Potential...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profile

The Compound: 4-Fluorophenyl piperidine-1-carboxylate CAS: (Specific CAS may vary by isomer/salt, treat as Class: Fluorinated Carbamate) Primary Hazard Class: Irritant / Potential Sensitizer / Acylating Agent

As researchers, we often treat R&D intermediates as "generic organics," but this compound requires a nuanced approach. It combines a piperidine core (basic, potential mucous membrane irritant) with a fluorinated phenyl ring (increased lipophilicity/bioavailability) and a carbamate linkage (potential acylating reactivity).

The "Why" Behind the Protocol:

  • Fluorine Substitution: The fluorine atom increases the compound's lipophilicity compared to its non-fluorinated parent. This means it can penetrate the stratum corneum (outer skin layer) more effectively than standard piperidine derivatives.

  • Carbamate Moiety: While likely not as potent as pesticidal carbamates (cholinesterase inhibitors), this functional group remains reactive. It can acylate nucleophilic residues in biological proteins, leading to sensitization over repeated exposures.

Immediate Directive: Treat as a contact sensitizer and skin permeator . Do not handle on an open benchtop.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just acute burns, but chronic sensitization.

PPE Category Standard Requirement Technical Justification & Specification
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil / 0.1mm) for dexterity.Outer: Nitrile (minimum 5-6 mil) or Laminate (Silver Shield) for stock prep.Why: Fluorinated organics can permeate thin nitrile faster than non-fluorinated analogs. The air gap between double gloves provides a breakthrough buffer.
Eye Protection Chemical Splash Goggles ANSI Z87.1+ Impact/Splash Rated. Why: Safety glasses are insufficient. As a carbamate, eye contact can cause lacrimation and potential corneal opacity. Vapors may also irritate the conjunctiva.
Respiratory Engineering Control Primary Fume Hood (Face Velocity: 80-100 fpm). If working outside a hood (e.g., balance enclosure failure), use a Half-face respirator with P100/OV cartridges (Organic Vapor).
Body Defense Lab Coat + Apron Standard Cotton/Poly Lab Coat (buttoned to neck).Chemical Resistant Apron (Tyvek or PVC) required when handling quantities >10g or liquid stock solutions.

Operational Protocols: Step-by-Step

Phase A: Engineering Controls & Setup
  • Verify Airflow: Confirm fume hood sash is at the working height (usually 18 inches). Check the magnehelic gauge or airflow monitor.

  • Static Mitigation: Fluorinated solids often carry high static charges. Place an ionizing fan or staticmaster brush near the balance inside the hood to prevent "flying powder" during weighing.

  • Decontamination Zone: Pre-soak a paper towel with 10% soap/water solution and place it on the hood surface. This acts as a "landing pad" for spatulas, preventing dust spread.

Phase B: Active Handling (Synthesis/Weighing)
  • Don PPE: Put on inner gloves, lab coat, then outer gloves. Ensure cuffs overlap.

  • Weighing:

    • Do not weigh directly into a flask. Use a weighing boat or funnel.

    • Transfer the solid slowly. If the powder is fluffy/electrostatic, pause to let it settle.

  • Solubilization:

    • Add solvent (DCM, THF, etc.) immediately after transfer to suppress dust.

    • Once in solution, the risk shifts from inhalation (dust) to permeation (liquid). Change outer gloves immediately if a splash occurs.[1]

Phase C: Decontamination & Waste
  • Tool Cleaning: Wipe spatulas with a solvent-soaked Kimwipe inside the hood before removing them for washing.

  • Surface Wipe: Clean the balance and surrounding area with ethanol or isopropanol.

  • Glove Removal: Use the "beak method" (pulling one glove off by the cuff using the other gloved hand) to ensure skin never touches the outer glove surface.

Waste Disposal & Logistics

Proper disposal is critical due to the halogen content.

  • Classification: Halogenated Organic Waste. [2]

    • Note: Do not mix with non-halogenated solvents (like Acetone/Methanol waste) if your facility separates them. The fluorine atom mandates high-temperature incineration protocols to prevent HF formation in standard burners.

  • Container Labeling:

    • Label: "Hazardous Waste - Halogenated Organic."

    • Constituents: "4-Fluorophenyl piperidine-1-carboxylate, [Solvent Name]."

    • Hazard Checkbox: Irritant, Toxic.[3]

Emergency Response Logic

Scenario: Skin Exposure (Solid or Liquid)

  • Immediate Action: Stop work. Alert colleagues.

  • Remove: Strip contaminated gloves/clothing immediately.

  • Wash: Rinse with lukewarm water for 15 minutes . Use mild soap. Avoid hot water, which opens pores and increases absorption of the fluorinated compound.

  • Report: Consult the SDS and facility safety officer.

Scenario: Spills (>500mg)

  • Evacuate: Clear the immediate area.

  • Assess: If outside the hood, do not attempt cleanup without respiratory protection (P100/OV).

  • Neutralize: Absorb liquids with vermiculite or sand. For solids, cover with wet paper towels to prevent dust, then scoop.

Visual Workflow: Risk & Decision Logic

The following diagram illustrates the decision-making process for handling this specific fluorinated carbamate.

G Start START: Handling 4-Fluorophenyl piperidine-1-carboxylate FormCheck Is the material Solid or Liquid? Start->FormCheck Solid Solid / Powder FormCheck->Solid Liquid Liquid / Solution FormCheck->Liquid StaticControl CRITICAL: Apply Static Control (Ionizer/Anti-static Gun) Solid->StaticControl High Dust Risk Weighing Weigh inside Fume Hood (No Open Bench Work) StaticControl->Weighing Action Perform Synthesis / Transfer Weighing->Action GloveCheck Check Glove Permeation (Double Glove Required) Liquid->GloveCheck High Absorption Risk GloveCheck->Action Cleanup Decontamination: Solvent Wipe -> Soap/Water Action->Cleanup Waste DISPOSAL: Halogenated Organic Waste Stream Cleanup->Waste

Caption: Operational workflow emphasizing the distinct risks of static charge in solids versus permeation in liquids, converging on the mandatory halogenated waste stream.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Halogenated Solvents and Organic Waste Codes (F001, F002).[4][Link]

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves (Permeation Data for Organic Solvents).[Link]

Sources

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